Boc-phg-osu
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure, Synthesis, and Application of Boc-Phenylglycine-OSu
Abstract
N-tert-butyloxycarbonyl-phenylglycine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Phg-OSu, is a pivotal reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and pharmaceutical development. As a non-canonical amino acid derivative, its incorporation into peptide backbones offers a powerful strategy to enhance proteolytic stability, enforce specific secondary conformations, and modulate biological activity. This guide provides an in-depth analysis of the molecule's chemical structure, deconstructs its nomenclature, outlines its synthesis and core reactivity, and details its critical applications. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals leveraging this versatile building block.
Deconstructing the Nomenclature: this compound
The designation "this compound" is a modular abbreviation that efficiently describes the three key chemical moieties comprising the molecule. Understanding each component is fundamental to grasping its overall structure and function.
-
Boc (tert-butyloxycarbonyl): This is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its role is to temporarily "mask" the nucleophilic nitrogen of the phenylglycine core, preventing it from participating in unwanted side reactions, particularly self-polymerization, during the activation of the carboxylic acid. The Boc group is prized for its stability under a wide range of conditions while being readily removable under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA), a principle known as "graduated acid lability" that forms the basis of Boc-chemistry in solid-phase peptide synthesis (SPPS).[3][4]
-
Phg (Phenylglycine): Phenylglycine is a non-proteinogenic, or unnatural, amino acid. Unlike phenylalanine, its proteinogenic counterpart, the phenyl group in phenylglycine is attached directly to the α-carbon. This structural feature imparts significant conformational rigidity.[1] The α-carbon is a chiral center, meaning phenylglycine exists as two distinct stereoisomers: D-phenylglycine and L-phenylglycine. Consequently, this compound is available in stereochemically pure forms (Boc-D-Phg-OSu and Boc-L-Phg-OSu) or as a racemic mixture.[5][6] The choice of stereoisomer is critical as it profoundly influences the resulting peptide's three-dimensional structure and its interaction with biological targets.
-
OSu (N-hydroxysuccinimide ester): The OSu moiety, also known as NHS ester, is the reactive component of the molecule. It is formed by the condensation of the phenylglycine's carboxylic acid with N-hydroxysuccinimide (NHS).[7] This transformation converts the relatively unreactive carboxylic acid into a highly activated ester. The N-hydroxysuccinimide is an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines to form a stable amide bond.[5][8]
The logical relationship between these components is illustrated in the diagram below.
Caption: Functional components of the this compound molecule.
Detailed Chemical Structure and Properties
The complete chemical structure of this compound is that of an N-protected, carboxyl-activated amino acid. The D-enantiomer, Boc-D-Phg-OSu, is frequently utilized in the development of peptidomimetics to enhance stability against enzymatic degradation.[1][5]
IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2R)-2-{[tert-butoxy)carbonyl]amino}-2-phenylacetate (for the D-isomer)[8]
Molecular Structure (Boc-D-Phg-OSu):
Key Structural Features:
-
Boc Group: The bulky tert-butyl group provides steric hindrance and electronic stabilization to the carbamate linkage.
-
Chiral Center: The α-carbon, bonded to the phenyl ring, the protected amine, the carbonyl carbon, and a hydrogen atom. The "R" configuration denotes the D-isomer.
-
Phenyl Ring: Confers hydrophobicity and steric bulk, restricting the rotational freedom of the peptide backbone it is incorporated into.
-
Activated Ester: The succinimidyl ester linkage is the site of reaction, primed for nucleophilic attack.
A summary of the key physicochemical properties for the commonly cited D-isomer is provided below.
| Property | Value | Source(s) |
| CAS Number | 39249-27-9 | [5][8] |
| Molecular Formula | C₁₇H₂₀N₂O₆ | [5] |
| Molecular Weight | 348.34 g/mol | [5] |
| Appearance | White powder | [5] |
| Purity | ≥99% (HPLC) | [5] |
| Melting Point | 166-173 °C | [5] |
| Optical Rotation | [α]D²⁰ = -14.5 ± 2º (c=1 in DMF) | [5] |
| Storage Conditions | 0-8°C, desiccated | [5] |
Synthesis and Reaction Mechanism
Synthesis of this compound
The synthesis of this compound is a robust two-step process starting from the parent amino acid, phenylglycine. The workflow is designed to first protect the nucleophilic amine and then activate the electrophilic carboxylic acid.
Step 1: N-terminal Boc Protection The free amine of phenylglycine (D-, L-, or DL-) is protected by reacting it with Di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyls of the anhydride. This reaction yields N-Boc-phenylglycine (Boc-Phg-OH).[9][10]
Step 2: Carboxyl Group Activation The carboxylic acid of Boc-Phg-OH is activated by converting it into an N-hydroxysuccinimide ester. This is typically achieved by reacting Boc-Phg-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC).[7] DCC facilitates the condensation by activating the carboxylate, which is then attacked by the hydroxyl group of NHS. The reaction forms the desired this compound product and a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of this compound.
Core Reaction Mechanism: Amide Bond Formation
The utility of this compound stems from its function as an efficient acylating agent for primary and secondary amines. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A primary amine (R-NH₂), such as the N-terminus of a growing peptide chain, acts as a nucleophile. Its lone pair of electrons attacks the highly electrophilic carbonyl carbon of the OSu ester.
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide anion, which is a stable leaving group due to resonance stabilization.
-
Proton Transfer: The resulting N-hydroxysuccinimide anion typically deprotonates the newly formed, positively charged amide, yielding the final neutral amide product and free NHS.
This reaction is highly efficient and forms the basis of its use in peptide coupling and bioconjugation.
Applications in Research and Development
This compound is a strategic tool for chemists and drug developers, primarily used in three areas:
-
Peptide Synthesis: It is a valuable building block for incorporating phenylglycine into peptide sequences via both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods.[1][5][8] The introduction of phenylglycine can increase a peptide's resistance to cleavage by proteases, thereby extending its in-vivo half-life.[1] Furthermore, the steric bulk of the phenyl group restricts backbone rotation, which can be used to stabilize specific secondary structures like β-turns or helices, potentially enhancing binding affinity to a target receptor.[1]
-
Drug Development and Medicinal Chemistry: Beyond simple peptides, this compound is used to create peptidomimetics and other complex bioactive molecules.[5][8] The phenylglycine scaffold is found in various natural products with significant biological activities, including glycopeptide antibiotics.[1] Synthetic incorporation allows for systematic structure-activity relationship (SAR) studies to optimize drug candidates for improved bioavailability and stability.[8]
-
Bioconjugation: The amine-reactive nature of the OSu ester makes it suitable for covalently linking molecules to proteins, surfaces, or other biomaterials.[5][8] This allows for the development of antibody-drug conjugates (ADCs), diagnostic reagents, or functionalized biomaterials for applications in targeted drug delivery and tissue engineering.[1][5]
Experimental Protocol: Standard Coupling Reaction
This protocol outlines a general procedure for coupling Boc-D-Phg-OSu to a primary amine (represented as R-NH₂) in solution phase.
Materials:
-
Boc-D-Phg-OSu (1.0 equivalent)
-
Amine substrate (R-NH₂, 1.0-1.2 equivalents)
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 equivalents), if the amine substrate is a salt.
Procedure:
-
Dissolution: Dissolve the amine substrate (R-NH₂) in the chosen anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). If the amine is an HCl or TFA salt, add the tertiary base and stir for 10-15 minutes to generate the free amine.
-
Addition of Reagent: In a separate flask, dissolve Boc-D-Phg-OSu in a minimal amount of the same anhydrous solvent.
-
Reaction: Add the Boc-D-Phg-OSu solution dropwise to the stirring amine solution at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), checking for the consumption of the starting materials. Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by dilute aqueous base (e.g., saturated NaHCO₃) to remove unreacted starting material and the NHS byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified, typically by flash column chromatography on silica gel, to yield the pure, coupled product.
Self-Validation: The success of the coupling can be validated by mass spectrometry (to confirm the expected molecular weight of the product) and NMR spectroscopy (to confirm the presence of signals corresponding to both the Boc-Phg moiety and the R-group of the amine).
Conclusion
This compound is a highly valuable and versatile chemical reagent. Its modular design, combining a stable amine protecting group, a conformationally rigid chiral core, and a highly reactive carboxyl terminus, makes it an indispensable tool for the synthesis of advanced peptides and complex organic molecules. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective application in pioneering drug discovery and materials science research.
References
-
Boc-D-phenylglycine N-hydroxysuccinimide ester | 39249-27-9. (n.d.). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Boc-Gly-Gly-OSu. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Understanding Boc-Phg-OH: Properties and Applications for Chemists. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]
-
BOC-Glycine N-Hydroxysuccinimide Ester: Synthesis and Market Prospects from a Top Manufacturer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
- Process for the preparation of carboxylic acid succinimidyl esters. (n.d.). Google Patents.
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to the Mechanism and Application of Boc-Phg-OSu in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-C-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu), a critical reagent in modern peptide synthesis. We will delve into the fundamental mechanism of action, providing a detailed, step-by-step analysis of its role in peptide bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure scientific integrity and reproducibility. We will explore both the theoretical underpinnings and the practical applications of this compound, including its use in the synthesis of peptides containing the non-proteinogenic amino acid phenylglycine, a valuable component in the development of novel therapeutics.
Introduction: The Significance of Phenylglycine and Activated Esters in Peptide Chemistry
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel conformational constraints.[1][2] Phenylglycine (Phg), with its phenyl group directly attached to the α-carbon, is of particular interest due to its ability to induce specific secondary structures and increase resistance to enzymatic degradation.[3]
The efficient formation of peptide bonds is the cornerstone of peptide synthesis. The use of activated esters, particularly N-hydroxysuccinimide (NHS) esters, has been a cornerstone of peptide chemistry for over half a century.[4] NHS esters are favored for their high reactivity, stability, and the formation of a water-soluble and easily removable N-hydroxysuccinimide byproduct.[5] this compound combines the advantages of the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amino function with the efficient coupling chemistry of an NHS ester, making it a valuable reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The Core Mechanism: Unraveling the Action of this compound
The efficacy of this compound in peptide synthesis lies in the reactivity of the N-hydroxysuccinimide ester. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of a growing peptide chain.
Activation of the Carboxyl Group
The synthesis of this compound itself involves the activation of the carboxylic acid of Boc-Phg-OH. This is typically achieved by reacting Boc-Phg-OH with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[4][5]
The Peptide Bond Formation
The key mechanistic step is the aminolysis of the NHS ester. The free N-terminal amine of a peptide chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and can be carried out under mild conditions.[4][6]
Caption: Mechanism of peptide bond formation using this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS.[3]
Protocol 1: Incorporation of this compound in Boc-SPPS
-
Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[7]
-
Boc Deprotection:
-
Treat the resin-bound peptide with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[8]
-
Repeat the treatment with 50% TFA/DCM for 20-30 minutes to ensure complete removal of the Boc group.[8][9]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA and byproducts.[8]
-
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved (tested with bromophenol blue).[9]
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Coupling with this compound:
-
Dissolve this compound (1.5-3 equivalents relative to resin substitution) in a minimal amount of N,N-dimethylformamide (DMF) or DCM.
-
Add the this compound solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
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- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
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- 9. peptide.com [peptide.com]
Boc-phg-osu role in solid-phase peptide synthesis (SPPS).
An In-Depth Technical Guide to the Strategic Application of Boc-Phg-OSu in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids into peptide frameworks is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined receptor affinity, and novel conformational architectures.[1] Among these, Phenylglycine (Phg) provides unique structural rigidity that can profoundly influence peptide secondary structure. This guide offers a detailed technical examination of Nα-Boc-Phenylglycine-N-hydroxysuccinimide ester (this compound), a pre-activated derivative for solid-phase peptide synthesis (SPPS). We will dissect its mechanism of action, provide a comparative analysis against conventional in situ activation methods, and furnish detailed protocols for its effective integration into peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound for the synthesis of complex and modified peptides.
Foundational Principles: Boc-SPPS and the Rise of Unnatural Amino Acids
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, anchors a C-terminal amino acid to an insoluble resin, allowing for the sequential addition of amino acids in a cycle of deprotection, activation, and coupling, with simple filtration and washing steps to remove excess reagents and byproducts.[2][3]
Two primary strategies dominate the SPPS landscape: Fmoc/tBu and Boc/Bzl. The Boc/Bzl strategy, the focus of this guide, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and typically more acid-stable, benzyl-based groups for side-chain protection.[4][5] The Boc group is cleaved using a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][6] This principle of graduated acid lability is the cornerstone of the Boc strategy.[7]
While the 20 canonical amino acids provide a vast chemical space, the introduction of unnatural amino acids (UAAs) has become a critical tool for expanding the functional and structural diversity of synthetic peptides.[][] UAAs can introduce novel functionalities, enhance stability against enzymatic degradation, and enforce specific conformational constraints, all of which are highly desirable properties in therapeutic peptide design.[][10]
The Phenylglycine Moiety: A Structurally Significant Building Block
Phenylglycine (Phg) is a non-proteinogenic amino acid distinguished by the direct attachment of a phenyl group to the α-carbon. This structural feature imparts significant conformational rigidity and is of great interest for its ability to induce specific secondary structures and increase resistance to enzymatic degradation.[10] The incorporation of Phg is a powerful strategy in medicinal chemistry to modulate the pharmacological profiles of peptide-based therapeutics.[1]
This compound: A Pre-Activated Derivative for Efficient Coupling
While the standard approach in Boc-SPPS involves activating the carboxylic acid of a Boc-amino acid (e.g., Boc-Phg-OH) in situ with coupling reagents, this compound offers a streamlined alternative as a pre-activated building block.[11]
Chemical Structure and Functional Components
The structure of this compound integrates three key functional components: the Nα-Boc protecting group, the core Phenylglycine residue, and the N-hydroxysuccinimide (OSu) ester.
-
Boc Group: Provides robust, acid-labile protection of the α-amino group, preventing self-polymerization and ensuring directional peptide chain elongation.[12]
-
Phenylglycine Core: The structural UAA that imparts the desired conformational properties to the final peptide.
-
OSu Ester: An activated leaving group that facilitates efficient aminolysis. The electron-withdrawing nature of the succinimide ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[11]
Caption: Chemical structure of this compound.
Mechanism of Peptide Bond Formation
The use of this compound simplifies the coupling step. Following the TFA-mediated deprotection of the N-terminal Boc group and subsequent neutralization, the free amine of the resin-bound peptide acts as a nucleophile. It directly attacks the activated carbonyl of the this compound, forming a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond, releasing N-hydroxysuccinimide as a soluble byproduct.
Caption: Mechanism of peptide bond formation using this compound.
Comparative Analysis: Pre-Activated vs. In Situ Activation
The choice between using a pre-activated ester like this compound and the more traditional in situ activation of Boc-Phg-OH is a critical experimental decision. The following table provides a comparative summary.
| Feature | This compound (Pre-activated) | Boc-Phg-OH + Activator (In Situ) | Rationale & Field Insights |
| Reagents Required | This compound, Base (e.g., DIEA) | Boc-Phg-OH, Coupling Reagent (e.g., HBTU/HOBt, DIC), Base (DIEA) | OSu esters streamline the process by eliminating the need for separate, often moisture-sensitive, coupling reagents.[11] |
| Coupling Time | Generally faster | Can be slower depending on the activator and steric hindrance | The pre-activated nature of the OSu ester leads to rapid acylation upon encountering the free amine. |
| Side Reactions | Lower risk of racemization at the activated residue | Higher risk of racemization, especially with certain activators.[] Formation of byproducts from coupling agents (e.g., DCU from DCC). | OSu esters are generally considered to have a lower propensity for causing racemization compared to some highly reactive carbodiimide-based methods. |
| Ease of Use | Simpler; fewer reagents to handle and dissolve | More complex; requires careful stoichiometry and handling of multiple reagents | The simplicity of the OSu method can reduce potential sources of error, particularly in automated synthesis. |
| Cost | Typically higher initial cost per gram | Lower cost for the amino acid derivative, but requires additional coupling reagents | The overall cost must be balanced against savings in time, reagent handling, and potentially higher purity of the crude product. |
| Solubility | Good solubility in common SPPS solvents like DMF and DCM | Boc-Phg-OH itself can have solubility challenges that may require co-solvents.[14] | Both forms are hydrophobic, but the pre-activated ester is often readily soluble for the coupling reaction. |
Experimental Methodologies
A successful synthesis relies on robust and validated protocols. The following sections detail the standard workflow for Boc-SPPS and the specific integration of this compound.
General Workflow for a Boc-SPPS Cycle
The assembly of the peptide chain on the solid support is a cyclical process, with each cycle adding one amino acid residue.[6][15]
Caption: The general workflow of a single Boc-SPPS cycle.
Detailed Protocol: Incorporation of this compound
This protocol details the coupling step (Step 5 in the workflow diagram) using the pre-activated ester. It assumes the synthesis has proceeded through the neutralization and wash steps, resulting in a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel with agitation mechanism (e.g., shaker or nitrogen bubbling)
Procedure:
-
Resin Preparation: Ensure the neutralized peptide-resin is thoroughly washed with DCM and then DMF to prepare for the coupling in an aprotic polar solvent.
-
Reagent Solution Preparation: In a separate, dry glass vial, dissolve 2.0 to 3.0 molar equivalents of this compound (relative to the initial resin loading) in anhydrous DMF. Ensure complete dissolution; gentle warming or sonication can be applied if necessary.[14]
-
Initiation of Coupling: Add the this compound solution to the reaction vessel containing the peptide-resin.
-
Base Addition: Add 1.0 molar equivalent of DIEA to the reaction slurry. The base acts as a scavenger for any residual acid and facilitates the reaction. Note: Unlike in situ activation, a large excess of base is often unnecessary and can be detrimental.
-
Reaction: Agitate the mixture at room temperature for 1 to 3 hours. The reaction is typically faster than standard carbodiimide couplings.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling.
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF (3x), followed by DCM (3x), to remove excess reagents and the HOSu byproduct.
-
Capping (Optional but Recommended): To block any unreacted amine sites and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIEA can be performed.
-
Progression: The resin is now ready for the next cycle, starting with Nα-Boc deprotection.
Final Cleavage and Purification
Upon completion of the peptide assembly, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc/Bzl chemistry, this is typically achieved with strong acids.
-
Cleavage: A common and highly effective reagent is anhydrous Hydrogen Fluoride (HF), often used with scavengers like anisole to protect sensitive residues from cationic species generated during cleavage.[16] Alternatives include Trifluoromethanesulfonic acid (TFMSA).[2] This step requires specialized equipment and stringent safety protocols.
-
Work-up: After acid evaporation, the crude peptide is precipitated and washed with cold diethyl ether to remove organic scavengers.
-
Purification: The crude peptide is then dissolved in an appropriate aqueous buffer and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product of high purity.[6]
Technical Considerations and Troubleshooting
The incorporation of sterically hindered or unusual amino acids can present unique challenges.[17] Proactive measures and a clear understanding of potential issues are key to a successful synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance from the Phg residue or the preceding amino acid. 3. Poor resin swelling or peptide aggregation. | 1. Extend the coupling time to 4-6 hours. 2. Perform a second coupling (double coupling) with a fresh solution of this compound. 3. Consider switching to a more effective solvent like NMP or using a chaotropic agent. |
| Low Final Yield | 1. Premature cleavage of the peptide from the resin during repeated TFA deprotection steps. 2. Incomplete coupling at multiple steps leading to truncated sequences. | 1. Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, instead of the standard Merrifield linker.[16] 2. Implement a capping step after each coupling to terminate failed sequences, simplifying final purification. |
| Racemization | Although lower with OSu esters, racemization is always a potential risk, especially with prolonged exposure to base. | 1. Minimize the amount of base (DIEA) used during the coupling step. 2. Keep reaction times as short as is sufficient for complete coupling. |
Conclusion
This compound serves as a highly effective, pre-activated building block for the incorporation of phenylglycine into synthetic peptides via Boc-SPPS. Its primary advantage lies in simplifying the coupling step, obviating the need for discrete coupling reagents and potentially reducing side reactions like racemization. This streamlined workflow can lead to faster, more efficient syntheses and cleaner crude products. While the initial cost of the reagent may be higher than its carboxylic acid counterpart, the benefits in terms of process efficiency, reduced reagent handling, and potentially improved peptide purity make this compound a valuable and strategic tool for researchers and developers focused on creating novel, structurally complex peptides for therapeutic and research applications.
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An In-depth Technical Guide to N-Terminal Peptide Modification Using Boc-L-phenylglycine-N-hydroxysuccinimide Ester (Boc-Phg-OSu)
Introduction: The Strategic Imperative for N-Terminal Modification
In the landscape of peptide-based therapeutics and research, precise chemical modification is a cornerstone of innovation. The N-terminus of a peptide, with its primary amine, presents a unique and highly accessible site for chemical alteration.[1][2][3] Strategic modification at this position can profoundly influence a peptide's pharmacological profile, modulating its charge, hydrophobicity, and stability against enzymatic degradation.[3] Among the diverse reagents available for this purpose, Boc-L-phenylglycine-N-hydroxysuccinimide ester (Boc-Phg-OSu) has emerged as a valuable tool for introducing a non-proteinogenic amino acid, L-phenylglycine, at the N-terminus.
The incorporation of unnatural amino acids like phenylglycine can confer significant advantages.[4] The bulky phenyl side chain imparts conformational rigidity to the peptide backbone, which can stabilize secondary structures and enhance binding affinity to biological targets.[4] Furthermore, the unnatural structure of phenylglycine can provide steric hindrance, thereby increasing the peptide's resistance to proteolytic enzymes and extending its in vivo half-life.[4]
This guide provides a comprehensive technical overview of the use of this compound for the N-terminal modification of peptides. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical analytical techniques for characterization of the final product.
Core Principles: The Chemistry of this compound Modification
The N-terminal modification of a peptide with this compound is a two-stage process:
-
N-Terminal Acylation: The primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of Boc-L-phenylglycine.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5] The reaction is typically carried out under mild basic conditions to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic.[1]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the newly introduced phenylglycine residue is then removed under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7] This step is crucial to liberate the N-terminal amine if further modifications are desired or if a free N-terminus is required for biological activity.
The overall workflow is a robust and well-established method for introducing a specific chemical moiety at a defined position within a peptide sequence.
Experimental Protocols
Materials and Reagents
-
Peptide with a free N-terminus
-
Boc-L-phenylglycine-N-hydroxysuccinimide ester (this compound)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Trifluoroacetic acid (TFA)
-
Scavengers for deprotection (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether (cold)
-
HPLC-grade water and acetonitrile
-
Formic acid (for HPLC mobile phase)
Protocol 1: N-Terminal Acylation with this compound
This protocol describes the solution-phase acylation of a purified peptide with this compound.
-
Peptide Dissolution: Dissolve the purified peptide in a minimal amount of anhydrous DMF. The concentration will depend on the solubility of the peptide.
-
Reagent Preparation: In a separate vial, dissolve 1.2 to 1.5 equivalents of this compound in anhydrous DMF.
-
pH Adjustment: Add 2 to 3 equivalents of DIEA to the peptide solution to raise the pH to approximately 8-9. This ensures the N-terminal amine is deprotonated.
-
Coupling Reaction: Add the this compound solution to the peptide solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, more hydrophobic (later eluting) peak corresponding to the Boc-Phg-peptide.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the N-terminally modified peptide.
-
Solvent Removal: After the acylation reaction is complete, remove the DMF under reduced pressure.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage: Add the deprotection cocktail to the dried peptide residue. Stir at room temperature for 1-2 hours. The tert-butyl cations formed during deprotection are scavenged by TIS and water to prevent side reactions.[8]
-
Peptide Precipitation: After the deprotection is complete, precipitate the peptide by adding a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Workflow
Caption: Workflow for N-terminal modification with this compound.
Reaction Mechanism
Caption: Chemical mechanisms of acylation and deprotection.
Characterization and Quality Control
Thorough analytical characterization is imperative to confirm the successful modification and purity of the final peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary tool for assessing the purity of the modified peptide and for its purification.[9][10]
-
Purity Assessment: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA or formic acid) is used to separate the modified peptide from any unreacted starting material, byproducts, or impurities. The introduction of the phenylglycine residue will typically increase the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to the starting peptide.
-
Purification: Preparative RP-HPLC is used to isolate the desired product. Fractions are collected across the peak of interest and analyzed for purity before pooling and lyophilization.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the modified peptide by verifying its molecular weight.[11][12]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for peptides. The analysis will confirm the expected mass increase corresponding to the addition of the phenylglycine residue.
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence the modified peptide and confirm that the modification has occurred at the N-terminus. Fragmentation patterns (b- and y-ions) will be consistent with the expected sequence, with the N-terminal b-ion series showing the mass of the phenylglycine residue.
| Modification Stage | Expected Mass Change (Da) | Notes |
| N-Terminal Acylation | +233.10 | Mass of Boc-Phg moiety (C13H15NO3) added, with loss of H from the N-terminus. |
| Boc Deprotection | -100.05 | Loss of the Boc group (C5H8O2). |
| Net Mass Change | +133.05 | Net addition of the phenylglycine residue (C8H7NO). |
Troubleshooting and Expert Insights
-
Incomplete Acylation: If the reaction does not go to completion, this could be due to insufficient activation of the NHS ester, incorrect pH, or steric hindrance at the N-terminus. Consider increasing the equivalents of this compound and DIEA, or extending the reaction time.
-
Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection is electrophilic and can modify sensitive amino acid residues such as tryptophan and methionine.[8] The inclusion of scavengers like TIS is critical to prevent these side reactions.
-
Racemization: While the use of the NHS ester minimizes racemization of the phenylglycine during activation, it is still a possibility.[4] Chiral chromatography can be employed to separate any diastereomers if necessary.
-
Solubility Issues: Both the starting peptide and the modified peptide may have limited solubility.[13] Careful selection of solvents and the use of co-solvents may be necessary. For highly hydrophobic peptides, Boc chemistry in general can be advantageous as the protonated amine after deprotection can reduce aggregation.[14]
Conclusion
The N-terminal modification of peptides with this compound is a powerful strategy for enhancing the pharmacological properties of peptide-based drug candidates and research tools. By introducing the non-proteinogenic amino acid phenylglycine, researchers can improve proteolytic stability and modulate the conformational properties of their peptides. The protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of N-terminally modified peptides, enabling the advancement of peptide science and drug development.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.).
- Selective N-terminal modification of peptides and proteins using acyl phosphates. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (n.d.).
-
Boc-L-phenylglycine N-hydroxysuccinimide ester | C17H20N2O6 | CID 13856754. (n.d.). PubChem. Retrieved from [Link]
- Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences - Benchchem. (n.d.).
- Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH - Benchchem. (n.d.).
- Peptide Synthesis - FAQ | AAPPTEC. (n.d.).
- Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (n.d.).
- Selectivity and stability of N-terminal targeting protein modification chemistries. (n.d.).
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).
- PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep. (n.d.).
- Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (n.d.).
-
Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- A Comparative Guide to Z-Lys(Z)-OSu and Other N-Hydroxysuccinimide Esters in Synthesis and Bioconjugation - Benchchem. (n.d.).
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation - MDPI. (n.d.). Retrieved from [Link]
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (2020, April 21). Retrieved from [Link]
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. (n.d.). Retrieved from [Link]
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
-
Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R - MDPI. (n.d.). Retrieved from [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC - NIH. (n.d.). Retrieved from [Link]
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis - Benchchem. (n.d.).
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29). Retrieved from [Link]
- Application Notes and Protocols for Automated Peptide Synthesis Using Boc-His(3-Bom)-Osu - Benchchem. (n.d.).
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents - Benchchem. (n.d.).
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central. (n.d.). Retrieved from [Link]
-
Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pepdoopeptides.com [pepdoopeptides.com]
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Phenylglycine in Focus: A Technical Guide to Applications in Modern Research
Abstract
Unnatural amino acids (UAAs) represent a paradigm shift in chemical biology and drug discovery, offering a palette of chemical diversity far beyond the 20 canonical amino acids.[1] This guide delves into the multifaceted applications of a particularly noteworthy UAA: phenylglycine. We will explore its unique structural properties and consequential roles in peptide and protein engineering, its utility as a powerful chiral auxiliary in asymmetric synthesis, and its significant contributions to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of phenylglycine in their work.
Introduction: The Rise of Unnatural Amino Acids
The central dogma of molecular biology outlines the translation of genetic information into proteins, which are polymers constructed from a limited set of 20 proteinogenic amino acids. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has unlocked unprecedented opportunities for tailoring the properties of peptides and proteins.[][3] UAAs are amino acids not naturally encoded in the genetic machinery of living organisms.[1] Their incorporation can bestow novel chemical functionalities, enhance proteolytic stability, and enforce specific conformational constraints, thereby overcoming many of the limitations associated with natural peptides in therapeutic development.[][4]
Phenylglycine (Phg), an amino acid with a phenyl group directly attached to its α-carbon, stands out due to its distinct steric and conformational properties.[5] This guide will provide a comprehensive overview of the applications of phenylglycine, highlighting its pivotal role in advancing various fields of chemical and pharmaceutical research.
The Unique Properties of Phenylglycine
The direct attachment of the bulky phenyl group to the α-carbon in phenylglycine, without the β-methylene spacer found in proteinogenic aromatic amino acids like phenylalanine, imposes significant conformational restrictions.[5] This steric hindrance influences the torsional angles (phi and psi) of the peptide backbone, making phenylglycine a valuable tool for inducing specific secondary structures such as β-turns.[5][6][7]
Furthermore, the α-proton of phenylglycine is more acidic compared to its proteinogenic counterparts, which can make it more susceptible to racemization under certain conditions, particularly during peptide synthesis.[5][8] Understanding and controlling this aspect is crucial for its effective application.
Applications of Phenylglycine in Research and Development
Peptide and Protein Engineering
The incorporation of phenylglycine into peptide sequences is a powerful strategy to modulate their structure and function. Its conformational rigidity can be exploited to stabilize desired secondary structures, which is critical for designing peptides with enhanced biological activity and receptor selectivity.[6][9]
-
Inducing Turns and Constraining Conformation: The steric bulk of the phenyl group favors specific backbone dihedral angles, promoting the formation of β-turns and other folded structures.[6][10] This is particularly useful in the design of peptidomimetics and bioactive peptides where a specific conformation is required for receptor binding.
-
Enhancing Proteolytic Stability: The unnatural structure of phenylglycine can render peptides more resistant to degradation by proteases, a significant advantage for the development of peptide-based drugs with improved pharmacokinetic profiles.[]
Asymmetric Synthesis and Chiral Resolution
Optically pure phenylglycine and its derivatives are widely used as chiral auxiliaries and resolving agents in asymmetric synthesis.[11][12][13] A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.
-
Chiral Auxiliary in Strecker Synthesis: (R)-phenylglycine amide has been demonstrated to be an excellent chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids.[11][12] This method allows for the synthesis of enantiomerically pure amino acids through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture.[11][14][15]
-
Synthesis of β-Lactam Antibiotics: Phenylglycine is a crucial building block in the synthesis of several commercially important β-lactam antibiotics, such as ampicillin and cephalexin.[16][17][18][19] The stereochemistry of the phenylglycine side chain is critical for the antibacterial activity of these drugs.
Drug Discovery and Medicinal Chemistry
The unique properties of phenylglycine make it a valuable scaffold in the design of novel therapeutic agents.[1][4][20] Its incorporation into small molecules and peptides can lead to compounds with improved efficacy, selectivity, and metabolic stability.
-
Peptidomimetics: Phenylglycine is used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties.
-
Novel Therapeutic Agents: Derivatives of phenylglycine have been investigated for various therapeutic applications, including as anti-inflammatory agents and potential treatments for diabetes.[21][22] For instance, certain L-phenylglycine derivatives have shown promising activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[22]
Experimental Protocols and Methodologies
Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary
This protocol outlines the synthesis of an α-amino nitrile, a precursor to α-amino acids, using (R)-phenylglycine amide as a chiral auxiliary. The key to this process is the crystallization-induced asymmetric transformation that drives the reaction towards a single diastereomer.
Diagram of the Asymmetric Strecker Synthesis Workflow:
Caption: Workflow for Asymmetric Strecker Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-phenylglycine amide hydrochloride and an equimolar amount of the desired aldehyde or ketone in a methanol/water solvent mixture (e.g., 6:1 v/v).[11]
-
Addition of Cyanide: To the stirred solution, add an aqueous solution of sodium cyanide (e.g., 30% w/v).
-
Reaction and Crystallization: Stir the reaction mixture at room temperature for an extended period (e.g., 96 hours).[11] During this time, one diastereomer of the resulting α-amino nitrile will selectively precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration and wash with a suitable solvent to obtain the diastereomerically pure α-amino nitrile.
-
Analysis: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture and the isolated product.[11]
Solid-Phase Peptide Synthesis (SPPS) with Phenylglycine
Incorporating phenylglycine into peptides via Fmoc-based SPPS requires careful consideration to minimize racemization.
Diagram of the Fmoc-SPPS Cycle for Phenylglycine Incorporation:
Sources
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- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
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- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Phenylglycine via Boc-Phg-OSu in Solid-Phase Peptide Synthesis
Introduction: The Significance of Phenylglycine in Peptide Therapeutics and the Strategic Advantage of Pre-activated Esters
The incorporation of non-proteinogenic amino acids into peptide frameworks is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the pharmacological profiles of novel therapeutics. Phenylglycine (Phg), an achiral amino acid characterized by a phenyl group directly attached to the α-carbon, is of considerable interest. Its rigid structure can induce specific secondary structures within peptides, increase their resistance to enzymatic degradation, and modulate receptor binding affinity.[1]
This guide provides a comprehensive protocol for the incorporation of Phenylglycine into a growing peptide chain using N-α-tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) within a standard Solid-Phase Peptide Synthesis (SPPS) workflow. The use of an N-hydroxysuccinimide (OSu) ester represents a strategic choice that streamlines the coupling process. As a pre-activated form of the amino acid, this compound reacts efficiently with the free N-terminal amine of the peptide-resin without the need for in-situ activating agents like carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU).[2][3] This not only simplifies the protocol but can also minimize side reactions associated with certain activators.
A critical consideration when working with Phenylglycine is the potential for racemization at the α-carbon, a phenomenon that can be pronounced under basic conditions.[4][5] While much of the literature focuses on this issue within the context of Fmoc-SPPS, careful control of reaction conditions is also paramount in Boc-SPPS to ensure the stereochemical integrity of the final peptide. This protocol is designed to mitigate such risks by providing field-proven methodologies and explaining the scientific rationale behind each step.
Core Principles of Boc-SPPS
A typical Boc-SPPS cycle for the addition of a single amino acid involves the following key stages:
-
Nα-Boc Deprotection: Removal of the Boc group from the N-terminus of the peptide-resin.
-
Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine.
-
Coupling: Formation of a new peptide bond by reacting the free amine with the incoming protected amino acid.
-
Washing: Thorough removal of excess reagents and by-products.
The following diagram illustrates the general workflow of a Boc-SPPS cycle.
Caption: General workflow of a Boc-SPPS cycle.
Experimental Protocol: this compound Coupling
This protocol outlines a single coupling cycle for the incorporation of this compound onto a peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., on Merrifield or MBHA resin)
-
Boc-L-Phg-OSu
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (1 equivalent, based on initial loading) into a suitable reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[8]
-
Drain the solvent.
Step 2: Nα-Boc Deprotection
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Perform a brief pre-wash by agitating for 2-5 minutes, then drain.[10]
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual TFA:
-
DCM (3 x 1 min)
-
IPA (2 x 1 min)
-
DCM (3 x 1 min)
-
Causality: The repetitive TFA treatment cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[6] Thorough washing is critical as residual acid will prevent the subsequent neutralization and coupling steps from proceeding to completion. The IPA wash helps to "shrink" the resin pores, aiding in the removal of trapped TFA.[10]
Step 3: Neutralization
-
Add the neutralization solution (5% DIEA in DCM) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Wash the resin with DCM (3 x 1 min) to remove excess base.
Causality: The tertiary amine base, DIEA, deprotonates the N-terminal ammonium salt to yield the free amine, which is the nucleophile required for the coupling reaction.[6] It is crucial to remove excess DIEA as it can contribute to racemization of the activated amino acid in the subsequent step.
Step 4: Coupling of this compound
-
Dissolve Boc-L-Phg-OSu (2-3 equivalents relative to the resin loading) in DMF.
-
Add the Boc-L-Phg-OSu solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring the Coupling Reaction: To confirm the completion of the coupling, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents ("double coupling").
Causality: The pre-activated N-hydroxysuccinimide ester of Boc-Phg is highly reactive towards the nucleophilic N-terminal amine of the peptide-resin, leading to the formation of a stable amide bond.[2] Using a moderate excess of the activated amino acid helps to drive the reaction to completion. DMF is an excellent solvent for swelling the peptide-resin and dissolving the reagents, facilitating the reaction.
Step 5: Final Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove unreacted this compound and the N-hydroxysuccinimide by-product:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
The resin is now ready for the next cycle of deprotection, neutralization, and coupling for the subsequent amino acid in the peptide sequence.
The following diagram illustrates the coupling reaction of this compound.
Caption: Coupling of this compound to the peptide-resin.
Quantitative Data and Expected Outcomes
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or MBHA resins are commonly used.[10] |
| This compound Excess | 2 - 3 equivalents | A higher excess may be needed for sterically hindered sequences. |
| Coupling Time | 1 - 4 hours | Monitor with the ninhydrin test. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[10] |
| Coupling Efficiency | >99% | As determined by a negative ninhydrin test. |
| Crude Peptide Purity | Sequence-dependent | HPLC analysis is required to assess purity and potential diastereomer formation. |
Troubleshooting and Scientific Integrity
| Issue | Symptom | Causality | Mitigation Strategy |
| Incomplete Coupling | Positive ninhydrin test (blue/purple beads) after coupling. | Insufficient reaction time, low reagent equivalents, or steric hindrance from the peptide sequence. | Perform a "double coupling" by repeating the coupling step with fresh this compound. Ensure adequate swelling of the resin. |
| Racemization of Phenylglycine | Presence of a diastereomeric peak in the final HPLC analysis. | The α-proton of Phenylglycine is susceptible to abstraction under basic conditions, especially when the carboxyl group is activated. Excess base during neutralization or coupling can exacerbate this.[4][11] | Minimize the time the resin is exposed to the neutralization base. Ensure thorough washing after neutralization to remove all excess DIEA before adding the this compound. |
| Alkylation of Sensitive Residues | Unexpected peaks in the final mass spectrometry analysis corresponding to alkylated Trp, Met, or Cys. | During TFA deprotection, the tert-butyl cation generated can alkylate nucleophilic side chains.[6] | Include a scavenger, such as 0.5% dithiothreitol (DTE), in the TFA deprotection solution when these sensitive residues are present in the sequence.[10] |
Concluding Remarks
The use of this compound offers an efficient and straightforward method for incorporating the structurally important Phenylglycine residue into synthetic peptides. By leveraging a pre-activated ester, the coupling step is simplified, reducing the number of reagents and potential side reactions. Adherence to the principles of Boc-SPPS, particularly with respect to thorough washing and careful handling of the neutralization step, is critical to achieving high coupling efficiency and maintaining the stereochemical integrity of the Phenylglycine residue. This protocol, grounded in established chemical principles, provides a robust framework for researchers and drug development professionals to successfully synthesize Phenylglycine-containing peptides for a wide range of applications.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(30), 2933-2937.
-
On-Demand Chemical Supply. (n.d.). Understanding Boc-Ala-OSu: Properties, Synthesis, and Sourcing Strategies. Retrieved from [Link]
- El-Sawy, E. R., Fletcher, B., Hamilton, A. D., & Shalaby, M. A. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 341-348.
- Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, 58(30).
- El-Sawy, E. R., Fletcher, B., Hamilton, A. D., & Shalaby, M. A. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this.
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- Albericio, F., & Subirós-Funosas, R. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 334-348.
- Kent, S. B. H. (2009). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 15(5), 267-275.
- Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago.
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
- Miranda, L. P., & Alewood, P. F. (1999). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Protein Science, 28(5), 859-873.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Asynt. (n.d.). How SPPS Reactors Are Used in Peptide Synthesis Applications. Retrieved from [Link]
- Kumar, V. (2023). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates.
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Li, Y., et al. (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters.
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- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. peptide.com [peptide.com]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Peptide Synthesis: A Detailed Guide to Boc-Phg-OSu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for designing novel therapeutics with enhanced stability and unique biological activities. Among these, phenylglycine (Phg) offers a rigid structural element that can induce specific peptide conformations. This guide provides an in-depth exploration of the reaction conditions for utilizing N-α-tert-butyloxycarbonyl-L-phenylglycine-N-hydroxysuccinimide ester (Boc-Phg-OSu) to achieve optimal peptide yields. As a pre-activated ester, this compound offers a streamlined approach to peptide coupling, bypassing the need for in situ activation steps. However, the inherent steric hindrance and propensity for racemization of the phenylglycine moiety necessitate carefully optimized protocols.
The Chemistry of this compound Coupling: A Mechanistic Overview
The coupling of this compound to the N-terminal amine of a growing peptide chain proceeds via a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, rendering the carbonyl carbon of the phenylglycine residue highly susceptible to nucleophilic attack by the primary amine of the peptide. This reaction leads to the formation of a stable amide bond, elongating the peptide chain.
A critical consideration when working with phenylglycine is its increased susceptibility to racemization at the α-carbon, particularly under basic conditions. The phenyl group can stabilize the corresponding carbanion, facilitating epimerization. Therefore, the choice of base for neutralization steps and the overall reaction conditions must be carefully controlled to maintain the stereochemical integrity of the final peptide.
Optimizing Reaction Conditions for Maximum Peptide Yield
Achieving high yields in peptide synthesis with this compound hinges on the careful optimization of several key parameters. Due to the steric bulk of the phenylglycine side chain, reaction conditions may need to be more forcing compared to those for less hindered amino acids.
Table 1: Recommended Reaction Parameters for this compound Coupling
| Parameter | Recommended Condition | Rationale & Expert Insights |
| This compound Molar Excess | 2 - 4 equivalents | A higher excess is often necessary to drive the reaction to completion, compensating for the steric hindrance of the phenylglycine residue.[1] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | These polar aprotic solvents effectively solvate the peptide-resin and reagents, facilitating the coupling reaction.[2][3] DCM can also be used, but DMF or NMP are often superior for difficult couplings.[2] |
| Reaction Temperature | Room Temperature (20-25°C) | While gentle heating (up to 40°C) can sometimes accelerate slow reactions, it also increases the risk of racemization. Room temperature is generally the preferred starting point. |
| Reaction Time | 2 - 6 hours | Due to steric hindrance, longer coupling times are typically required. Reaction progress should be monitored to determine the optimal duration.[1] |
| Base for Neutralization | Diisopropylethylamine (DIEA) | A hindered, non-nucleophilic base is crucial to neutralize the trifluoroacetate salt of the N-terminal amine without promoting side reactions or racemization.[4] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for the addition of a this compound residue to a peptide chain assembled on a solid support using the Boc/Bzl protection strategy.
Workflow Diagram:
Caption: Solution-Phase Coupling with this compound.
Materials:
-
Amino acid or peptide ester with a free N-terminal amine (as a hydrochloride or trifluoroacetate salt)
-
This compound
-
Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
-
Standard work-up reagents (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Thin-layer chromatography (TLC) plates and developing system
-
Purification system (e.g., silica gel chromatography)
Procedure:
-
Amine Component Preparation:
-
Dissolve the amino acid or peptide ester salt (1.0 equivalent) in the chosen anhydrous solvent.
-
Add DIEA (1.0-1.2 equivalents) to neutralize the salt and generate the free amine. Stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add the this compound solution to the free amine solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting amine.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [5] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-protected peptide.
-
Causality Behind Experimental Choices and Self-Validating Systems
The protocols provided are designed to be self-validating through integrated monitoring steps. The Kaiser test in SPPS and TLC analysis in solution-phase synthesis are critical checkpoints to ensure the completion of the coupling reaction before proceeding to the next step. [6]This prevents the formation of deletion sequences, which are often difficult to separate from the desired product.
The choice of a hindered base like DIEA is a deliberate strategy to minimize the risk of racemization of the phenylglycine residue. [4]Less hindered bases could act as a nucleophile or more readily abstract the α-proton of the activated phenylglycine, leading to a loss of stereochemical integrity.
The use of a molar excess of this compound is a direct response to the steric hindrance posed by the phenyl group. [1]This ensures that the concentration of the activated amino acid is high enough to drive the reaction forward at a reasonable rate, maximizing the yield of the desired peptide.
Conclusion
The successful incorporation of this compound into peptide chains requires a nuanced understanding of its chemical properties and a deliberate optimization of reaction conditions. By employing the protocols and principles outlined in this guide, researchers can effectively navigate the challenges of steric hindrance and potential racemization associated with phenylglycine. The provided methodologies, grounded in established peptide chemistry, offer a robust framework for the synthesis of novel and complex peptides, paving the way for advancements in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
- BenchChem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences, 58(4), 1806-1811.
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(30), 2913-2917.
- El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 361-369.
- Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, 58(30), 2913-2917.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (2025). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this | Request PDF.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- PrepChem.com. (n.d.). Synthesis of Boc-Gly.
- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
- Hayashi, Y., & Wang, X. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Fmoc-Phe-OSu Coupling Reactions.
- BenchChem. (2025).
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- ResearchGate. (2025). Solid Phase Peptide Synthesis.
- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Kent, S. B., et al. (1994). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 43(2), 160-170.
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- Ghosh, K., & Williams, R. M. (2021). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
Sources
Boc-phg-osu for the synthesis of bioactive peptides.
An In-Depth Guide to the Application of Boc-Phg-OSu for the Synthesis of Bioactive Peptides
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-α-(tert-Butoxycarbonyl)-L-phenylglycine N-hydroxysuccinimide ester (this compound) in the synthesis of bioactive peptides. We will move beyond simple procedural lists to explore the chemical rationale, strategic advantages, and detailed protocols that ensure reproducible, high-purity results.
Strategic Overview: The Role of Phenylglycine and Activated Esters in Peptide Chemistry
The incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced pharmacological profiles. Phenylglycine (Phg), with its sterically demanding phenyl side chain directly attached to the α-carbon, imparts significant conformational rigidity to the peptide backbone. This structural constraint can stabilize specific secondary structures, such as turns or helices, which are often crucial for high-affinity receptor binding. Furthermore, the unnatural structure of Phg can significantly enhance proteolytic stability, a critical factor in improving the in-vivo half-life of peptide-based therapeutics.[1]
The traditional approach to peptide bond formation involves the in-situ activation of a carboxylic acid on one amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of another. While effective, this often requires coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazole-based uranium salts (HBTU, HATU), which can introduce difficult-to-remove byproducts (e.g., dicyclohexylurea, DCU) and, in some cases, elevate the risk of racemization, a particular concern for sensitive residues like phenylglycine.[1][2][3]
This compound represents a more streamlined and efficient alternative. It is a pre-activated N-hydroxysuccinimide (OSu) ester of Boc-protected phenylglycine. The OSu moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and ready for immediate reaction with a nucleophilic amine without the need for additional coupling agents. This simplifies reaction workflows, minimizes side reactions, and facilitates purification.
| Feature | Boc-Phg-OH + DCC/HOBt | This compound | Causality and Advantage |
| Activation Step | In-situ activation required | Pre-activated | Eliminates a reaction step, reducing time and potential for error. |
| Byproducts | Dicyclohexylurea (DCU) | N-hydroxysuccinimide (NHS) | NHS is water-soluble and easily removed during aqueous work-up, whereas DCU is a precipitate that requires filtration and can trap the product.[2] |
| Reagent Handling | DCC is a known allergen and moisture-sensitive. | More stable solid reagent. | Improved safety and handling profile. |
| Racemization Risk | Can be higher depending on activation time and additives. | Generally lower as the active ester is pre-formed under controlled conditions. | Enhanced preservation of stereochemical integrity, which is critical for biological activity. |
The Core Mechanism: Amide Bond Formation
The utility of this compound hinges on a straightforward nucleophilic acyl substitution. The free N-terminal amine of a growing peptide chain acts as the nucleophile, attacking the activated carbonyl carbon of the this compound. The tetrahedral intermediate then collapses, expelling the stable N-hydroxysuccinimide anion to form the new, rigid peptide bond.
Caption: Conceptual workflow for Taxol side-chain synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Phg-Gly-OMe)
This protocol details the coupling of this compound to glycine methyl ester.
Materials:
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
This compound (M.W. 348.36) [4]* Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Neutralization of Amino Acid Ester:
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate the free amine (H-Gly-OMe).
-
-
Coupling Reaction:
-
To the solution from Step 1, add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Causality: The direct addition of the pre-activated ester to the free amine initiates the coupling. The mild base (DIPEA) used for neutralization also acts as a scavenger for any acid formed, driving the reaction to completion.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent).
-
Spot the starting this compound and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (this compound).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [2] * Causality: The acid wash removes residual base (DIPEA), the bicarbonate wash removes the water-soluble NHS byproduct and any unreacted starting material, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.
-
Protocol 2: Boc-SPPS Cycle for Incorporating a Phenylglycine Residue
This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin). [1][5]
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle workflow.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 1-2 hours in a peptide synthesis vessel. [1]2. Boc Deprotection:
-
Drain the solvent. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin.
-
Agitate for 2 minutes, drain, and add a fresh solution of 50% TFA/DCM. Agitate for 20-30 minutes. [1][5] * Drain and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA. [1] * Causality: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group, exposing the N-terminal amine as a TFA salt. [6][7]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. Repeat this step. [1] * Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
Causality: The bulky, non-nucleophilic base DIEA converts the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction. [6]
-
-
Coupling with this compound:
-
In a separate vial, dissolve this compound (3 equivalents based on resin substitution) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-6 hours at room temperature.
-
-
Monitoring and Washing (Self-Validation):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. Benchchem.
-
BenchChem Technical Support Team. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. Benchchem.
-
Sigma-Aldrich. This compound | 201152-47-8.
-
Lee, S. H., et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22.
-
ChemicalBook. This compound manufacturers and suppliers.
-
ResearchGate. Synthesis of the C-13 Side-Chain of Taxol | Request PDF.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of the Taxol® Side Chain. Benchchem.
-
AAPPTEC. Peptide Synthesis - FAQ.
-
Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences, 58(4), 1806-1811.
-
ResearchGate. Examples of bioactive peptides incorporating arylglycines.
-
ResearchGate. Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate | Request PDF.
-
Liang, F., et al. (2009). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 1(1), 35-39.
-
AAPPTEC. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
BenchChem Technical Support Team. (2025). Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. Benchchem.
-
Machado, E. de A., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(6), 1873-1900.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 201152-47-8 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Application of Boc-Phg-Osu for the Synthesis of Enzyme-Cleavable Peptide-Drug Conjugates
Abstract
Peptide-drug conjugates (PDCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of peptides to deliver potent cytotoxic agents directly to diseased cells.[1][2] The design of the linker, the component connecting the peptide and payload, is paramount to the success of a PDC, governing its stability in circulation and the efficiency of drug release at the target site.[3][4] This guide provides an in-depth technical overview and detailed protocols for the use of N-Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-Osu), a critical building block for constructing protease-cleavable linkers. We will explore the chemical principles, causality behind experimental choices, and step-by-step methodologies to empower scientists in the robust synthesis and characterization of next-generation PDCs.
The Central Role of Linker Technology in PDCs
A Peptide-Drug Conjugate is a tripartite construct comprising a targeting peptide, a cytotoxic payload, and a covalent linker.[] While the peptide ensures target specificity and the payload provides therapeutic action, the linker is the intelligent design element that dictates the conjugate's pharmacokinetic profile and therapeutic index.[3] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet be exquisitely sensitive to the unique microenvironment of the target cell to unleash the drug.[4][6]
Enzymatically cleavable linkers have become a cornerstone of modern PDC design, engineered to be substrates for proteases, such as Cathepsin B, which are highly expressed within the acidic lysosomes of tumor cells.[4][7][8] This strategy ensures that drug liberation is spatially confined to the intended site of action following receptor-mediated endocytosis of the PDC.[2][4] The dipeptide sequence Valine-Citrulline (Val-Cit) is a well-established motif recognized and cleaved by Cathepsin B, and its inclusion in linkers has been clinically validated.[3][8][9]
This compound: A Versatile Component for Advanced Linker Synthesis
N-Boc-L-phenylglycine N-hydroxysuccinimide ester (this compound) is an amino acid derivative specifically designed for the facile construction of sophisticated peptide linkers. It features two key functionalities that make it highly valuable in a multi-step synthesis workflow.
-
N-hydroxysuccinimide (Osu) Ester: This is a highly reactive group that readily and efficiently forms a stable amide bond with primary amines (e.g., the N-terminus of a peptide or an amine-functionalized spacer) under mild conditions. This reaction is a cornerstone of bioconjugation chemistry.
-
tert-butyloxycarbonyl (Boc) Group: This is a robust, acid-labile protecting group for the α-amino function.[10] Its key advantage is its orthogonal nature; it remains stable during the Osu-ester coupling reaction and can be selectively removed later with an acid like trifluoroacetic acid (TFA) without disturbing other protecting groups or the newly formed amide bond.[11][12]
The incorporation of phenylglycine (Phg), a non-canonical amino acid, can also confer conformational rigidity to the linker and enhance its resistance to non-specific enzymatic degradation in plasma.[10]
Reaction Mechanism: Amide Bond Formation
The fundamental reaction involves the nucleophilic attack of a primary amine on the activated carbonyl carbon of the Osu ester. The N-hydroxysuccinimide group is an excellent leaving group, driving the reaction to completion to form a highly stable amide linkage.
Caption: Amine acylation by an Osu ester to form a stable amide bond.
General Workflow for PDC Synthesis
The synthesis of a PDC using this compound is a sequential process that involves building the linker-payload conjugate first, followed by its attachment to the targeting peptide. This modular approach allows for the purification and characterization of intermediates, ensuring the quality of the final product.
Caption: Multi-step workflow for the synthesis of a PDC using this compound.
Experimental Protocols & Methodologies
Disclaimer: These protocols are intended as a guide. Optimization may be necessary based on the specific properties of the peptide, linker, and payload. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Recommended Grade | Rationale |
| This compound | ≥98% (HPLC) | High purity of starting material is critical for clean reactions. |
| Amine-functionalized Linker-Payload | ≥95% (HPLC) | Purity ensures predictable stoichiometry and minimizes side products. |
| Targeting Peptide | ≥95% (HPLC), Purified | High purity prevents conjugation to truncated or modified sequences. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Prevents hydrolysis of the Osu ester and other side reactions. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | A non-nucleophilic base to neutralize salts and facilitate coupling. |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Used for the clean and efficient removal of the Boc protecting group. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Common solvent for reactions and Boc deprotection. |
| Acetonitrile (ACN), Water | HPLC or LC-MS Grade | Essential for high-resolution purification and analysis. |
| Coupling Agents (e.g., HATU, HBTU) | Peptide Synthesis Grade | Required for efficient amide bond formation in the final conjugation step. |
Protocol 1: Synthesis of Boc-Phg-Linker-Payload Intermediate
This protocol details the coupling of this compound to an amine-containing linker-payload construct (e.g., H₂N-Val-Cit-PABC-MMAE).
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve the amine-functionalized linker-payload (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize any hydrochloride salts and ensure the amine is in its free base form.
-
Coupling Reaction: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring linker-payload solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress should be monitored by LC-MS, looking for the consumption of the starting amine and the appearance of the desired product mass.
-
Purification: Upon completion, the crude product is purified by reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.
-
Product Isolation: Collect fractions containing the pure product, combine them, and lyophilize to obtain a white, fluffy solid. Confirm identity and purity (>95%) by LC-MS.
Protocol 2: Boc Deprotection of the Intermediate
This step exposes the N-terminal amine of the phenylglycine residue for subsequent conjugation.
-
Deprotection: Dissolve the purified Boc-Phg-Linker-Payload from the previous step in a solution of 20-50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor by LC-MS until the starting material is fully converted to the deprotected product (mass will decrease by 100.1 Da).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (rotary evaporation). It is crucial to remove all residual TFA, which can be achieved by co-evaporating the residue with toluene (2-3 times). The resulting TFA salt of the product is often used directly in the next step.
Protocol 3: Final Conjugation to the Targeting Peptide
This protocol describes the final, critical step of linking the activated linker-payload to the targeting peptide.
-
Activation & Dissolution: Dissolve the targeting peptide (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve the deprotected H₂N-Phg-Linker-Payload (1.2 equivalents), a coupling agent like HATU (1.3 equivalents), and DIPEA (3.0 equivalents) in DMF.
-
Conjugation: Add the linker-payload/HATU/DIPEA solution to the stirring peptide solution.
-
Reaction Monitoring: Let the reaction proceed at room temperature for 1-4 hours. Monitor closely by LC-MS to track the formation of the final PDC and consumption of the peptide.
-
Purification: Purify the final PDC using RP-HPLC, similar to Protocol 1. The gradient may need to be optimized to achieve good separation of the PDC from any unreacted peptide or excess linker-payload.
-
Final Product: Collect, pool, and lyophilize the pure fractions. The final PDC should be a well-characterized solid, ready for further analysis.
PDC Characterization and Quality Control
Thorough analytical characterization is mandatory to ensure the identity, purity, and consistency of the final PDC.
| Analytical Technique | Key Parameter Measured | Purpose |
| LC-MS | Molecular Weight, Purity | Confirms the identity of the conjugate and assesses overall purity. |
| RP-HPLC | Purity, Quantification | Provides a quantitative measure of purity and can be used for concentration determination. |
| Size Exclusion HPLC (SEC-HPLC) | Aggregation Analysis | Detects the presence of high molecular weight species (aggregates), which can affect efficacy and immunogenicity. |
| In Vitro Cell Assays | IC₅₀ / EC₅₀ | Determines the biological potency and target-specific cytotoxicity of the final PDC.[13] |
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Hydrolysis of Osu-ester.2. Incomplete Boc deprotection.3. Insufficient activation. | 1. Ensure all solvents and reagents are strictly anhydrous.[14]2. Confirm complete deprotection by LC-MS before proceeding.3. Increase equivalents of coupling agent/base or extend reaction time. |
| Side Product Formation | 1. Reaction with peptide side-chains (e.g., Lysine).2. Racemization of Phg. | 1. If necessary, use peptides with orthogonal protecting groups on reactive side chains.2. Use HATU as the coupling agent and minimize pre-activation time to reduce epimerization.[10][15] |
| Poor PDC Purity | Inefficient HPLC purification. | Optimize the HPLC gradient (e.g., make it shallower) to improve the resolution between the product and impurities. |
| PDC Aggregation | Hydrophobic nature of the payload or linker. | Adjust the formulation buffer; consider including solubility enhancers like arginine or polysorbate. |
References
-
PubMed. (2021). Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Available from: [Link]
-
ResearchGate. (n.d.). Recent evolutions in Cathepsin B cleavable linkers for drug release.... Available from: [Link]
-
PubMed. (2020). Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Available from: [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Available from: [Link]
-
American Chemical Society. (2024). Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. Available from: [Link]
-
MDPI. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Available from: [Link]
-
Frontiers. (2024). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. Available from: [Link]
-
ACS Publications. (n.d.). Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic. Available from: [Link]
-
ResearchGate. (n.d.). A Brief Guide to Preparing a Peptide–Drug Conjugate. Available from: [Link]
-
Neuland Labs. (n.d.). A Guide to the Basics of Peptide Conjugation. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Cleavable linkers in antibody–drug conjugates. Available from: [Link]
Sources
- 1. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Efficient Cleavage of Boc-Protected Phenylglycine from Solid-Phase Synthesis Resins
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy remains a cornerstone of peptide and peptidomimetic drug discovery.[1] A critical and final step in this workflow is the cleavage of the synthesized molecule from the insoluble resin support, coupled with the simultaneous removal of side-chain protecting groups. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient cleavage of peptides and small molecules containing Boc-protected phenylglycine (Boc-Phg-OSu) from common solid-phase synthesis resins. Particular emphasis is placed on understanding the underlying chemical mechanisms to empower users to troubleshoot and optimize their cleavage procedures.
Foundational Principles of Acidolytic Cleavage in Boc-SPPS
The Boc/Bzl strategy relies on a differential acid lability between the temporary Nα-Boc protecting group and the more robust benzyl-based side-chain protecting groups and the resin linkage.[2] The Nα-Boc group is typically removed with moderate acid concentrations, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), in a repetitive deprotection step during chain elongation.[1] The final cleavage from the resin, however, necessitates the use of strong acids to sever the anchoring bond.
The mechanism of cleavage is an acid-catalyzed hydrolysis reaction. For instance, with a standard Merrifield resin, the benzyl ester linkage to the C-terminal amino acid is protonated by a strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, ultimately leading to the release of the peptide with a C-terminal carboxylic acid.
A critical consideration during cleavage is the generation of highly reactive carbocations, most notably the tert-butyl cation from the cleavage of the Boc group.[3] These electrophilic species can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to undesired side products.[2][3] To mitigate this, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[4]
Selecting the Appropriate Resin and Understanding its Impact on Cleavage
The choice of resin is intrinsically linked to the desired C-terminal functionality of the final product and the required cleavage conditions.
-
Merrifield Resin: A chloromethylated polystyrene support, this is one of the original resins used for Boc-SPPS. Peptides are typically cleaved from Merrifield resin to yield a C-terminal carboxylic acid.[5]
-
PAM (Phenylacetamidomethyl) Resin: This resin offers greater stability to the repetitive TFA treatments during synthesis compared to the Merrifield resin, reducing premature peptide loss.[2] However, cleavage from PAM resin generally requires stronger acid conditions, such as anhydrous hydrogen fluoride (HF).[2]
-
MBHA (4-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These resins are employed for the synthesis of peptide amides.[5] The linkage to MBHA resin exhibits a well-balanced stability towards TFA during synthesis and lability towards strong acids like HF for the final cleavage.[5]
The Art of the Cleavage Cocktail: Reagents and Formulations
The composition of the cleavage cocktail is paramount for achieving high yield and purity of the target molecule. Trifluoroacetic acid (TFA) is the most common primary reagent for cleavage from many resins, such as Wang resin.[6] However, for more acid-stable linkages, stronger acids are necessary.
Key Reagents:
-
Trifluoroacetic Acid (TFA): A strong organic acid that is effective for cleaving peptides from moderately acid-labile resins and removing many side-chain protecting groups.[7]
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas that is an extremely effective cleavage reagent, particularly for robust linkages like those in PAM and MBHA resins.[5] Caution: The use of HF requires specialized, dedicated equipment and extensive safety precautions.
-
Trifluoromethanesulfonic Acid (TFMSA): A strong acid that can be used as an alternative to HF, often in a mixture with TFA.[1][8]
-
Scavengers: These are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations. Common scavengers and their targets are detailed in the table below.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Reactive Species & Protected Residues | Typical Concentration | Notes |
| Water (H₂O) | tert-butyl cations (from Boc, tBu) | 5% | Essential when aspartic acid, glutamic acid, serine, threonine, or tyrosine are present with tert-butyl protection.[7] |
| Triisopropylsilane (TIS) | tert-butyl cations, trityl cations | 2-5% | An effective, low-odor scavenger.[9][10] |
| Phenol | General carbocation scavenger | 5% | Can help protect tyrosine and tryptophan residues.[9][11] |
| Thioanisole | Protects against reattachment to the resin and scavenges various cations. | 5% | Often used in combination with other scavengers.[11] |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups and protects cysteine residues. | 2.5% | Has a strong, unpleasant odor.[11] |
Recommended Cleavage Cocktails:
The choice of cocktail depends on the amino acid composition of the peptide and the resin used.
-
Reagent K: A robust and widely used cocktail for peptides containing multiple sensitive residues.[11]
-
Composition: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)
-
-
Reagent B: A lower-odor alternative to cocktails containing thiols.[9]
-
Composition: TFA/Phenol/Water/TIS (88:5:5:2 v/v)
-
-
TFA/TIS/Water: A simple and effective cocktail for many peptides without highly sensitive residues.[12]
-
Composition: TFA/TIS/H₂O (95:2.5:2.5 v/v)
-
Experimental Protocols
Protocol 1: General TFA-Based Cleavage from Wang Resin
This protocol is suitable for the cleavage of peptides containing this compound from Wang resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Sintered glass funnel
-
Reaction vessel (e.g., round-bottom flask)
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Ensure the N-terminal Boc group has been removed from the peptide-resin.[6]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically for each peptide.[12]
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA (2-3 times) and combine the filtrates.[6]
-
In a fume hood, slowly add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the cleaved peptide.
-
Allow the peptide to precipitate fully, which may require cooling at -20°C for at least 1 hour.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether to remove residual scavengers and TFA.[6]
-
Dry the crude peptide under vacuum.
Protocol 2: HF Cleavage from PAM or MBHA Resin
WARNING: This procedure must only be performed by trained personnel in a dedicated HF cleavage apparatus within a certified fume hood.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., anisole, typically 1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Once all HF has been removed, the resin and cleaved peptide remain.
-
Suspend the residue in cold diethyl ether and filter to separate the peptide from the resin.
-
Wash the peptide thoroughly with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Cleavage Workflow
The following diagram illustrates the general workflow for this compound cleavage from a solid support.
Caption: General workflow for peptide cleavage from solid-phase resin.
Mechanism of Acidolytic Cleavage and Scavenging
The diagram below depicts the acid-catalyzed cleavage of a Boc protecting group and the subsequent scavenging of the resulting tert-butyl cation.
Caption: Mechanism of Boc deprotection and carbocation scavenging.
Post-Cleavage Processing and Analysis
Following cleavage and precipitation, the crude peptide typically requires purification.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[13]
-
Analysis: The purity and identity of the final product should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Cleavage Yield | Incomplete cleavage reaction. | Increase reaction time; use a stronger acid cocktail (e.g., TFMSA or HF if appropriate); ensure resin is fully swollen. |
| Peptide precipitation is incomplete. | Use a larger volume of cold ether; ensure the ether is sufficiently cold (-20°C); allow more time for precipitation. | |
| Presence of Side Products | Inadequate scavenging of reactive cations. | Add or increase the concentration of appropriate scavengers (see Table 1); ensure the cleavage cocktail is freshly prepared. |
| Premature cleavage during synthesis. | For Boc-SPPS, consider using a more acid-stable resin like PAM if significant loss is observed with Merrifield resin.[2] | |
| Modification of Sensitive Residues | Alkylation of Trp, Met, or Cys. | Use a cleavage cocktail with a combination of scavengers like Reagent K.[11] |
Conclusion
The successful cleavage of this compound and other synthetic molecules from solid-phase resins is a critical determinant of the overall success of the synthesis. A thorough understanding of the underlying chemical principles, careful selection of resins and cleavage reagents, and adherence to optimized protocols are essential for obtaining high yields of pure product. By considering the specific amino acid composition of the target molecule and employing the appropriate scavengers, researchers can effectively mitigate side reactions and streamline the final steps of solid-phase synthesis.
References
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
APPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
APPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Singh, S. K., et al. (2010). A Method for Selective N-Boc Deprotection on Wang Resin. ResearchGate. Retrieved from [Link]
-
Rachwal, P. A. (2006). A real-time assay for monitoring nucleic acid cleavage by quadruplex formation. Oxford Academic. Retrieved from [Link]
-
Rachwal, P. A. (2006). A real-time assay for monitoring nucleic acid cleavage by quadruplex formation. PMC - NIH. Retrieved from [Link]
-
BYU Peptidomics. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]
-
Giraud, M., et al. (2008). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
-
Lyamichev, V., et al. (2000). Analysis of single nucleotide polymorphisms with solid phase invasive cleavage reactions. Oxford Academic. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
APPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Zhang, K., et al. (2016). Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification. RSC Publishing. Retrieved from [Link]
-
APPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
ACS Publications. (2023). Signal Amplification by the trans-Cleavage Activity of CRISPR-Cas Systems: Kinetics and Performance. Retrieved from [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of Boc-Phg-OSu for the Synthesis of Advanced Peptide Libraries
Introduction: The Strategic Advantage of Non-Proteinogenic Amino Acids
In the landscape of drug discovery and materials science, peptide libraries serve as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and discovering new functional biomaterials.[1] The chemical diversity of these libraries is a primary determinant of their success. While the 20 proteinogenic amino acids provide a substantial vocabulary, the incorporation of non-proteinogenic amino acids (NPAAs) exponentially expands the accessible chemical space.[2][3] NPAAs, such as D-phenylglycine (Phg), can bestow peptides with highly desirable properties, including enhanced stability against enzymatic degradation, constrained conformations leading to higher binding affinity, and improved bioavailability.[4][5]
This application note provides a detailed guide for researchers on the use of N-α-Boc-D-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) , a key reagent for introducing the D-phenylglycine moiety into peptide sequences.[6][7] As an activated ester, this compound offers a reliable and efficient method for amide bond formation.[8][9] We will delve into the chemical principles, provide detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), and offer insights into reaction monitoring and troubleshooting, empowering researchers to confidently construct high-quality, diverse peptide libraries.
Chemical Principles and Mechanism of Action
This compound is an N-terminally protected amino acid that has been pre-activated for coupling. Understanding its structure is key to its application.
-
Boc (tert-butyloxycarbonyl) Group: This is a widely used, acid-labile protecting group for the α-amino group.[10] It prevents self-polymerization during the coupling reaction and is readily removed with moderate acid, typically trifluoroacetic acid (TFA), without cleaving the peptide from most resins or affecting common side-chain protecting groups.[11]
-
D-phenylglycine (Phg): The incorporation of this D-amino acid is a critical strategic choice. Its bulky phenyl side chain introduces significant conformational rigidity, which can lock a peptide into a specific bioactive conformation.[12] Furthermore, the D-configuration renders the adjacent peptide bond highly resistant to cleavage by common proteases, which are stereospecific for L-amino acids.[1]
-
N-hydroxysuccinimide (OSu) Ester: The OSu group is an excellent leaving group.[9] It transforms the carboxyl group into a highly reactive ester, making the carbonyl carbon susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[13] The reaction is efficient and produces a water-soluble byproduct, N-hydroxysuccinimide (NHS), which is easily washed away during the SPPS workflow.[14]
The coupling reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. The deprotected N-terminal amine of the resin-bound peptide attacks the activated carbonyl of this compound, forming a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond and release NHS.
Caption: this compound coupling mechanism.
Core Protocol: Boc-SPPS for Peptide Library Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for library construction due to its efficiency and ease of purification.[15] The following protocol details the incorporation of a this compound residue within a standard Boc/Bzl SPPS workflow.
Materials and Reagents
-
Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).
-
Reagents:
-
This compound
-
Other Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Capping Solution: Acetic Anhydride and Pyridine or DIEA in DMF.
-
Kaiser Test Reagents:
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS) or Reagent K for sensitive residues.[17][18]
-
Cold Diethyl Ether.
-
Experimental Workflow
The synthesis follows a cyclical process of deprotection, activation (if not using pre-activated esters), coupling, and washing.
Caption: Boc-SPPS cycle for incorporating this compound.
Step-by-Step Methodology
This protocol assumes a 0.25 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours in a peptide synthesis vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10 mL of 10% DIEA in DCM (v/v). Agitate for 2 minutes and drain. Repeat once.[10]
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.
-
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents, ~0.75 mmol) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. Note: Phenylglycine can be prone to racemization; avoid extended coupling times or high temperatures unless necessary.[12][19]
-
-
Monitoring and Capping:
-
Kaiser Test: Perform the Kaiser test on a small sample of beads to monitor reaction completion.[20] A negative result (yellow beads/solution) indicates a successful coupling.[16]
-
Recouple/Cap: If the test is positive (blue beads/solution), the coupling is incomplete.[21] You may perform a second coupling. If the test remains positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride (50 eq) and DIEA (50 eq) in DMF for 30 minutes to prevent the formation of deletion sequences.[21]
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection:
-
Once the sequence is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 10 mL of Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2) and stir for 2-3 hours at room temperature.[17][22] This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Data Presentation and Troubleshooting
Table 1: Typical Reaction Parameters for this compound Coupling
| Parameter | Recommended Value | Rationale / Notes |
| Equivalents of this compound | 2.0 - 3.0 | Ensures the reaction goes to completion. Using a large excess can be wasteful. |
| Solvent | DMF | Excellent solvating properties for both the peptide-resin and the activated amino acid. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete coupling. Monitor with the Kaiser test. |
| Temperature | Room Temperature | Balances reaction rate with the risk of racemization. Avoid unnecessary heating.[19] |
| Monitoring Method | Kaiser Test | A rapid, reliable qualitative test for the presence of primary amines.[23] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | 1. Insufficient coupling time. 2. Steric hindrance from bulky residues. 3. Peptide aggregation. | 1. Extend reaction time to 4 hours. 2. Perform a second coupling (double couple). 3. Switch solvent to NMP or add DMSO as a chaotropic agent. If still positive, cap unreacted amines.[21] |
| Low final peptide yield | 1. Incomplete coupling at one or more steps. 2. Premature cleavage from the resin during TFA deprotection steps (especially with standard Merrifield resin). | 1. Implement Kaiser testing at every step to ensure completion. 2. Use a more acid-stable resin like PAM resin for longer sequences.[11] |
| Unexpected mass in final product | 1. Formation of deletion sequences due to incomplete coupling. 2. Side reactions from scavengers during cleavage. | 1. Ensure complete coupling or capping at every cycle. 2. Select the cleavage cocktail based on the peptide sequence (e.g., use Reagent K for Trp, Met, Cys).[18][24] |
Conclusion
This compound is a highly effective reagent for the strategic incorporation of D-phenylglycine into peptide libraries. Its pre-activated OSu ester ensures efficient and clean coupling reactions compatible with standard Boc-SPPS protocols. By leveraging the unique structural and stability benefits conferred by D-phenylglycine, researchers can significantly enhance the diversity and drug-like properties of their peptide libraries, accelerating the discovery of novel leads in therapeutics and beyond.[1][2] Adherence to the detailed protocols and troubleshooting guides presented in this note will enable the robust and reliable synthesis of these advanced molecular constructs.
References
- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis - Benchchem. (n.d.).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH - Benchchem. (n.d.).
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
- Kaiser Test (Ninhydrin Test). (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Kaiser test kit - Sigma-Aldrich. (n.d.).
- Ester N-hydroxysuccinimide de boc-L-phénylglycine - Chem-Impex. (n.d.).
- Cleavage Cocktail Selection - CDN. (n.d.).
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.
- A cleavage cocktail for methionine-containing peptides - PubMed - NIH. (n.d.).
- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
- Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. (n.d.).
- Cleavage cocktail recommendations for peptides with glutamic acid - Benchchem. (n.d.).
- Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
- Boc-D-phenylglycine N-hydroxysuccinimide ester | 39249-27-9 - J&K Scientific LLC. (n.d.).
- Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences - Benchchem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI. (2023).
- Boc-D-phenylglycine N-hydroxysuccinimide ester - Chem-Impex. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC - NIH. (2010).
- Solid-phase peptide synthesis - Digital CSIC. (2014).
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF - ResearchGate. (2025).
- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis - ChemicalBook. (2019).
Sources
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- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids | MDPI [mdpi.com]
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- 14. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 15. digital.csic.es [digital.csic.es]
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Application Note & Protocol: Covalent Labeling of Lysine Residues in Proteins Using Boc-Phg-OSu
Introduction: The Significance of Lysine-Targeted Protein Modification
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools.[1] Among the amino acids, lysine is a frequent target for bioconjugation due to the high nucleophilicity of its ε-amino group and its general abundance on protein surfaces.[][3] This makes lysine an accessible handle for attaching a wide array of functional molecules, including fluorescent dyes, biotin, drug payloads for Antibody-Drug Conjugates (ADCs), and polyethylene glycol (PEG) chains.[1][]
The choice of labeling reagent is critical for achieving efficient and stable conjugation. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for targeting primary amines.[4][5] They react with the unprotonated amino groups of lysine and the protein's N-terminus to form a highly stable amide bond.[6][7]
This guide provides a detailed technical overview and a robust protocol for using Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) for labeling lysine residues. This compound is a versatile building block used in peptide synthesis and drug development, serving as a stable and efficient amine-reactive linker.[8] We will delve into the reaction mechanism, critical experimental parameters, a step-by-step labeling protocol, and troubleshooting strategies to ensure reproducible and successful protein modification.
Physicochemical Properties and Reaction Mechanism
Reagent Properties
This compound combines a phenylglycine core with two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group and an amine-reactive N-hydroxysuccinimide (OSu) ester.[8]
| Property | Value | Reference |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | [9] |
| Molecular Formula | C₁₇H₂₀N₂O₆ | [8][9] |
| Molecular Weight | 348.35 g/mol | [8][9] |
| Appearance | White powder | [8] |
| Storage Conditions | Store at 0-8°C, desiccated | [8] |
Mechanism of Amine Labeling
The covalent labeling of proteins with this compound proceeds via a nucleophilic acyl substitution reaction.[7][10] The primary amine group (—NH₂) on the lysine side chain, in its deprotonated and nucleophilic state, attacks the electrophilic carbonyl carbon of the NHS ester.[7] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, irreversible amide bond between the protein and the Boc-phenylglycine moiety.[7][10]
The efficiency of this reaction is highly dependent on pH. The target amine must be unprotonated to be reactive, which is favored at a pH above its pKa (~10.5 for lysine).[] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that increases with rising pH.[11] This hydrolysis converts the reactive ester into an unreactive carboxylic acid, reducing labeling efficiency.[11] Extensive studies have shown that the optimal balance between amine reactivity and ester stability is achieved in a pH range of 8.3 to 8.5.[11][12][13]
Experimental Design and Key Considerations
Successful protein labeling requires careful planning. The following parameters are critical for achieving optimal and reproducible results.
-
Buffer Selection: This is arguably the most critical factor. The reaction buffer must be free of primary amines . Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the protein's lysine residues for reaction with the NHS ester, severely reducing or eliminating labeling efficiency.[14][15]
-
Protein Preparation: The protein solution should be pure and concentrated. Contaminating proteins with accessible lysines will also be labeled.[15]
-
Purity: Use protein with >95% purity for best results.[15]
-
Concentration: A protein concentration of 2-5 mg/mL is recommended for high labeling efficiency.[6][7] Lower concentrations can be used, but may require a higher molar excess of the labeling reagent.[6]
-
Buffer Exchange: If your protein is in an incompatible buffer (e.g., Tris-based), a buffer exchange into the appropriate labeling buffer is mandatory. This can be accomplished using dialysis or desalting columns.[7]
-
-
Reagent Preparation and Handling: this compound, like all NHS esters, is moisture-sensitive.
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7]
-
Dissolve the reagent in a high-quality, anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][13]
-
Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to the aqueous protein solution (typically ≤10% of the total reaction volume).
-
-
Molar Excess of Reagent: The degree of labeling (DOL)—the average number of this compound molecules conjugated per protein—is controlled by the molar ratio of reagent to protein.[10]
Detailed Protocol for Protein Labeling
This protocol provides a general procedure for labeling a target protein with this compound.
Materials and Reagents
-
Target protein
-
Boc-L-phenylglycine N-hydroxysuccinimide ester (this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
Step-by-Step Procedure
-
Prepare Protein Solution: a. Dissolve or buffer-exchange the protein into the Labeling Buffer at a concentration of 2-5 mg/mL.[6][7] b. Ensure the protein solution is free of any amine-containing stabilizers like BSA, gelatin, or amino acids.[6]
-
Prepare this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening.[7] b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF. For example, to make 100 µL of a 10 mM solution, dissolve 0.348 mg of this compound (MW 348.35) in 100 µL of solvent. c. Vortex briefly to ensure the reagent is fully dissolved. This solution should be used immediately.
-
Perform the Labeling Reaction: a. Calculate the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold). b. While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.[11] c. Incubate the reaction for 1-2 hours at room temperature or for 4 hours to overnight at 4°C.[7][13] Protect the reaction from light if any components are light-sensitive.
-
Quench the Reaction (Optional but Recommended): a. To terminate the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl per 100 µL of reaction mixture).[7] b. Incubate for an additional 30 minutes at room temperature.
-
Purify the Labeled Protein: a. Separate the labeled protein from excess unreacted reagent and reaction byproducts (like NHS and hydrolyzed this compound). b. The most common method is size-exclusion chromatography using a desalting column equilibrated with your desired final storage buffer (e.g., PBS).[1][13] c. Alternatively, perform extensive dialysis against the storage buffer.
-
Storage and Characterization: a. Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5] Consider adding a stabilizer like BSA if appropriate for your downstream application, but only after the labeling and purification are complete. b. Confirm successful conjugation and determine the degree of labeling using mass spectrometry (observing the mass increase corresponding to the addition of the Boc-Phg moiety) or other relevant analytical techniques.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | 1. Incompatible Buffer: Presence of primary amines (Tris, glycine) in the protein solution.[14][15] 2. Hydrolyzed Reagent: this compound was exposed to moisture or stock solution was not fresh. 3. Incorrect pH: Reaction pH was too low (<7.5), leaving lysine amines protonated and non-nucleophilic.[12] | 1. Perform buffer exchange into a recommended amine-free buffer (e.g., bicarbonate, pH 8.3).[15] 2. Prepare a fresh stock solution of this compound in anhydrous DMSO/DMF immediately before use.[7] 3. Verify the pH of your labeling buffer and adjust as needed to 8.3-8.5.[11] |
| Protein Precipitation | 1. High Organic Solvent: Too much DMSO/DMF was added to the reaction (>10% v/v). 2. High Degree of Labeling: Modification of too many lysine residues altered the protein's solubility properties. | 1. Use a more concentrated stock of the labeling reagent to reduce the required volume. 2. Reduce the molar excess of this compound in the reaction to lower the DOL. Perform a titration experiment to find the optimal molar ratio.[11] |
| Poor Recovery After Purification | 1. Non-specific Adsorption: The labeled protein may be sticking to the purification column or dialysis membrane. 2. Aggregation: The labeled protein has aggregated and been lost during purification steps. | 1. Pre-treat the column with a blocking agent like BSA (if compatible with the experiment). Consider alternative purification methods. 2. Analyze the protein for aggregation (e.g., via dynamic light scattering). Optimize labeling conditions by reducing molar excess or reaction time. |
References
-
Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]
-
Luo, Y., et al. (2016). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. Bioconjugate Chemistry. [Link]
-
Abberior. NHS ester protocol for labeling proteins. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. [Link]
-
Dempsey, D. R., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science. [Link]
-
Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Taylor & Francis Online. [Link]
-
PubChem. Boc-L-phenylglycine N-hydroxysuccinimide ester. National Center for Biotechnology Information. [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
-
Cedarlane Labs. GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. [Link]
-
Park, J., & Heo, J. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences. [Link]
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- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Boc-L-phenylglycine N-hydroxysuccinimide ester | C17H20N2O6 | CID 13856754 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Phg-OSu
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) in their synthetic workflows. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges related to low coupling efficiency. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound Coupling
This compound is a widely used activated ester for the introduction of the non-proteinogenic amino acid L-phenylglycine into peptide sequences and other molecular scaffolds.[1][2] The N-hydroxysuccinimide (NHS) ester provides a good balance of reactivity and stability, making it suitable for a variety of coupling reactions.[3] However, like any chemical transformation, achieving optimal coupling efficiency can sometimes be challenging. This guide is designed to help you diagnose and resolve common issues, ensuring high-yield and high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with this compound?
A1: Low coupling yields when using this compound can typically be attributed to one or more of the following factors:
-
Hydrolysis of the NHS Ester: this compound is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the unreactive Boc-Phg-OH and NHS, rendering the reagent incapable of coupling.
-
Steric Hindrance: The bulky phenyl side chain of phenylglycine can create steric hindrance, slowing down the reaction rate, particularly when coupling to a sterically demanding amine.[4][5]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, pH, temperature, and reaction time can significantly impact the coupling efficiency.
-
Poor Solubility: The hydrophobic nature of both the Boc protecting group and the phenylglycine side chain can lead to solubility issues in certain solvent systems, preventing an effective reaction.[6]
-
Competing Side Reactions: Under non-optimal conditions, side reactions such as racemization or reactions with nucleophilic side chains of other amino acids can reduce the yield of the desired product.[5]
Q2: How can I tell if my this compound has hydrolyzed?
A2: The most reliable way to assess the integrity of your this compound is through analytical techniques. A simple Thin Layer Chromatography (TLC) analysis comparing your reagent to a standard of Boc-Phg-OH can reveal the presence of the hydrolyzed acid. Alternatively, HPLC or LC-MS analysis can provide a more quantitative assessment of purity.[][8]
Q3: Is this compound prone to racemization?
A3: While NHS esters are generally considered to have a low risk of racemization, it is not entirely absent, especially with prolonged reaction times or in the presence of excess base.[5][9] It is crucial to use the appropriate amount of a non-nucleophilic base and to monitor the reaction progress to avoid extended reaction times.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your coupling reactions with this compound.
Issue 1: Low or No Product Formation
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or TLC) shows a large amount of unreacted starting amine and no, or very little, of the desired coupled product.
Diagnostic Workflow:
Caption: Diagnostic workflow for low or no product formation.
Detailed Explanations & Protocols:
-
Step 1: Verify this compound Integrity
-
Causality: As an activated ester, this compound is highly susceptible to hydrolysis. Moisture in your solvents or on your glassware can quickly convert it to the unreactive carboxylic acid (Boc-Phg-OH), which will not couple to your amine.
-
Protocol: Quick TLC Check
-
Prepare a TLC plate (e.g., silica gel).
-
Spot a small amount of your this compound solution.
-
If available, spot a reference of Boc-Phg-OH.
-
Develop the plate in an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
-
Visualize under UV light and/or with a suitable stain (e.g., permanganate). The presence of a spot corresponding to Boc-Phg-OH indicates hydrolysis.
-
-
-
Step 2: Evaluate and Optimize Reaction Conditions
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP) are generally recommended.[6]
-
Insight: For amines with poor solubility in DCM, consider using DMF or a co-solvent system (e.g., DCM with 10-20% DMF) to improve solvation of all reactants.[6] Always use anhydrous solvents to minimize hydrolysis of the NHS ester.
-
-
Base: A non-nucleophilic base is often required to deprotonate the amine starting material if it is a salt (e.g., a TFA or HCl salt) and to scavenge the proton released during the coupling reaction.
-
Temperature and Time: Most NHS ester couplings proceed efficiently at room temperature.
-
Insight: If you are coupling to a sterically hindered amine, you may need to increase the reaction time or gently heat the reaction (e.g., to 30-40°C) to drive it to completion.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Issue 2: Incomplete Conversion
Symptom: The reaction stalls, leaving a significant amount of unreacted starting materials even after an extended period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Explanations & Protocols:
-
Step 1: Address Steric Hindrance
-
Causality: The bulky nature of the phenylglycine side chain can make it difficult for the activated ester to approach the nucleophilic amine, especially if the amine itself is sterically encumbered.[4]
-
Protocol: Double Coupling
-
After the initial coupling reaction has proceeded for its intended duration (e.g., 2-4 hours), take a small aliquot for analysis to confirm incomplete conversion.
-
Without washing, add a fresh portion of this compound (e.g., another 0.5-1.0 equivalent) and, if necessary, more base to the reaction mixture.
-
Allow the reaction to proceed for another 2-4 hours, monitoring for completion.
-
-
-
Step 2: Overcome Solubility Issues
-
Causality: this compound and the growing peptide chain can be hydrophobic, potentially leading to aggregation or precipitation from the reaction mixture, which halts the reaction.[4][6]
-
Insight: Visual inspection of the reaction mixture for cloudiness or precipitate is a good first step. If solubility is suspected to be an issue, switching to a more polar aprotic solvent like DMF or NMP can be beneficial. These solvents are better at solvating both the reactants and, in the case of solid-phase synthesis, the growing peptide chain.[5][10]
-
Data Summary Table
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| This compound Equivalents | 1.1 - 1.2 | 1.5 - 2.0 | Drives the reaction to completion, especially with hindered amines. |
| Solvent | DCM or DMF | NMP, or DCM/DMF co-solvent | Improves solubility of hydrophobic reactants and peptides.[5][6] |
| Base | DIEA or NMM (1.1-2.0 eq.) | Use weaker base (NMM) if racemization is a concern; ensure stoichiometry is correct. | Prevents side reactions while ensuring the amine is deprotonated.[3][5] |
| Temperature | Room Temperature (20-25°C) | 30-40°C | Increases reaction rate for sterically hindered couplings.[6] |
| Reaction Time | 2 - 4 hours | 4 - 12 hours (with monitoring) | Allows more time for slow coupling reactions to reach completion. |
Conclusion
Troubleshooting low coupling efficiency with this compound requires a systematic and logical approach. By carefully considering the integrity of your reagents, the reaction conditions, and potential steric and solubility issues, you can effectively diagnose and resolve the root cause of poor yields. Always begin by verifying the quality of your this compound, as hydrolysis is a common and often overlooked culprit. Subsequently, a methodical optimization of your reaction parameters, as outlined in this guide, will pave the way for successful and efficient coupling reactions.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- BenchChem. (2025). Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. BenchChem Technical Support.
- ResearchGate. (2024). Activation of Boc‐protected amino boronic esters.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. Boc-D-Phg-OH Novabiochem 33125-05-2.
- BOC Sciences. BOC-Amino Acids.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- Pharmaffiliates. (2022).
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- Sigma-Aldrich. This compound | 201152-47-8.
- BenchChem. Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- ResearchGate. (2025).
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
- Sigma-Aldrich. Boc-Phg-OH = 99.0 T 2900-27-8.
- National Center for Biotechnology Inform
- Biotage. (2023). What do you do when your peptide synthesis fails?
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- ResearchGate.
- National Center for Biotechnology Information. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC.
- Sigma-Aldrich. Boc-Phg-OH = 99.0 T 2900-27-8.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC.
- ResearchGate.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. Peptide Synthesis - FAQ.
- BOC Sciences.
- Royal Society of Chemistry. (2003). Recent development of peptide coupling reagents in organic synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- BOC Sciences. Analytical Services for Advanced Testing & Analysis.
- BOC Sciences.
- AAPPTec. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8.
- ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- National Center for Biotechnology Information. (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. PubChem.
- ResearchGate. (2025).
- Sigma-Aldrich. Boc-Gly-OSu = 99.0 T 3392-07-2.
- BenchChem. Synthesis routes of Boc-Gly-OSu.
- Sigma-Aldrich. Boc-Phg-OH = 99.0 T 2900-27-8.
- Westend DJ. Westend DJ | DJ Equipment | Studio Gear | 0% Finance Available.
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Technical Support Center: Optimizing Boc-Phg-Osu Reactions
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Common side reactions with Boc-phg-osu and their prevention.
Welcome to the technical support center for N-α-(tert-Butoxycarbonyl)-L-phenylglycine O-succinimidyl ester (Boc-Phg-Osu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and preventative strategies for common side reactions encountered during its use in peptide synthesis and bioconjugation.
Structure of This Guide
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will dissect the common challenges by examining the three key reactive components of the molecule:
-
The O-succinimidyl (Osu) Ester: The active group for amine coupling.
-
The Phenylglycine (Phg) Residue: The amino acid core, with specific stereochemical considerations.
-
The Boc Protecting Group: The N-terminal protecting group, relevant during post-coupling deprotection steps.
Part 1: Troubleshooting Coupling Reaction Failures & Low Yield
The most common point of failure is the coupling reaction itself. Low or no yield of the desired product is almost always traced back to the stability and reactivity of the O-succinimidyl (Osu) ester.
FAQ 1: My coupling reaction with this compound has a very low yield. What is the most likely cause?
The primary culprit is almost always the hydrolysis of the N-hydroxysuccinimide (NHS) ester . The Osu/NHS ester is highly susceptible to reaction with water, which cleaves the active ester to form an unreactive carboxylate (Boc-Phg-OH). This reaction directly competes with your desired aminolysis reaction (the coupling to your target amine).
Causality: The rate of hydrolysis is critically dependent on pH. As the pH increases, the concentration of hydroxide ions (a potent nucleophile) increases, dramatically accelerating the hydrolysis rate and reducing the half-life of your active ester.
Data Summary Table 1: Impact of pH on NHS Ester Stability
| pH | Temperature (°C) | Half-life of NHS Ester | Primary Outcome |
| < 7.0 | 4 - 25 | Hours to Days | Hydrolysis is slow, but the desired aminolysis is also very slow as amines are protonated (-NH₃⁺) and non-nucleophilic. |
| 7.0 | 0 | 4-5 hours | A reasonable compromise for sensitive proteins, but still suboptimal for coupling. |
| 8.0-8.5 | 4 - 25 | ~30-120 minutes | Optimal Range: Balances amine nucleophilicity with manageable hydrolysis. The rate of aminolysis outcompetes hydrolysis. |
| > 9.0 | 25 | Minutes | Hydrolysis is extremely rapid, leading to significant reagent loss and low yield. |
| Sources: |
Troubleshooting Workflow: Low Coupling Yield
If you are experiencing low yield, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low NHS ester coupling yield.
Protocol 1: Qualitative NHS Ester Activity Test
This test confirms if your this compound is active by forcing hydrolysis and measuring the release of N-hydroxysuccinimide, which absorbs light around 260 nm.
Objective: To verify the amine-reactive potential of a stored NHS ester reagent. Principle: Base-catalyzed hydrolysis of an active NHS ester releases the NHS leaving group. The absorbance of the solution at 260 nm will increase significantly if the ester was active. If it was already hydrolyzed, the change will be minimal.
Materials:
-
This compound reagent
-
Reaction buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)
-
Anhydrous DMSO or DMF (if reagent is not water-soluble)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of this compound. Dissolve it in 250 µL of anhydrous DMSO, then dilute with 2 mL of reaction buffer.
-
Prepare Control: Create a blank using the same concentration of DMSO in 2 mL of buffer.
-
Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the control. Measure and record the absorbance of the reagent solution.
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Reading (A_final): Immediately measure the absorbance at 260 nm.
Interpretation:
-
Active Reagent: A_final will be significantly greater than A_initial.
-
Inactive (Hydrolyzed) Reagent: A_final will be approximately equal to A_initial. Discard the reagent.
Part 2: Troubleshooting Product Impurities & Stereochemical Integrity
Even with a high yield, the purity of the final product can be compromised by side reactions involving the amino acid itself or the Boc protecting group.
FAQ 2: My final peptide is showing a diastereomeric impurity. What causes this and how can I prevent it?
This is likely caused by racemization (or epimerization) of the α-carbon of the phenylglycine residue during the coupling step. The α-proton of an activated amino acid is acidic and can be abstracted by a base, leading to a planar enolate intermediate that loses its stereochemical information.
Causality: Phenylglycine is particularly susceptible to racemization because the phenyl ring can stabilize the planar enolate intermediate through resonance. The risk is highest when using strong tertiary amine bases (like triethylamine or DIEA) and certain coupling reagents.
Caption: Mechanism of base-catalyzed racemization of Phenylglycine.
Prevention Strategies for Racemization:
-
Choice of Base: The steric hindrance and basicity of the tertiary amine used are critical. Less basic, more sterically hindered bases are preferred.
-
Avoid: Triethylamine (TEA) - small and strongly basic.
-
Prefer: N,N-Diisopropylethylamine (DIEA).
-
Best: 2,4,6-Collidine (TMP) - highly hindered and less basic, shown to produce the least racemization.
-
-
Use of Additives: When not using a pre-activated NHS ester (e.g., when generating it in situ with EDC/DCC), the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives form an intermediate active ester that is less prone to racemization than other intermediates.
-
Temperature Control: Perform the coupling reaction at 0°C to reduce the rate of proton abstraction.
FAQ 3: After my final TFA deprotection/cleavage step, I see a second product with a mass increase of +56 Da. What is it?
This side product is the result of alkylation by the tert-butyl cation . The Boc group is removed by strong acid (like TFA), which generates a highly reactive tert-butyl carbocation intermediate. This electrophile can attack any nucleophilic side chains in your peptide, adding a tert-butyl group (+56 Da).
Susceptible Residues:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol is a strong nucleophile.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
Prevention: The Use of Scavengers
To prevent this, you must include "scavengers" in your cleavage cocktail. Scavengers are nucleophiles that are more reactive or in much higher concentration than the sensitive residues, effectively trapping the tert-butyl cations before they can modify your peptide.
Data Summary Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Side Reaction | Typical Concentration | Notes |
| Water | General, Trp alkylation | 2.5 - 5.0% | Helps hydrolyze the cation to tert-butanol. Essential for most cleavage cocktails. |
| Triisopropylsilane (TIS) | Trp alkylation, general | 1.0 - 2.5% | A very effective carbocation scavenger. Reduces oxidation of Met and Trp. |
| Thioanisole | Trp alkylation, Met S-alkylation | 2.5 - 5.0% | Particularly effective for protecting sulfur-containing residues. Has a strong odor. |
| 1,2-Ethanedithiol (EDT) | Trp alkylation, Cys protection | 1.0 - 2.5% | Useful for peptides containing Cysteine. Also has a strong odor. |
Source:
Protocol 2: Standard TFA Cleavage Cocktail for Boc Deprotection
Objective: To remove the Boc protecting group while minimizing side-chain alkylation.
Materials:
-
Boc-protected peptide (lyophilized)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Scavengers (e.g., Water, TIS, Thioanisole)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common "Reagent K" formulation for sensitive peptides is:
-
TFA: 82.5%
-
Water: 5%
-
Thioanisole: 5%
-
Phenol: 5%
-
EDT: 2.5%
-
(For peptides without Trp/Met/Cys, a simpler cocktail of 95% TFA, 2.5% Water, 2.5% TIS is often sufficient).
-
-
Cleavage Reaction: Add the cold cleavage cocktail to the peptide. Use approximately 10 mL of cocktail per gram of peptide-resin or 1 mL per 10-50 mg of free peptide.
-
Incubation: Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Precipitation: Filter the solution (if starting from resin) and add the filtrate dropwise to a 10-fold excess of cold diethyl ether. The deprotected peptide will precipitate as a white solid.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Wash: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide product under vacuum.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Limpens, R., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Slaninova, J., et al. (2014). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
-
Liu, Y., et al. (2022). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
- Benchchem. (n.d.). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
-
Götze, M., et al. (2016). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry. [Link]
-
Limpens, R., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]
- Limpens, R., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
Technical Support Center: Navigating Solubility Challenges with Boc-Phg-OSu in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in solid-phase peptide synthesis (SPPS): the limited solubility of N-α-tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu). The inherent hydrophobicity of both the Boc protecting group and the phenylglycine side chain can lead to significant experimental hurdles.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful incorporation of this valuable non-proteinogenic amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is a hydrophobic, protected amino acid derivative.[1] Its structure, featuring a bulky Boc group and an aromatic phenylglycine core, renders it practically insoluble in water. However, it exhibits solubility in a range of organic solvents commonly employed in peptide synthesis.[1][2] The N-hydroxysuccinimide (OSu) ester, while primarily an activating group for amide bond formation, can also influence the overall solubility profile of the molecule.
Q2: In which organic solvents is this compound typically soluble?
This compound, similar to its precursor Boc-Phg-OH, is generally soluble in polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)[1]
It also demonstrates solubility in chlorinated solvents such as:
-
Dichloromethane (DCM)
-
Chloroform[1]
While soluble, the extent of solubility can be limited, especially at the higher concentrations often required for efficient coupling reactions in SPPS.
Q3: I'm observing precipitation of this compound in my primary coupling solvent. What are the likely causes?
Observing precipitation or incomplete dissolution of this compound is a frequent issue. Several factors can contribute to this problem:
-
Solvent Quality: The presence of even trace amounts of water in your organic solvents can significantly depress the solubility of hydrophobic compounds like this compound.[1] Always use high-purity, anhydrous solvents.
-
Low Temperature: Lower ambient temperatures can reduce the solubility of many organic compounds.
-
High Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in that specific solvent.
-
Compound Aggregation: Hydrophobic molecules like this compound can self-associate and form aggregates in solution, which are less soluble than the monomeric form.[1]
-
Purity of the Reagent: Impurities within the this compound solid can also impede dissolution.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides a systematic approach to resolving solubility issues with this compound during your peptide synthesis workflow.
Issue 1: this compound fails to dissolve completely in the chosen solvent (e.g., DMF, DCM).
A multi-faceted approach is often necessary to overcome this initial dissolution challenge. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for this compound dissolution.
-
Gentle Warming: Applying modest heat (30-40°C) can significantly improve solubility.[1] However, avoid excessive temperatures, as this can risk thermal degradation of the Boc protecting group and the OSu ester.
-
Sonication: An ultrasonic bath can be highly effective in breaking up aggregates and facilitating the dissolution of the compound.[1] Short bursts of sonication are recommended to prevent heating the sample.
-
Co-Solvent Systems: This is a powerful and commonly used strategy. If you are working with a less polar solvent like DCM, adding a small percentage (e.g., 5-10% v/v) of a more potent polar aprotic solvent like DMF or NMP can dramatically enhance the solvating power of the mixture.[1]
Issue 2: The pre-activated this compound solution is clear initially but precipitates upon addition to the resin.
This phenomenon, often termed "salting out," can occur due to a change in the local solvent environment upon mixing with the resin slurry.
| Potential Cause | Explanation | Recommended Action |
| Local Concentration Increase | As the activated amino acid solution diffuses into the resin beads, the local concentration at the resin surface can exceed the solubility limit. | 1. Ensure the resin is well-swollen in the coupling solvent before adding the activated amino acid.[3] 2. Increase the total solvent volume for the coupling reaction. |
| Solvent Incompatibility | The solvent used to swell the resin may be less effective at solubilizing this compound than the solvent used for activation. | 1. Swell the resin in the same solvent or solvent mixture used for the activation of this compound. 2. Consider using a more robust solvent system for both swelling and coupling, such as pure NMP.[4] |
| Temperature Drop | If the resin and its solvent are at a lower temperature than the activated amino acid solution, this can induce precipitation upon mixing. | Ensure all components of the reaction (resin slurry, activated amino acid solution) are at the same ambient temperature before mixing. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the required amount of this compound into a clean, dry glass vial.
-
Add the primary solvent of choice (e.g., DMF) in small increments while gently swirling or stirring the vial.[1]
-
If dissolution is slow or incomplete, place the sealed vial in an ultrasonic bath for 5-minute intervals.[1]
-
If necessary, gently warm the vial to 30-40°C in a water bath until the solid is fully dissolved.[1]
-
Allow the solution to return to room temperature before proceeding with the coupling reaction.
Protocol 2: Coupling of this compound using a Co-Solvent System in Manual SPPS
This protocol assumes a standard Boc-SPPS workflow.[5]
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[3][5]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.[3]
-
Final Washes: Wash the resin sequentially with DCM and then with the final coupling solvent mixture (e.g., 10% DMF in DCM).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Dilute this solution with DCM to achieve the final desired concentration and co-solvent ratio (e.g., 10% DMF in DCM).
-
Add this solution to the swollen and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.[5]
-
-
Post-Coupling Wash: Wash the resin thoroughly with DCM and DMF to remove any unreacted reagents and byproducts.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
Boc-phg-osu deprotection issues and how to resolve them.
Welcome to the technical support center for Boc-Phg-OSu (N-α-(t-Butoxycarbonyl)-D-phenylglycine N-hydroxysuccinimide ester). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical Boc deprotection step. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your synthesis.
Understanding the Chemistry: The "Why" of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal under acidic treatment.[1][2] The deprotection of this compound is a crucial step, typically performed before coupling the phenylglycine moiety. However, the presence of the acid-labile Boc group and the moisture-sensitive OSu ester on the same molecule presents unique challenges.
The mechanism of acid-catalyzed Boc cleavage is fundamental to troubleshooting any issues.[3] It proceeds via several key steps:
-
Protonation: A strong acid, like Trifluoroacetic Acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][4][5]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][6]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[5][6]
-
Salt Formation: The newly liberated amine is then protonated by the excess acid in the medium, forming the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]
This process, while efficient, can lead to several common problems, which we will address in the following sections.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Unexpected Side Products
Question: My mass spectrum shows my desired product, but also a peak that is +56 Da. What is this side product and how can I prevent it?
The +56 mass unit corresponds to the addition of a tert-butyl group. This is a classic side reaction in Boc deprotection chemistry.
Possible Causes & Solutions:
-
Alkylation by tert-Butyl Cation: The primary culprit is the reactive tert-butyl cation generated during cleavage. [7][8]This electrophile can attack any nucleophilic sites on your molecule. While the phenylglycine itself is not highly susceptible, other sensitive functional groups in a larger molecule could be.
-
Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cations before they can cause unwanted side reactions. [9]The choice of scavenger depends on the functional groups you need to protect.
-
| Scavenger | Target Residue(s) Protected | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan, Cysteine, Methionine | 2.5 - 5% (v/v) |
| Water (H₂O) | General scavenger, helps hydrolyze the cation | 2.5 - 5% (v/v) |
| Thioanisole | Tyrosine, Tryptophan, Methionine | 5% (v/v) |
| Phenol | Tyrosine, Tryptophan | 5% (v/v) |
| A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] |
Issue 3: OSu Ester Instability and Hydrolysis
Question: I successfully deprotected the Boc group, but my product fails to couple in the next step. Could the OSu ester have been compromised?
Yes, this is a critical and often overlooked issue specific to molecules like this compound. The N-hydroxysuccinimide (OSu) ester is highly susceptible to hydrolysis. [10] Possible Causes & Solutions:
-
Presence of Water: The OSu ester will readily hydrolyze to the corresponding carboxylic acid in the presence of water, rendering it inactive for subsequent amidation reactions. [11][12]This hydrolysis is accelerated by basic conditions but can occur even under neutral or acidic conditions if water is present.
-
Solution 1: Ensure Anhydrous Conditions. All reagents and solvents (DCM, dioxane, TFA) must be strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Immediate Use. The deprotected Phg-OSu salt is often not stable enough for long-term storage. It is best practice to use the deprotected product immediately in the subsequent coupling reaction without a full aqueous work-up if possible. After evaporation of the acid and solvent, the resulting salt can be dissolved in an anhydrous coupling solvent (like DMF or DCM) and used directly.
-
-
Basic Work-up: Washing the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid will rapidly hydrolyze the OSu ester.
-
Solution: Avoid aqueous basic work-ups if the OSu ester needs to be preserved. If neutralization is required before the next step, use a non-aqueous base like Diisopropylethylamine (DIPEA) in an anhydrous solvent, preferably at low temperature (0°C).
-
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for deprotecting this compound? A common starting point is to dissolve the Boc-protected compound in DCM and add an equal volume of TFA (a 50% v/v solution), stirring at room temperature for 1-2 hours. [9][13]However, as discussed, these conditions may need optimization.
Q2: How can I monitor the reaction progress easily? Thin-Layer Chromatography (TLC) is the quickest method. [13][14]The deprotected amine salt is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the plate with a ninhydrin solution will produce a colored spot for the deprotected primary amine, which is a definitive indicator of reaction success. [15]For quantitative analysis, HPLC is the preferred method. [13] Q3: Are there milder alternatives to TFA or HCl? For substrates that are highly sensitive to strong acids, other methods can be considered, though they may not be as rapid or efficient. [3]These include:
-
Oxalyl Chloride in Methanol: A reported mild method for deprotecting various N-Boc compounds. [16][17][18]* Thermal Deprotection: Heating the compound, sometimes in specific solvents like trifluoroethanol, can induce thermal cleavage of the Boc group, though this may not be compatible with the OSu ester. [19][20] Q4: How should I properly store this compound? this compound should be stored under refrigerated conditions (2-8°C or colder) in a tightly sealed container with a desiccant to protect it from moisture, which can hydrolyze the OSu ester over time. [12][21]
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
[22]1. Dissolve the this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere. 2. Cool the solution to 0°C using an ice bath. 3. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If your molecule contains sensitive groups, add an appropriate scavenger like TIS (2.5-5% v/v) at this stage. 4. Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. 5. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). 6. Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation). 7. To remove residual TFA, add toluene to the flask and evaporate again. Repeat this co-evaporation step two more times. The resulting amine TFA salt can often be used directly in the next step.
Protocol 2: Monitoring Reaction Progress by TLC
[15]1. Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 DCM/Methanol). 2. On a silica gel plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture at different time points (e.g., t=0, 30 min, 1h, 2h). 3. Elute the plate and dry it thoroughly. A heat gun can help remove residual acid. 4. Visualize the spots under UV light if applicable. 5. Dip the plate in a ninhydrin staining solution and gently heat until spots appear. The appearance of a new, lower-Rf spot that stains positive with ninhydrin confirms the formation of the free amine.
Protocol 3: Basic Work-up to Isolate Free Amine (Use ONLY if OSu ester is not needed)
[13]Caution: This procedure will hydrolyze the OSu ester and should only be used if the desired final product is the free amine of phenylglycine.
-
After removing the TFA and solvent via rotary evaporation (Protocol 1, step 6), dissolve the residue in DCM.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.
-
Wash with brine (saturated aqueous NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to yield the deprotected free amine.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92534-92539.
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
- Xia, Y., & McLuckey, S. A. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(10), 1794-1801.
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]
- Cline, G. W., & Hanna, S. B. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 109(10), 3087-3091.
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
ACS Publications. (n.d.). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Retrieved from [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25195-25201.
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
- Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 624, 143-161.
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Nard Institute. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-Hydroxysuccinimide active ester [schem.jp]
- 11. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound | 201152-47-8 [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Peptides Synthesized with Boc-Phg-Osu
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using N-tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-Osu). The incorporation of the non-proteinogenic amino acid Phenylglycine (Phg) can introduce unique challenges during peptide purification due to its bulky and hydrophobic nature. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate these challenges effectively.
Our approach is rooted in explaining the "why" behind each experimental choice, empowering you to make informed decisions for your specific peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Phenylglycine (Phg)?
A1: The main difficulties in purifying Phg-containing peptides stem from the physicochemical properties of the phenylglycine residue. The bulky, aromatic side chain significantly increases the hydrophobicity of the peptide.[1] This can lead to:
-
Poor solubility in aqueous solutions commonly used in reversed-phase chromatography (RP-HPLC).[2]
-
A heightened tendency for aggregation , which can complicate purification, reduce yield, and even cause column clogging.[1]
-
Strong retention on RP-HPLC columns, often requiring high concentrations of organic solvent for elution.[3]
-
The potential for closely related impurities that are difficult to resolve from the target peptide.
Q2: What are the most common impurities I should expect when synthesizing peptides with this compound?
A2: Impurities can arise from several sources during solid-phase peptide synthesis (SPPS).[4] For peptides synthesized with this compound, you should be vigilant for:
-
Deletion sequences: Incomplete coupling of an amino acid in the sequence.[5]
-
Truncated sequences: Failure to complete the full peptide chain, often addressed by capping unreacted amines during synthesis.[5]
-
Incompletely deprotected sequences: Residual protecting groups on amino acid side chains.[4]
-
Side products from the Osu activating group: While N-hydroxysuccinimide (NHS) esters are efficient, they are susceptible to hydrolysis, especially at higher pH.[6] They can also react with nucleophilic side chains of other amino acids like serine, threonine, and arginine, leading to unintended modifications.[7]
-
Racemization: Phenylglycine itself can be prone to racemization, and care must be taken during the coupling step to minimize this.[8]
Q3: Which purification technique is generally recommended for Phg-containing peptides?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying peptides, including those containing phenylglycine.[4][5] This technique separates molecules based on their hydrophobicity, which is a prominent feature of Phg-containing peptides.[9] However, due to the challenges mentioned in Q1, a standard RP-HPLC protocol may require significant optimization. In some cases, a multi-step purification strategy involving ion-exchange chromatography (IEX) followed by RP-HPLC can be highly effective for complex crude samples.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound synthesized peptides.
Scenario 1: Poor Solubility of the Crude Peptide
Problem: The lyophilized crude peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA).
Causality: The high hydrophobicity of the Phg residue, combined with the overall sequence, can lead to poor aqueous solubility. At or near the peptide's isoelectric point (pI), solubility is often at its minimum.[1]
Solutions:
-
Solvent Screening:
-
Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN), methanol, or isopropanol before diluting with the aqueous mobile phase.[11] For extremely insoluble peptides, hexafluoroisopropanol (HFIP) can be used, but be aware that it can cause the peptide to precipitate upon injection if not carefully managed.[11]
-
Acidic Conditions: If not already doing so, ensure your dissolution solvent is acidified (e.g., with 0.1% to 0.5% TFA) to protonate acidic residues and increase polarity.[2]
-
-
pH Adjustment:
-
If the peptide is still insoluble, try adjusting the pH of the solvent. For peptides with a high pI (basic), dissolving in an acidic solution is usually effective. For acidic peptides, a basic solution might be necessary.
-
-
Sample Preparation for Injection:
-
If using a strong organic solvent for dissolution, inject the smallest possible volume to minimize precipitation on the column.
-
Consider a "dry load" technique where the peptide is dissolved, adsorbed onto a small amount of C18 silica, dried, and then loaded onto the column.[2]
-
Scenario 2: Poor Chromatographic Resolution (Peak Tailing or Broadening)
Problem: The target peptide peak is broad, shows significant tailing, or is not well-separated from impurities.
Causality: This can be due to a variety of factors including secondary interactions with the stationary phase, slow kinetics of adsorption/desorption, or the presence of co-eluting impurities. The bulky nature of Phg can contribute to these phenomena.
Solutions:
-
Optimize the Gradient:
-
Shallow Gradient: For complex mixtures, a shallower gradient (e.g., a smaller % increase in organic solvent per minute) can improve the separation of closely eluting species.[3]
-
Segmented Gradient: If you know the approximate elution point of your peptide, you can use a very shallow gradient around that point to maximize resolution.
-
-
Modify the Mobile Phase:
-
Alternative Ion-Pairing Agent: While TFA is standard, it can sometimes contribute to peak broadening. Consider using formic acid (FA) if your peptide is compatible, especially if you are using mass spectrometry for detection.
-
Change the Organic Modifier: Acetonitrile is the most common organic solvent. However, switching to or adding isopropanol or methanol can alter the selectivity of the separation and may improve peak shape for very hydrophobic peptides.[11]
-
-
Adjust Column Temperature:
-
Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[11]
-
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for Phg-Containing Peptides
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Initial Scouting Gradient:
-
Flow rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient: 5-95% B over 20 minutes.
-
Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic residues like Phg).[9]
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient to be shallower around the elution time of the target peptide. For example, if the peptide elutes at 40% B, you might run a gradient of 30-50% B over 30 minutes.
-
If peak shape is poor, consider the troubleshooting steps outlined in Scenario 2.
-
| Parameter | Initial Condition | Optimization Strategy |
| Stationary Phase | C18, 300 Å | C8 or C4 for highly hydrophobic peptides |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water (for MS compatibility) |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN/Isopropanol mixture |
| Gradient | 5-95% B over 20 min | Shallow gradient around target elution point |
| Temperature | Ambient | Increase to 40-60°C to improve peak shape |
Protocol 2: Two-Step Purification using IEX and RP-HPLC
This protocol is recommended for very impure crude samples where RP-HPLC alone is insufficient.
-
Ion-Exchange Chromatography (IEX) - Capture Step:
-
Column: A strong or weak cation or anion exchange column, depending on the net charge of your peptide at a given pH.
-
Buffers: Prepare a low-salt loading buffer and a high-salt elution buffer at a pH where your peptide is charged and will bind to the column.
-
Procedure: Dissolve the crude peptide in the loading buffer, load it onto the equilibrated IEX column, wash with loading buffer to remove unbound impurities, and then elute the peptide with a salt gradient or a step elution.
-
-
Reversed-Phase HPLC (RP-HPLC) - Polishing Step:
-
Sample Preparation: Desalt the IEX fractions containing the target peptide. This can be done using a C18 solid-phase extraction (SPE) cartridge.
-
Purification: Lyophilize the desalted peptide and then purify it using the optimized RP-HPLC protocol described above.
-
Visualizing the Workflow
Below is a diagram illustrating a decision-making workflow for troubleshooting common purification issues with Phg-containing peptides.
Sources
- 1. biosynth.com [biosynth.com]
- 2. biotage.com [biotage.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. bachem.com [bachem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. reddit.com [reddit.com]
- 12. hplc.eu [hplc.eu]
Byproducts in Boc-phg-osu synthesis and their identification.
A Guide to Identifying and Mitigating Byproducts for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I've performed the synthesis of Boc-Phg-OSu using Boc-L-phenylglycine, DCC, and NHS. My crude product shows multiple spots on TLC and several peaks in the HPLC. What are the likely impurities?
A1: In a typical DCC/NHS mediated esterification of Boc-L-phenylglycine, you can expect to find several byproducts in your crude reaction mixture in addition to your desired product (this compound). The most common species are:
-
Unreacted Starting Materials: Boc-L-phenylglycine (Boc-Phg-OH) and N-Hydroxysuccinimide (NHS).
-
DCC-Derived Byproducts: N,N'-Dicyclohexylurea (DCU) and N-acyl-N,N'-dicyclohexylurea (Boc-Phg-DCU).
-
Product-Related Impurities: Hydrolyzed product (which is simply Boc-Phg-OH) and the dipeptide (Boc-Phg-Phg-OH).
Q2: What is the primary cause of byproduct formation in this reaction?
A2: The primary cause of byproduct formation is related to the reaction mechanism of the coupling agent, N,N'-dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid of Boc-Phg-OH to form a highly reactive O-acylisourea intermediate.[1] This intermediate is intended to react with N-hydroxysuccinimide (NHS) to form the desired this compound. However, it can also undergo an intramolecular rearrangement to form the stable N-acylurea byproduct or react with another molecule of Boc-Phg-OH.[2][3]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation hinges on controlling the reaction conditions. Here are some key strategies:
-
Order of Reagent Addition: Add NHS to the solution of Boc-Phg-OH before adding DCC. This ensures that the NHS is readily available to trap the reactive O-acylisourea intermediate as it forms, favoring the desired reaction pathway.[4]
-
Temperature Control: Perform the reaction at a low temperature (typically 0 °C) to reduce the rate of side reactions, particularly the rearrangement to N-acylurea.[5]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of DCC and NHS to ensure complete conversion of the starting carboxylic acid.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran) as moisture will hydrolyze the DCC reagent and the desired NHS ester product.[1]
Troubleshooting Guide: Identification and Characterization of Byproducts
This section provides a detailed guide to identifying the common byproducts in your this compound synthesis using standard analytical techniques.
Key Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Formation Mechanism | Key Identification Notes |
| Boc-Phg-OH | C₁₃H₁₇NO₄ | 251.28[6][7] | Unreacted starting material or hydrolysis of this compound. | Will be present in the crude mixture. Its concentration will increase if the product is exposed to moisture. |
| N,N'-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 | Byproduct of DCC activation. | Largely insoluble in many organic solvents and can often be removed by filtration.[8] |
| N-acyl-N,N'-dicyclohexylurea (Boc-Phg-DCU) | C₂₆H₃₉N₃O₄ | 457.61 | Intramolecular rearrangement of the O-acylisourea intermediate.[2] | A major byproduct if reaction conditions are not optimized. More prevalent at higher temperatures. |
| Dipeptide (Boc-Phg-Phg-OH) | C₂₆H₃₂N₂O₅ | 452.55 | Reaction of this compound with unreacted Boc-Phg-OH. | More likely to form if there is a localized excess of the activated ester before complete consumption of the starting acid. |
Analytical Workflow for Byproduct Identification
The following workflow outlines the steps to identify and characterize the byproducts in your crude reaction mixture.
Caption: Workflow for Byproduct Identification.
Experimental Protocols
1. HPLC-MS Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry is the most powerful tool for separating and identifying the components of your reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5-95% B over 20-30 minutes.
-
Detection: UV at 254 nm and a mass spectrometer in positive ion mode.
Expected Elution Order and Mass Spectra:
| Compound | Expected Retention Time | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| NHS | Early | 116.0 | 138.0 |
| Boc-Phg-OH | Intermediate | 252.1 | 274.1 |
| This compound (Product) | Intermediate (later than Boc-Phg-OH) | 349.1 | 371.1 |
| Boc-Phg-Phg-OH | Late | 453.2 | 475.2 |
| Boc-Phg-DCU | Late | 458.3 | 480.3 |
2. NMR Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the main product and isolated byproducts.
-
Sample Preparation: Isolate the main peaks from your HPLC separation, evaporate the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR of Boc-Phg-OH (Starting Material):
-
~1.4 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~5.3 ppm (d, 1H): α-proton.
-
~7.3-7.4 ppm (m, 5H): Phenyl protons.
-
~9.0-10.0 ppm (br s, 1H): Carboxylic acid proton (may be broad or exchange with water).
-
-
¹H NMR of this compound (Product):
-
~1.4 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~2.8 ppm (s, 4H): Succinimide protons.
-
~5.5 ppm (d, 1H): α-proton (shifted downfield compared to the starting acid).
-
~7.3-7.5 ppm (m, 5H): Phenyl protons.
-
-
Expected ¹H NMR Features of Byproducts:
-
Boc-Phg-DCU: Will show signals for the Boc-Phg moiety and complex multiplets for the two cyclohexyl groups of the DCU adduct.
-
Boc-Phg-Phg-OH: Will exhibit two sets of signals for the two phenylglycine residues, with potentially two distinct α-proton signals and two Boc group signals (if they are in different chemical environments).
-
Mechanistic Insights into Byproduct Formation
Understanding the reaction pathways is crucial for effective troubleshooting.
Caption: Reaction pathways in DCC/NHS mediated synthesis of this compound.
This technical guide provides a comprehensive framework for understanding and troubleshooting the synthesis of this compound. By carefully controlling reaction conditions and utilizing the analytical methods described, researchers can significantly improve the purity of their product and the reliability of their synthetic protocols.
References
- Benchchem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
- Slebioda, M., Wodecki, Z., & Kołodziejczyk, A. M. (1990). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 35(6), 539-41.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (n.d.). (PDF)
- Benchchem. (2025). A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis.
- Sigma-Aldrich. (n.d.).
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Syntheses. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (2025). Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences.
- Benchchem. (2025). Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC.
- ResearchGate. (n.d.). (PDF)
- Sigma-Aldrich. (n.d.). Boc-Phg-OH >= 99.0 T 2900-27-8.
- Aapptec Peptides. (n.d.). Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8.
- BLD Pharm. (n.d.). 2900-27-8|Boc-Phg-OH.
- Thermo Fisher Scientific. (n.d.).
- The Royal Society of Chemistry. (2014).
- Sigma-Aldrich. (n.d.).
- Chem-Impex. (n.d.). Boc-L-phenylglycine N-hydroxysuccinimide ester.
- ResearchGate. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.
- PubChem. (n.d.). Boc-Gly-Gly-OSu.
- Sigma-Aldrich. (n.d.). Boc-Gly-OSu >= 99.0 T 3392-07-2.
- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
- Benchchem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Boc-D-Phg-OH Novabiochem 33125-05-2.
- Reddit. (n.d.). Help with NHS DCC coupling reaction.
- Reddit. (n.d.). Help with DCC NHS coupling reaction.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
- The Royal Society of Chemistry. (n.d.).
- Korean Chemical Society. (n.d.).
- ChemistsWorld. (n.d.).
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Phg-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Boc-Phg-Osu Incorporation: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design.[1][2] These non-canonical building blocks offer a powerful toolkit to enhance stability, modulate bioactivity, and introduce novel functionalities into therapeutic candidates.[3] Among these, N-tert-butyloxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-Osu) is a valuable reagent for introducing an alpha-phenylglycine moiety.[4] However, the success of any synthesis hinges on rigorous analytical validation. Simply assuming incorporation based on reaction conditions is insufficient; empirical evidence is paramount to ensure the integrity of the final product.
This guide provides an in-depth comparison of the primary analytical methods used to validate the successful incorporation of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system.
The Central Challenge: Confirming the Covalent Bond
The core analytical objective is to confirm the formation of a new amide bond between the target amine (e.g., the N-terminus of a peptide chain) and the Boc-phenylglycine moiety, with the concurrent loss of the N-hydroxysuccinimide (OSu) leaving group. Our validation strategy, therefore, must be sensitive to the appearance of the incorporated amino acid and the disappearance of the starting active ester.
The following diagram illustrates the general workflow, from the coupling reaction to the multi-pronged analytical validation that confirms the final product's identity and purity.
Caption: Workflow for this compound incorporation and subsequent analytical validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Reaction Monitoring
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the primary tool for assessing reaction completion and product purity. The principle is straightforward: separation is based on hydrophobicity. The incorporation of the bulky and relatively nonpolar Boc-phenylglycine group will cause a significant increase in the hydrophobicity of the peptide, leading to a longer retention time on a C18 column.
Expertise & Experience in Practice:
Monitoring the reaction by HPLC is not just about looking for a new peak. A well-executed validation involves comparing three chromatograms:
-
The Starting Material: The peptide before the coupling reaction.
-
The Reaction Mixture: An aliquot taken during the reaction.
-
The Final Product: The crude or purified product.
Successful incorporation is confirmed by the disappearance of the starting material peak and the appearance of a new, later-eluting peak corresponding to the modified peptide. The integration of this new peak provides a direct measure of the crude product's purity.[5][6]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
For in-process monitoring of resin-bound peptides, cleave a small sample of resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[5]
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of ~1 mg/mL.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
-
HPLC Conditions:
-
System: An analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a robust starting point.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) is essential.[5]
-
Column Temperature: 30 °C.[5]
-
Data Presentation: Interpreting HPLC Results
| Analyte | Expected Retention Time | Key Observation |
| Starting Peptide | T₁ | Peak should diminish or disappear in the reaction mixture. |
| Boc-Phg-Peptide | T₂ (where T₂ > T₁) | A new major peak appears, indicating increased hydrophobicity. |
| Unreacted this compound | Variable | May appear as a small, early-eluting peak after hydrolysis. |
Mass Spectrometry (MS): The Definitive Proof of Identity
While HPLC suggests a successful reaction, Mass Spectrometry provides unequivocal confirmation of the product's identity by measuring its molecular weight with high precision. Electrospray Ionization (ESI) coupled with a liquid chromatography system (LC-MS) is the most common approach.
Expertise & Experience in Practice:
The key to a self-validating MS experiment is the correlation between the theoretical and observed mass. Before the analysis, calculate the exact expected molecular weight of the peptide following the incorporation of the Boc-Phg moiety (C₁₃H₁₅NO₃, MW = 233.26 Da, after loss of H₂O). A match between the calculated mass and the major ion observed in the mass spectrum confirms the covalent modification.
Furthermore, tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. The Boc protecting group is known to produce specific neutral losses under collision-induced dissociation (CID), such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[7][8][9] Observing these fragments provides an additional layer of structural confirmation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the crude or purified peptide as described for HPLC analysis.
-
The final concentration for LC-MS is typically lower, around 10-100 µM.
-
It is often advisable to use 0.1% formic acid instead of TFA in the mobile phase, as TFA can cause ion suppression in the mass spectrometer.[6]
-
-
LC-MS Conditions:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge molecular weight of the analyte and compare it to the theoretical value.
-
Data Presentation: Expected vs. Observed Mass
| Compound | Theoretical Mass (Da) | Expected Observed m/z [M+H]⁺ |
| Example Starting Peptide (e.g., H-Gly-Ala-OH) | 146.14 | 147.15 |
| Product: Boc-Phg-Gly-Ala-OH | 379.40 | 380.41 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
NMR spectroscopy provides the most detailed structural information, confirming the presence of the this compound moiety through its unique proton (¹H) and carbon (¹³C) signatures. While not typically used for routine purity checks due to lower sensitivity compared to HPLC or MS, it is invaluable for final structural elucidation of a purified product.
Expertise & Experience in Practice:
The diagnostic power of ¹H NMR lies in identifying signals that are unique to the incorporated residue. The most telling signals are the large singlet from the nine equivalent protons of the Boc group's tert-butyl moiety and the multiplet from the aromatic protons of the phenyl group.[10] Their presence and correct integration ratio relative to other signals in the peptide backbone are definitive proof of incorporation. For chiral molecules, specialized NMR techniques using the (R)- and (S)-isomers of Boc-phenylglycine can even be used to determine the absolute configuration of adjacent chiral centers.[11][12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Identify the characteristic peaks corresponding to the Boc-Phg residue.
Data Presentation: Characteristic ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl group (C₆H ₅) | 7.2 - 7.5 | Multiplet | 5H |
| Boc group (-C(CH ₃)₃) | ~1.4 | Singlet | 9H |
| α-proton (-CH (Ph)) | 4.5 - 5.5 | Doublet or Singlet | 1H |
| Amide proton (-NH -) | 7.5 - 8.5 | Doublet or Broad Singlet | 1H |
Note: Exact chemical shifts can vary depending on the solvent and the peptide sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check of Functional Group Transformation
FTIR is a rapid technique that monitors changes in functional groups during a reaction. While it lacks the resolution of NMR or the precision of MS, it provides a valuable high-level confirmation that the desired chemical transformation has occurred.
Expertise & Experience in Practice:
The validation strategy with FTIR focuses on disappearance and appearance. The key is to look for the loss of the characteristic N-hydroxysuccinimide ester carbonyl stretches and the concomitant appearance of the amide I and II bands, which are hallmarks of peptide bond formation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a sample of the starting material (this compound) and the final product. This can be done by creating a KBr pellet or by depositing a thin film on a salt plate from a volatile solvent.
-
Data Acquisition: Acquire an infrared spectrum for both the starting material and the product.
-
Data Analysis: Compare the two spectra, focusing on the key carbonyl and amide regions.
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Observation |
| NHS Ester C=O Stretches | ~1785 and ~1740 | Disappears in product spectrum. |
| Boc Carbamate C=O Stretch | ~1690-1710 | Present in product spectrum. |
| Amide I Band (C=O Stretch) | ~1650 | Appears in product spectrum, indicating new peptide bond. |
| Amide II Band (N-H Bend) | ~1550 | Appears in product spectrum. |
Comparative Summary and Method Selection
Choosing the right analytical tool depends on the specific question being asked. No single method tells the whole story. A multi-faceted approach, as outlined below, provides the most robust validation.
Caption: Decision tree for selecting the appropriate analytical method.
| Method | Primary Information | Sensitivity | Throughput | Use Case |
| HPLC | Purity, Reaction Progress | High | High | Routine monitoring, quality control, purification. |
| Mass Spec | Molecular Identity | Very High | High | Definitive confirmation of product mass. |
| NMR | Detailed Structure | Moderate | Low | In-depth characterization of purified final product. |
| FTIR | Functional Groups | Moderate | Very High | Quick, qualitative check of reaction success. |
By integrating these complementary techniques, researchers can move forward with confidence, knowing that the unnatural amino acid has been successfully incorporated and that the resulting peptide is of the desired identity and purity for downstream applications in drug discovery and development.
References
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz
- Amino Acid Analysis Services.BOC Sciences.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
- This compound | 201152-47-8.Sigma-Aldrich.
- Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy.PubMed.
- Boc-D-phenylglycine N-hydroxysuccinimide ester.Chem-Impex.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.NIH.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PMC - PubMed Central.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.Benchchem.
- Confirmation of Synthesis: using MS to identify a protective group.ACD/Labs.
- Amino Acid MS Analysis Service.BOC Sciences.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.ASM Journals.
- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.Benchchem.
- (PDF) Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy.
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)
- 1 H-NMR spectrum of N-Boc glutamic acid.
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- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing Phenylglycine
For: Researchers, scientists, and drug development professionals engaged in the characterization of synthetic and non-ribosomal peptides.
Introduction: The Phenylglycine Conundrum in Mass Spectrometry
Phenylglycine (Phg), a non-proteinogenic amino acid, is a crucial component in a variety of peptide natural products and synthetic peptide therapeutics.[1] Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts specific conformational properties to peptides.[2] However, this structural distinction also presents unique challenges for characterization by mass spectrometry (MS). Unlike its proteinogenic counterpart, phenylalanine, which has a methylene spacer between the α-carbon and the phenyl ring, the direct attachment in phenylglycine influences peptide fragmentation in distinct ways. Furthermore, phenylglycine is notably prone to racemization during solid-phase peptide synthesis (SPPS), a critical factor that must be monitored and controlled.[2][3][4][5][6]
This guide provides a comparative analysis of the two most common fragmentation techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), for the analysis of phenylglycine-containing peptides. We will delve into the mechanistic underpinnings of each technique, present hypothesized fragmentation patterns based on established principles, and provide detailed experimental protocols to guide your analytical workflows.
The Challenge of Phenylglycine Racemization
A significant hurdle in the synthesis and analysis of phenylglycine-containing peptides is the propensity for racemization at the α-carbon.[2] This can occur during both the coupling and deprotection steps in Fmoc-based SPPS.[3][4][5] The resulting diastereomers can be difficult to separate chromatographically and may exhibit different biological activities. Therefore, a robust mass spectrometry method should not only confirm the peptide sequence but also be able to distinguish between and quantify these diastereomeric forms, often in conjunction with high-resolution liquid chromatography.
Comparative Analysis of Fragmentation Techniques: CID vs. ETD
The choice of fragmentation technique is paramount for obtaining comprehensive structural information for phenylglycine-containing peptides. CID and ETD offer complementary data, and the optimal choice depends on the specific analytical goal.
Collision-Induced Dissociation (CID): Unveiling Characteristic Neutral Losses
CID is a widely used fragmentation method that involves the energetic collision of a selected peptide ion with an inert gas.[7][8] This process induces fragmentation primarily at the peptide amide bonds, generating a series of b- and y-type ions that are used to determine the peptide sequence.[9]
For peptides containing phenylglycine, a key diagnostic feature under CID is the anticipated neutral loss of the phenyl group (C6H5•, mass ≈ 77 Da) or related fragments from the side chain. While direct studies on phenylglycine are limited, the fragmentation of the phenyl radical cation itself is known to produce fragments such as the loss of acetylene, resulting in a characteristic ion at m/z 51.[10] This side-chain fragmentation can be a double-edged sword: it provides a valuable diagnostic marker for the presence of phenylglycine but can also complicate the spectrum by reducing the abundance of backbone fragment ions necessary for sequencing.
Hypothesized CID Fragmentation of a Phenylglycine-Containing Peptide
Caption: Hypothesized CID fragmentation of a peptide at the phenylglycine residue.
Electron Transfer Dissociation (ETD): Preserving the Backbone for Sequencing
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[11][12][13] This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[14] A key advantage of ETD is that it is a gentler fragmentation method that tends to preserve labile post-translational modifications and, importantly for our purposes, side chains.[12]
For phenylglycine-containing peptides, ETD is expected to provide more complete backbone fragmentation compared to CID, with minimal interference from side-chain losses. This makes ETD the preferred method for de novo sequencing and for pinpointing the exact location of the phenylglycine residue within the peptide chain, especially in cases where CID produces ambiguous results due to dominant neutral losses.
Expected ETD Fragmentation of a Phenylglycine-Containing Peptide
Caption: Expected ETD fragmentation of a peptide at the phenylglycine residue.
Performance Comparison: CID vs. ETD for Phenylglycine Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Backbone Cleavage | Amide bond (CO-NH) | N-Cα bond |
| Side-Chain Fragmentation | Prone to neutral loss of the phenyl group (~77 Da) | Side chain is generally preserved |
| Sequencing Completeness | Can be incomplete due to dominant neutral losses | Generally provides more complete sequence coverage |
| De Novo Sequencing | Challenging for phenylglycine-containing peptides | Preferred method |
| Instrumentation | Widely available on most tandem mass spectrometers | Requires specialized instrumentation |
| Charge State Requirement | Effective for doubly and triply charged ions | More effective for higher charge state ions (≥2+) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the LC-MS/MS analysis of synthetic phenylglycine-containing peptides using both CID and ETD.
Sample Preparation
-
Peptide Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase A.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a suitable choice for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Note: Trifluoroacetic acid (TFA) can be used as an ion-pairing agent to improve peak shape, but it can cause ion suppression in the mass spectrometer.[15][16] Formic acid is generally preferred for LC-MS applications.[15]
Mass Spectrometry (MS) - CID Method
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Isolation Width: 1.5-2.0 m/z.
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%. It is advisable to perform a collision energy ramp to determine the optimal energy for the specific peptide of interest.
-
Activation Type: CID.
-
Detector: Orbitrap or Time-of-Flight (TOF) for high-resolution and accurate mass measurements.
Mass Spectrometry (MS) - ETD Method
-
Ionization: ESI in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions with charge states of 2+ or higher for fragmentation.
-
Isolation Width: 1.5-2.0 m/z.
-
ETD Reagent: Fluoranthene is a common ETD reagent.
-
Reagent Target: Set to an appropriate value based on instrument manufacturer recommendations (e.g., 1-3 x 10^5).
-
Activation Type: ETD.
-
Supplemental Activation: Higher-energy Collisional Dissociation (HCD) can be applied to the charge-reduced precursors to improve fragmentation efficiency.
-
Detector: Orbitrap or TOF.
Overall Analytical Workflow
Sources
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A Senior Application Scientist's Guide to Amine-Reactive Chemistry: Comparing the Efficiency of Boc-Phg-OSu with Other NHS Esters
For researchers navigating the landscape of bioconjugation and peptide synthesis, the choice of an amine-reactive reagent is a critical decision point that dictates the efficiency, yield, and ultimate success of their work. N-Hydroxysuccinimide (NHS) esters are the undisputed workhorses in this domain, prized for their ability to form stable amide bonds with primary amines. However, not all NHS esters are created equal. Their reactivity, stability, and suitability for a given application are profoundly influenced by the nature of the molecule to which the NHS ester is attached.
This guide provides an in-depth comparison of Boc-Phg-OSu, the N-hydroxysuccinimide ester of Boc-protected L-Phenylglycine, with other commonly used NHS esters. We will dissect the key performance metrics, supported by quantitative data and validated experimental protocols, to empower you to make informed decisions in your research and development endeavors.
The Fundamental Chemistry of NHS Esters
The core of NHS ester chemistry lies in a nucleophilic acyl substitution reaction. A primary amine (-NH₂), typically found on the N-terminus of a protein or the side chain of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1] The primary competitor to this desired reaction (aminolysis) is hydrolysis, where water attacks the ester, rendering it inactive.[1] The balance between these two reactions is the key to achieving high conjugation efficiency.
A Comparative Look at Common NHS Esters
To understand the unique characteristics of this compound, we will compare it against a panel of NHS esters with diverse properties:
-
This compound (N-tert-butoxycarbonyl-L-phenylglycine O-succinimidyl ester): An activated ester of an unnatural amino acid. The bulky phenyl group and the Boc protecting group are key structural features influencing its behavior.[2][3]
-
Boc-Gly-OSu (Boc-glycine N-hydroxysuccinimide ester): An activated ester of the simplest amino acid, glycine. It serves as a direct structural comparator to this compound, isolating the effect of the side chain.[4][5][6]
-
Biotin-NHS (N-Hydroxysuccinimidobiotin): A widely used reagent for attaching a biotin label for affinity-based applications. It represents a common, moderately sized labeling reagent.[7][8][9]
-
DSP (Dithiobis(succinimidyl propionate)): A homobifunctional crosslinker with NHS esters at both ends of a spacer arm containing a cleavable disulfide bond. It is hydrophobic and membrane-permeable.[10][11][12][13]
-
Sulfo-NHS Esters (e.g., Sulfo-SMCC): A class of NHS esters modified with a sulfonate group (-SO₃). This modification imparts water solubility and makes the reagents membrane-impermeable.[14][15][]
Performance Comparison: Reactivity, Stability, and Solubility
The efficiency of an NHS ester is a triad of its intrinsic reactivity, its stability against hydrolysis, and its solubility in the reaction medium.
Reactivity and Steric Hindrance
While all NHS esters are reactive towards primary amines, the rate of reaction can be significantly influenced by steric hindrance around the reactive carbonyl center.
-
This compound: The bulky phenyl group adjacent to the chiral center can create steric hindrance. This means that for the nucleophilic amine to attack the ester, it must navigate a more crowded environment.[17] This can lead to slower reaction kinetics compared to less bulky esters, particularly when the target amine on the biomolecule is itself in a sterically constrained location.
-
Boc-Gly-OSu: Lacking a bulky side chain, Boc-Gly-OSu presents a much more accessible reactive site. Its reactivity is expected to be higher than this compound under identical conditions, serving as a baseline for a simple amino acid ester.
-
Biotin-NHS & DSP: These molecules are larger overall, but their reactive NHS ester groups are typically at the end of flexible spacer arms, which helps to mitigate steric hindrance and allows for efficient reaction with accessible amines on a protein surface.[18]
Causality Insight: Slower reaction kinetics are not always a disadvantage. For complex syntheses, a more controlled, slower reaction can sometimes lead to a cleaner product profile with fewer side reactions. However, in bioconjugation, a slower reaction gives the competing hydrolysis reaction more time to occur, potentially lowering the final yield.
Stability Against Hydrolysis
Hydrolysis is the primary nemesis of NHS ester reactions. The stability of the ester is quantified by its half-life (t½) in aqueous solution, which is highly dependent on pH and temperature.
Table 1: Comparative Stability of NHS Esters in Aqueous Buffers
| Activated Ester | pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
|---|---|---|---|---|
| General NHS Ester | 7.0 | 0 | 4 - 5 hours | [19][20] |
| 8.0 | 4 | ~1 hour | [1] | |
| 8.6 | 4 | 10 minutes | [19][20] |
| Sulfo-NHS Ester | - | - | Generally similar to NHS esters, but reaction rates can be accelerated. |[] |
Expertise & Experience: The data clearly shows that as the pH increases into the optimal range for aminolysis (pH 7.2-8.5), the rate of hydrolysis increases dramatically.[19][20] This is the central challenge of NHS chemistry. Conducting reactions at 4°C can significantly extend the half-life of the ester, providing a larger window for the desired amine reaction to occur, albeit at a slower rate. For particularly sensitive proteins or when low concentrations are used, starting a reaction on ice and allowing it to slowly warm to room temperature is a field-proven strategy to maximize yield.
Solubility
The solubility of the NHS ester reagent dictates how it is introduced into the reaction.
-
Hydrophobic Esters (this compound, DSP, Biotin-NHS): These reagents have limited water solubility and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[9][11][14] It is critical to use anhydrous solvents, as any contaminating water will begin to hydrolyze the ester in the stock solution.[10]
-
Hydrophilic Esters (Sulfo-NHS derivatives): The addition of a sulfonate group makes these reagents readily soluble in aqueous buffers.[15][] This eliminates the need for organic co-solvents, which can be advantageous when working with proteins that are sensitive to denaturation. Their membrane impermeability also makes them the reagent of choice for specifically labeling cell surface proteins.[15][]
Validated Experimental Protocols
To provide a framework for objective comparison, we present two self-validating protocols.
Protocol 1: Determining and Comparing NHS Ester Hydrolysis Rates
This protocol allows for the direct measurement of NHS ester stability in a chosen buffer by monitoring the release of the NHS byproduct, which absorbs light at 260 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the desired amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Just before use, prepare a concentrated stock solution (e.g., 10-25 mg/mL) of each NHS ester to be tested in anhydrous DMSO.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to read absorbance at 260 nm.
-
Use a temperature-controlled cuvette holder set to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Add 1 mL of the buffer to a quartz cuvette. Add a volume of DMSO equivalent to what will be added with the ester stock (e.g., 10 µL) and blank the instrument.
-
To initiate the reaction, add a small volume of the NHS ester stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 260 nm over time.
-
-
Data Analysis:
-
Continue recording until the absorbance value plateaus (A∞), indicating complete hydrolysis.
-
Calculate the observed rate constant (k) by plotting the natural logarithm of (A∞ - At) versus time (t). The slope of the resulting line will be -k.
-
Calculate the half-life as t½ = 0.693 / k.
-
Protocol 2: Comparing Protein Labeling Efficiency via Amine Quantification
This protocol compares the efficiency of two NHS esters by labeling a model protein and then quantifying the remaining (unreacted) primary amines using the Trinitrobenzene Sulfonic Acid (TNBSA) assay.[21][22] A higher number of remaining amines corresponds to a lower labeling efficiency.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare a solution of a model protein (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
-
Conjugation Reaction:
-
Prepare fresh stock solutions of this compound and a comparator (e.g., Biotin-NHS) in anhydrous DMSO.
-
Set up three reactions: (A) Protein + this compound, (B) Protein + Comparator-NHS, and (C) Protein + DMSO (unlabeled control).
-
Add a 20-fold molar excess of the NHS ester stock solution to reactions A and B. Add an equivalent volume of DMSO to reaction C.
-
Incubate all reactions for 1 hour at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS ester from all three samples using a desalting column (gel filtration) equilibrated with the same reaction buffer.
-
-
TNBSA Assay for Free Amines: [21][22][23][24]
-
Prepare a fresh 500-fold dilution of 5% TNBSA stock solution in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
In separate tubes, add 500 µL of each purified protein sample (A, B, and C).
-
Add 250 µL of the diluted TNBSA solution to each tube. Mix well.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1N HCl.
-
Measure the absorbance of each solution at 335 nm.
-
-
Analysis:
-
The absorbance at 335 nm is proportional to the number of free primary amines.
-
Calculate the percentage of amines labeled for each reaction: % Labeled = [1 - (A₃₃₅ of Sample A or B / A₃₃₅ of Control C)] * 100.
-
The reagent resulting in a higher "% Labeled" value has a greater conjugation efficiency under these conditions.
-
Decision-Making Framework
Choosing the right NHS ester requires balancing the specific needs of the application with the chemical properties of the reagent.
Conclusion
N-hydroxysuccinimide esters are versatile and powerful tools, but a one-size-fits-all approach is suboptimal. This compound is a specialized reagent, primarily designed for the incorporation of the unnatural amino acid Phenylglycine into peptides during solid-phase or solution-phase synthesis. Its efficiency in general protein labeling may be tempered by steric hindrance, potentially leading to slower kinetics and lower yields compared to less bulky alternatives like Boc-Gly-OSu or reagents with extended spacer arms like Biotin-NHS .
For applications requiring water solubility and cell-surface specificity, Sulfo-NHS esters are the clear choice. For intracellular crosslinking, hydrophobic reagents like DSP are necessary. By understanding the interplay of reactivity, stability, and solubility, and by employing validated protocols to quantify these parameters, researchers can select the optimal NHS ester to achieve their scientific goals with precision and confidence.
References
-
Uptima. (n.d.). TNBSA reagent for amine detection. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-Gly-OSu in Modern Peptide Synthesis. Available at: [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Available at: [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Available at: [Link]
-
Interchim. (n.d.). NHS / sulfo-NHS. Available at: [Link]
-
Theile, M., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Methods, 18(9), 1086–1095. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Available at: [Link]
-
ProChem, Inc. (n.d.). DSP Crosslinker - Dithiobis(succinimidyl Propionate). Available at: [Link]
-
Protocols.io. (2025, October 6). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). Available at: [Link]
-
Mder, R. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(41), 12275–12284. Available at: [Link]
-
AxisPharm. (n.d.). DSP Crosslinker | CAS: 57757-57-0. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. Available at: [Link]
-
Hancock Lab. (n.d.). Estimation of Amino Groups Using TNBS. Available at: [Link]
-
Oreate. (2026, January 7). Study on the Properties and Applications of Biotin-Ss-NHS Ester. Available at: [Link]
-
Cepham Life Sciences. (n.d.). DSP (Dithiobis(succinimidyl Propionate)). Available at: [Link]
-
M. Nagubandi, S., & Fodor, G. (1981). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of Heterocyclic Chemistry, 17(7), 1457-1463. Available at: [Link]
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Available at: [Link]
-
Anfinsen, C. B., et al. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences, 58(4), 1304-1311. Available at: [Link]
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583-3586. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). NHS-Biotin. PubChem Compound Summary for CID 434213. Available at: [Link]
-
Hart, K. M., & Chamberlain, B. M. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 14619–14626. Available at: [Link]
-
Reddy, R. P. (2024, August 7). Steric Hindrance | Esterification | Chemistry. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Gly-Gly-OSu. PubChem Compound Summary for CID 11244365. Available at: [Link]
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A Senior Application Scientist's Guide to Boc-Phg-OSu vs. Fmoc-Phg-OSu in SPPS: A Comparative Analysis
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered and racemization-prone amino acids like Phenylglycine (Phg) into peptides presents a significant synthetic challenge. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of success, directly impacting peptide purity, yield, and stereochemical integrity.[1] The use of pre-activated N-hydroxysuccinimide (OSu) esters offers a streamlined approach to coupling, but the selection of the Nα-protecting group remains a pivotal decision.[2][3]
This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for the synthesis of phenylglycine-containing peptides using their OSu derivatives. We will delve into the core chemical differences, present quantitative performance data, and provide detailed experimental protocols to inform your synthetic approach.
The Two Pillars of SPPS: A Comparative Overview of Boc and Fmoc Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the repetitive removal of the temporary α-amino protecting group while side-chain protecting groups remain intact.[4][5]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group.[4][] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][7] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[8] This reliance on graduated acid lability is the hallmark of the Boc/Bzl strategy.[5]
-
The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[5] The Fmoc group is cleaved using a secondary amine, most commonly a solution of 20% piperidine in DMF.[7][] Side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal with the peptide from the resin using TFA.[][] This orthogonality, where deprotection and cleavage conditions are fundamentally different (base vs. acid), is a key advantage of the Fmoc/tBu strategy.[]
The Phenylglycine Problem: Racemization
Phenylglycine is particularly susceptible to racemization (epimerization) during peptide synthesis because of the acidic nature of its α-proton, which is benzylic.[10][11] This issue is a primary concern as the loss of stereochemical integrity can lead to diastereomeric impurities that are difficult to separate and can have dramatically different biological activities.
The critical step for Phg racemization, particularly in the Fmoc strategy, is the base-catalyzed coupling of the activated amino acid.[10][11][12] The base present in the coupling reaction can abstract the α-proton, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of L- and D-isomers.
Head-to-Head Comparison: Boc-Phg-OSu vs. Fmoc-Phg-OSu
The choice between this compound and Fmoc-Phg-OSu hinges on balancing the inherent risks of each chemistry with the specific demands of the target peptide.
This compound: The Lower Racemization Risk
The Boc strategy generally offers a safer route for incorporating Phenylglycine with minimal racemization. The key reason is the separation of the base-exposure step from the activated amino acid.
-
Workflow: In Boc-SPPS, the N-terminal Boc group is removed with TFA. The resulting ammonium salt is then neutralized to the free amine using a hindered base like diisopropylethylamine (DIPEA).[8] Only after this neutralization and subsequent washing steps is the activated amino acid (this compound) introduced for coupling. The coupling reaction itself proceeds without the addition of an external base.
-
Advantage: This procedural separation ensures that the activated this compound is not exposed to the basic conditions required for neutralization, thereby significantly minimizing the risk of base-catalyzed α-proton abstraction and subsequent racemization.
Fmoc-Phg-OSu: The Higher Racemization Risk and Mitigation Strategies
The Fmoc strategy, while offering milder overall conditions, presents a significant challenge with Phenylglycine due to the coupling conditions.
-
Workflow: After Fmoc deprotection with piperidine, the next activated amino acid is coupled. Standard coupling protocols often require an external base (e.g., DIPEA or N-methylmorpholine) to facilitate the reaction, especially when using in-situ coupling reagents.[10] Even with a pre-activated OSu ester, the presence of any residual base or the basicity of the N-terminal amine itself can promote racemization of the highly susceptible Fmoc-Phg-OSu.
-
The Challenge: The base-catalyzed coupling is the critical step where racemization of Phg occurs.[10][11] Studies have shown that the choice of base and coupling reagent has a remarkable influence. Using sterically hindered and weaker bases than DIPEA can minimize Phg racemization.[10]
-
Mitigation: To incorporate Fmoc-Phg-OH (or its OSu ester) with acceptable stereochemical purity, specific conditions are required. Research indicates that using coupling reagents like DEPBT or COMU in combination with hindered bases such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DMP) can reduce racemization to negligible levels.[10][11] However, this adds complexity and requires careful optimization.
Quantitative Performance Analysis
The following table summarizes the expected performance of each derivative based on the underlying chemical principles and published studies on Phenylglycine incorporation.
| Parameter | This compound | Fmoc-Phg-OSu | Rationale & References |
| Stereochemical Purity | High | Variable to Low (Standard Conditions) ; High (Optimized Conditions) | The Boc workflow avoids exposing the activated Phg to base during coupling. The Fmoc workflow requires base, making racemization a significant risk unless specific, optimized coupling reagents and hindered bases are used.[10][11][12] |
| Synthetic Simplicity | Moderate | High (Standard Peptides) ; Low (for Phg) | Boc-SPPS involves a separate neutralization step.[8] Fmoc-SPPS is generally simpler and easier to automate, but incorporating Phg requires specialized, non-standard protocols to avoid racemization.[13] |
| Reagent Harshness | High | Low | Boc strategy requires repetitive use of moderate acid (TFA) and a final cleavage with very strong acid (HF).[8][14] Fmoc strategy uses a mild base (piperidine) for deprotection and TFA for final cleavage.[][14] |
| Overall Yield | Generally Good | Generally Good | Yield is highly sequence-dependent but both methods can be highly efficient. The primary differentiator for Phg-containing peptides is purity, not necessarily overall yield. |
| Compatibility | Less suitable for acid-sensitive modifications. | Excellent for peptides with acid-sensitive post-translational modifications like phosphorylation or glycosylation.[13] |
Experimental Protocols
The following are detailed, step-by-step protocols for a single coupling cycle of this compound and Fmoc-Phg-OSu to a peptide-resin.
Protocol 1: this compound Coupling Cycle
This protocol assumes the synthesis is proceeding on a Boc-protected peptide-resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly to remove residual TFA.
-
DCM (3x)
-
Isopropanol (1x)
-
DCM (3x)
-
-
Neutralization:
-
Add a solution of 5% DIPEA in DCM to the resin.[8]
-
Agitate for 5 minutes.
-
Drain the solution. Repeat the neutralization step.
-
-
Washing: Wash the resin thoroughly to remove excess base.
-
DCM (5x)
-
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.) in a minimal amount of DMF or DCM.
-
Add the amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser (ninhydrin) test to confirm reaction completion (a negative result indicates complete coupling).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Fmoc-Phg-OSu Coupling Cycle (Optimized to Minimize Racemization)
This protocol assumes the synthesis is proceeding on an Fmoc-deprotected peptide-resin and incorporates best practices for Phenylglycine.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[15]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. This is critical.
-
DMF (7x)
-
DCM (3x)
-
DMF (3x)
-
-
Coupling (Low-Racemization Method):
-
This step deviates from standard coupling to protect stereochemistry.
-
In a separate vial, dissolve Fmoc-Phg-OH (3 eq.) and 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 eq.) in DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (4 eq.) to the solution. Note: Do not use DIPEA.
-
Add the activation mixture immediately to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring & Washing:
-
Perform a Kaiser (ninhydrin) test. If the coupling is incomplete, a second coupling may be required.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Visualization of SPPS Workflows
The following diagrams illustrate the key chemical steps and logical flow for each strategy.
Caption: The cyclical workflow of Boc-based SPPS for Phenylglycine incorporation.
Caption: The cyclical workflow of Fmoc-based SPPS for Phenylglycine incorporation.
Caption: Simplified mechanism of Phenylglycine racemization via a planar enolate.
Conclusion and Recommendations
The choice between this compound and Fmoc-Phg-OSu is a clear-cut decision based on the priority of maintaining stereochemical integrity versus the desire for milder reaction conditions.
-
Choose this compound when:
-
The highest possible stereochemical purity of Phenylglycine is the primary concern.
-
The final peptide and any side-chain protecting groups are stable to harsh acid (HF) cleavage.
-
The synthesis does not involve acid-sensitive modifications.
-
-
Choose Fmoc-Phg-OSu when:
-
The peptide contains acid-sensitive moieties (e.g., phosphorylation, glycosylation) that are incompatible with the Boc strategy's final cleavage step.[13]
-
You are prepared to implement and carefully optimize specialized, low-racemization coupling protocols using reagents like DEPBT and hindered bases.[10][11]
-
For most applications where Phenylglycine is incorporated and stereochemical purity is paramount, the Boc-SPPS strategy represents the more robust, reliable, and straightforward approach . While Fmoc-SPPS is the dominant method for general peptide synthesis, its application to racemization-prone residues like Phenylglycine requires significant expertise and methodological adjustments to prevent the formation of undesirable diastereomers.
References
- Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(11), 1039-1042.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. (Source: Benchchem)
- Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (Source: FAO AGRIS)
- BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- BOC Sciences. (n.d.).
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. (Source: Slideshare)
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. (Source: Aapptec Peptides)
- BOC Sciences. (n.d.).
- BenchChem. (2025). Applications of Fmoc-Thr(tBu)-OSu in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (Source: Benchchem)
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). (Source: Benchchem)
- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. (Source: Benchchem)
- Bachem. (2021). OSu - N-Hydroxysuccinimide ester. (Source: Bachem)
- El-Sawy, E. R., et al. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-328. (Source: Semantic Scholar)
- Del Borgo, M. P., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. (Source: PubMed)
- El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 321-328. (Source: PubMed)
- BenchChem. (n.d.). An Objective Comparison of Fmoc and Boc Strategies in Solid-Phase Peptide Synthesis. (Source: Benchchem)
- ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction. (Source: LifeTein®)
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. (Source: PMC - NIH)
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (Source: Total Synthesis)
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (Source: UCI Department of Chemistry)
- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ. (Source: AAPPTEC)
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (Source: Springer)
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. (Source: Master Organic Chemistry)
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis. (Source: Benchchem)
- BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Peptides with Phenylglycine. (Source: Benchchem)
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. (Source: PMC - NIH)
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chemistry.du.ac.in [chemistry.du.ac.in]
A Senior Application Scientist's Guide to Amide Bond Formation with Boc-Phg-OSu: A Head-to-Head Comparison of Activating Agents
Prepared by: Gemini, Senior Application Scientist
Welcome to a detailed comparative analysis of activating agents for N-(tert-butoxycarbonyl)-L-phenylglycine N-hydroxysuccinimide ester (Boc-phg-osu). In the landscape of peptide synthesis and drug development, the efficient and clean formation of amide bonds is paramount. This compound is an elegantly designed building block, featuring a pre-activated carboxylic acid in the form of an N-hydroxysuccinimide (NHS) ester.[1][2] This activation makes it highly susceptible to nucleophilic attack, primarily from primary amines, to form a stable amide linkage.[3]
However, the term "activating agent" in the context of a pre-activated species like this compound can be misleading. The true activation has already been performed to create the NHS ester. Our focus here is on the crucial ancillary reagents—specifically, tertiary amine bases—that facilitate the reaction of this compound with a nucleophile. The choice of base is not trivial; it is a critical parameter that dictates reaction kinetics, yield, and the purity of the final product by mediating the environment for the key chemical transformation.
This guide provides researchers, scientists, and drug development professionals with a field-proven perspective on selecting the optimal activating base for their specific application. We will dissect the underlying chemistry, present a head-to-head comparison of common bases with supporting data, and provide robust, self-validating experimental protocols.
Section 1: The Core Mechanism: Understanding NHS Ester Aminolysis
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[4] The process is initiated when the lone pair of electrons on the nitrogen of a deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient, high-energy tetrahedral intermediate. This intermediate subsequently collapses, ejecting the stable N-hydroxysuccinimide (NHS) anion as a leaving group and forming the thermodynamically stable amide bond.[]
The efficiency of this desired reaction, known as aminolysis, is perpetually challenged by a competing side reaction: hydrolysis.[4] Water molecules can also act as nucleophiles, attacking the NHS ester and leading to the irreversible formation of the original, unactivated Boc-phenylglycine carboxylic acid. The role of the activating base in organic media is to ensure the primary amine remains deprotonated and highly nucleophilic, thereby maximizing the rate of aminolysis relative to any competing pathways.
Caption: Mechanism of NHS ester reaction with a primary amine.
Section 2: Head-to-Head Comparison of Common Activating Bases
In non-aqueous environments typical for organic synthesis, the choice of a tertiary amine base is critical. The ideal base should be sufficiently strong to deprotonate the amine nucleophile (especially if it is introduced as an ammonium salt) but should not introduce side reactions. The primary characteristics to consider are basicity (pKaH) and steric hindrance (nucleophilicity).
| Activating Base | Structure | pKaH (Basicity) | Key Characteristics | Advantages | Disadvantages |
| DIPEA (Hünig's Base) | i-Pr₂NEt | ~10.75 | Highly hindered, low nucleophilicity | Minimizes side reactions: Steric bulk prevents it from acting as a competing nucleophile.[6][7] | Higher cost; can be difficult to remove during workup due to its high boiling point. |
| Triethylamine (TEA) | Et₃N | ~10.75 | Moderately hindered, moderately nucleophilic | Lower cost; readily available; effective proton scavenger.[6] | Potential for side reactions: Can act as a nucleophile, leading to impurities. Can promote racemization in sensitive substrates. |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | ~7.38 | Weaker, sterically accessible base | Reduced racemization: Its lower basicity is beneficial for sensitive substrates.[7] Easier to remove during workup than DIPEA. | May not be basic enough for all applications, especially when starting with amine salts requiring strong deprotonation. |
Expert Analysis:
For reactions involving valuable and sensitive substrates, N,N-Diisopropylethylamine (DIPEA) is unequivocally the superior choice. Its defining feature is its profound steric hindrance, which renders it an exceptionally poor nucleophile. This is a critical self-validating feature of any protocol; by using DIPEA, you eliminate the variable of the base itself participating in unwanted acylation or alkylation reactions. The primary function is restricted to that of a proton shuttle, which is precisely what is required.
Triethylamine (TEA) , while effective and economical, introduces an unnecessary risk. Its smaller ethyl groups leave the nitrogen atom accessible enough to act as a nucleophile, potentially leading to the formation of a transient acylammonium intermediate that can lead to other byproducts. While often successful, it compromises the robustness of the protocol.
N-Methylmorpholine (NMM) is a specialty base. Its significantly lower basicity makes it a gentle option, often employed in classic peptide coupling strategies to suppress racemization.[7] When using a pre-activated ester like this compound with a free amine, its role is primarily to scavenge the proton generated during the reaction. It is a viable, mild alternative if the amine nucleophile is not in a salt form.
Section 3: Experimental Protocols & Workflow
The following protocols describe a general procedure for the coupling of this compound with a model primary amine (e.g., Benzylamine) in an anhydrous organic solvent.
Caption: General experimental workflow for this compound coupling.
Protocol 1: High-Fidelity Coupling using DIPEA in DMF
This protocol is designed for maximum yield and purity, minimizing potential side reactions.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (e.g., Benzylamine, 1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DMF (approx. 0.2 M concentration). Add the primary amine (1.1 eq) to the solution.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Add DIPEA (1.5 eq) dropwise over 2 minutes. The use of a slight excess of base ensures that the amine remains fully deprotonated.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting reagent.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence is critical for removing unreacted amine, the DIPEA salt, and liberated NHS.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Section 4: Key Considerations for Robust Amide Coupling
-
Anhydrous Conditions: The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[] Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous to prevent loss of valuable starting material.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and DCM are excellent choices as they effectively solvate the reactants without participating in the reaction.[6][8]
-
Stoichiometry: Using a slight excess (1.1-1.2 eq) of the non-limiting amine can help drive the reaction to completion. A larger excess of base (1.5-2.0 eq) is often used to ensure a sufficiently basic environment, especially if the amine is added as a hydrochloride salt, which requires one equivalent for neutralization plus a catalytic amount.
-
Troubleshooting Low Yields: If yields are suboptimal, the primary suspect is often hydrolysis of the this compound. Re-verify the anhydrous nature of the reaction conditions. Another possibility is incomplete reaction; consider extending the reaction time or gently warming the mixture (e.g., to 40°C) if both starting materials are stable at that temperature.
Conclusion
While this compound is a pre-activated reagent, the successful formation of an amide bond hinges on the judicious selection of an activating base. For applications demanding high fidelity, minimal side products, and reproducible results, the sterically hindered, non-nucleophilic base DIPEA is the recommended agent. It ensures that the reaction pathway is confined to the desired nucleophilic acyl substitution, providing a robust and self-validating system. By implementing the detailed protocols and adhering to the key considerations outlined in this guide, researchers can confidently and efficiently utilize this compound to construct complex molecules for their research and development pipelines.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Twist, C., et al. (2016). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
ACS Publications. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
Sources
Evaluating the Stability of Peptides Synthesized with Boc-Phg-OSu: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutics. Phenylglycine (Phg), with its unique α-aryl substitution, offers a powerful tool to enhance proteolytic resistance and enforce specific secondary structures.[1] However, the synthesis of Phg-containing peptides is not without its challenges, primarily revolving around steric hindrance during coupling and the risk of racemization.
The choice of synthetic strategy—from the overarching protection scheme (Boc vs. Fmoc) down to the specific carboxyl activation method—is a critical determinant of the final peptide's quality, purity, and, consequently, its long-term stability. This guide provides an in-depth, objective comparison of using pre-activated N-succinimidyl (OSu) esters of Boc-protected Phenylglycine (Boc-Phg-OSu) versus alternative in-situ activation methods and the widely used Fmoc strategy. We will explore the causality behind these experimental choices and their ultimate impact on the stability profile of the final peptide product.
The Core Challenge: Phenylglycine and Stereochemical Integrity
The primary obstacle in synthesizing Phg-containing peptides is the heightened susceptibility of the α-proton to epimerization under basic conditions. This is a significant concern in the popular Fmoc/tBu strategy, where the repetitive use of a piperidine base for Fmoc deprotection can lead to racemization.[2][3] The Boc/Bzl strategy, which utilizes acidic conditions (Trifluoroacetic Acid, TFA) for temporary protecting group removal, largely circumvents this issue, making it an attractive, albeit classic, alternative for ensuring the stereochemical purity of Phg-containing peptides.[4][5]
However, even within the Boc framework, the steric bulk of the phenyl ring directly on the α-carbon makes amide bond formation a kinetically challenging step.[6] Inefficient coupling leads to deletion sequences, which are often difficult to separate from the target peptide and can compromise biological activity and stability. Therefore, the choice of carboxyl activation method is paramount.
Comparative Analysis of Phenylglycine Incorporation Strategies
We will compare three distinct approaches for incorporating Boc-Phg: the use of a pre-activated OSu ester, in-situ activation with modern onium salt reagents, and in-situ activation with classic carbodiimides.
This compound: The Pre-Activated Approach
N-hydroxysuccinimide (OSu) esters are stable, isolable active esters that can be prepared in advance.[7] This method avoids the need for additional coupling reagents during the synthesis cycle.
-
Mechanism: The OSu ester is a good leaving group, allowing for direct nucleophilic attack by the free N-terminal amine of the growing peptide chain.
-
Advantages:
-
Simplicity: No additional coupling reagents are needed at the time of synthesis.
-
Reduced Racemization: The Boc protecting group inherently suppresses racemization via the oxazolone pathway during coupling.[6]
-
-
Disadvantages:
-
Slower Kinetics: Compared to modern in-situ reagents, the coupling reaction can be significantly slower, especially for a sterically hindered residue like Phg.[8]
-
Competing Hydrolysis: The active ester is susceptible to hydrolysis by trace amounts of water in the reaction solvent (e.g., DMF), which can reduce coupling efficiency and require the use of a larger excess of the reagent.[7]
-
In-Situ Activation: Onium Salts (HATU, HBTU)
Onium salt-based reagents like HATU and HBTU are highly efficient activators that generate the active ester in situ.[8]
-
Mechanism: These reagents react with the carboxylic acid of Boc-Phg-OH in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt or OAt active ester, which rapidly couples with the peptide's N-terminus.
-
Advantages:
-
High Efficiency & Speed: These are among the most potent activators, capable of overcoming the steric hindrance of Phg and driving the reaction to completion, minimizing the formation of deletion sequences.[9]
-
Low Racemization: When used with Boc-protected amino acids, racemization remains very low.
-
-
Disadvantages:
-
Cost: Generally more expensive than carbodiimides or preparing OSu esters.
-
Side Reactions: Potential for guanidinylation of the N-terminus if the reagent is used in large excess, though this is a minor concern.[10]
-
In-Situ Activation: Carbodiimides (DIC/HOBt)
The combination of a carbodiimide, like N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is a classic, cost-effective method.
-
Mechanism: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the peptide amine or, preferably, with HOBt to form the more stable and less racemization-prone HOBt active ester, which then proceeds to couple.
-
Advantages:
-
Cost-Effective: DIC and HOBt/Oxyma are significantly less expensive than onium salts.
-
Reliability: A well-established and reliable method for most amino acids.
-
-
Disadvantages:
-
Slower than Onium Salts: Reaction kinetics are generally slower than with HATU/HBTU, which can be a drawback for hindered couplings.[10]
-
Byproduct Removal: The reaction produces diisopropylurea (DIU), which is soluble in common solvents and must be washed away thoroughly.
-
Performance Summary Table
| Feature | This compound | Boc-Phg-OH + HATU | Boc-Phg-OH + DIC/HOBt |
| Reactivity/Speed | Moderate to Slow | Very High / Very Fast | Moderate |
| Coupling Efficiency (for Phg) | Moderate | Very High | Moderate to High |
| Risk of Deletion Impurities | Moderate | Low | Moderate |
| Racemization Risk | Very Low | Very Low | Very Low |
| Cost | Moderate (Reagent must be pre-synthesized) | High | Low |
| Ease of Use | Simple (No additional reagents) | Requires base | Simple |
How Synthesis Strategy Impacts Final Peptide Stability
The ultimate stability of a purified peptide is intrinsically linked to its purity and the nature of any co-isolated impurities.[11][12] The synthesis method dictates this initial purity profile. A superior synthesis strategy does not alter the inherent chemical properties of the correct peptide sequence but ensures that this correct sequence is the overwhelmingly predominant species.
The Critical Role of Purity
-
Deletion Sequences: An inefficient coupling of Boc-Phg (more likely with slower methods like OSu or potentially DIC/HOBt if conditions are not optimized) results in a crude product containing peptides lacking the Phg residue. These deletion sequences may have different folding properties and degradation profiles, and their presence complicates the stability assessment of the main product.[13]
-
Diastereomeric Impurities: While the Boc strategy largely prevents racemization during coupling, any small percentage of the D-Phg diastereomer formed would be carried through the synthesis. Diastereomers can have different physicochemical properties, including solubility and susceptibility to enzymatic or chemical degradation.[14] A robust synthesis minimizes these impurities, leading to a more homogeneous and well-defined active pharmaceutical ingredient (API).
Intrinsic Stability Conferred by Phenylglycine
It is crucial to distinguish between chemical stability (susceptibility to hydrolysis, oxidation, etc.) and enzymatic stability. The incorporation of Phg, an unnatural amino acid, significantly enhances the peptide's resistance to proteolytic degradation.[1] Proteases, which have high specificity for L-amino acid sequences, often cannot recognize or cleave the peptide bond adjacent to the Phg residue due to the altered backbone conformation and steric bulk. This enhanced proteolytic stability is a primary benefit of using Phg and is independent of the synthesis method chosen, provided the correct, pure peptide is isolated.[15][16]
Caption: Boc-SPPS workflow for one amino acid coupling cycle.
Forced Degradation Protocols
Use the purified peptide, accurately quantified, for all stability studies.
Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in a suitable buffer (e.g., pH 7.4 phosphate buffer) or water.
-
pH Stability (Hydrolytic Stress):
-
Aliquot the peptide stock into three separate vials.
-
Adjust the pH to ~3 (using 0.1 M HCl), ~7 (no change), and ~9 (using 0.1 M NaOH).
-
Incubate samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze immediately by RP-HPLC.
-
-
Thermal Stability:
-
Incubate aliquots of the peptide stock solution (at a neutral pH) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Take samples at various time points (from hours to weeks, depending on the temperature) and analyze by RP-HPLC.
-
-
Oxidative Stability:
-
Treat an aliquot of the peptide stock with a low concentration of hydrogen peroxide (e.g., 0.03% H₂O₂).
-
Incubate at room temperature for several hours.
-
Quench the reaction if necessary (e.g., with methionine).
-
Analyze the sample by RP-HPLC and LC-MS to identify oxidized species.
-
-
Enzymatic Stability:
-
Prepare solutions of relevant proteases (e.g., trypsin, chymotrypsin, or human serum).
-
Incubate the peptide with the enzyme solution at 37°C.
-
Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction by adding an acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).
-
Analyze by RP-HPLC to determine the percentage of remaining parent peptide.
-
Analytical Method: Stability-Indicating RP-HPLC
The cornerstone of any stability study is a robust, validated analytical method capable of separating the parent peptide from all process-related impurities and degradation products. [12][13]
-
Column: C18 stationary phase (e.g., 3.5 or 1.8 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient optimized to resolve the main peak from closely eluting species.
-
Detection: UV at 214-220 nm.
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A successful forced degradation study, where degradation products are baseline-resolved from the main peak, is essential to prove the method is "stability-indicating." [17]
Conclusion and Recommendations
The stability of a final peptide therapeutic is not merely a function of its amino acid sequence but is critically dependent on the quality achieved during its synthesis. While the incorporation of Phenylglycine inherently bestows significant resistance to enzymatic degradation, the chemical stability of the final product is a direct reflection of its purity.
-
Prioritize Synthesis Efficiency: For incorporating the sterically hindered Boc-Phg-OH, in-situ activation with a potent onium salt reagent like HATU is superior to using pre-activated This compound or standard carbodiimide protocols. The high coupling efficiency minimizes the formation of deletion-related impurities, which are a primary threat to the quality and stability of the final product.
-
Leverage the Boc Advantage: The Boc/Bzl strategy is the recommended approach for Phg-containing peptides as it robustly protects against racemization at the sensitive α-carbon, ensuring high stereochemical purity—a critical quality attribute.
-
Validate with Rigorous Stability Testing: The intrinsic stability of the peptide must be confirmed through comprehensive forced degradation studies. An optimized, stability-indicating HPLC method is non-negotiable for accurately quantifying the peptide and resolving any degradants that may form under stress conditions.
By understanding the causal links between synthetic choices and final product quality, researchers can design more robust manufacturing processes that yield Phg-containing peptides with the high purity and stability required for demanding therapeutic applications.
References
Click to expand
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2355-2358. Available at: [Link]
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, FAO. Available at: [Link]
-
Elsawy, M. F., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-444. Available at: [Link]
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. Available at: [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Available at: [Link]
-
Gáspári, Z., & Beke, M. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(52), 30488-30496. Available at: [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method? Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]
-
Bionso, C. T., & Jolliffe, K. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Available at: [Link]
-
Kubitz, L., Zwiefelhofer, D., & Drees, M. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. Available at: [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved January 16, 2026, from [Link]
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 16, 2026, from [Link]
-
Kubitz, L., Zwiefelhofer, D., & Drees, M. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
-
Tucker, J. L., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1194-1205. Available at: [Link]
-
Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 26. Available at: [Link]
-
Tucker, J. L., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF. Available at: [Link]
-
Das, A., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, 30(10), e3610. Available at: [Link]
-
Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. Available at: [Link]
-
Kent, S. B. H., & Muttenthaler, M. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA, 75(4), 274-282. Available at: [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 153. Available at: [Link]
- Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab.
-
Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Request PDF. Available at: [Link]
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Preserving Bioactivity: A Comparative Guide to Peptide Synthesis Methods with a Focus on Boc-Phg-OSu
For researchers, scientists, and drug development professionals, the synthesis of a peptide is not merely a chemical process but the first critical step in ensuring its ultimate biological efficacy. The chosen synthetic route can profoundly influence the purity, stability, and, most importantly, the three-dimensional structure of the final peptide, which is intrinsically linked to its biological activity.[1][2] This guide provides an in-depth comparison of peptide synthesis methodologies, with a particular focus on the use of N-α-tert-butyloxycarbonyl-L-phenylglycine N-succinimidyl ester (Boc-Phg-OSu) and its implications for preserving the bioactivity of the resulting peptides. We will explore the mechanistic underpinnings of various techniques, present comparative data, and offer detailed protocols to empower you to make informed decisions for your research.
The Critical Link Between Synthesis and Biological Function
The biological activity of a peptide is dictated by its primary amino acid sequence and its resulting higher-order structure, which enables it to interact with specific biological targets.[3] Any deviation from the intended sequence or stereochemistry during synthesis can lead to a partially or completely inactive peptide. Common pitfalls in peptide synthesis include incomplete coupling reactions leading to truncated or deletion sequences, and racemization, the loss of chiral integrity of the amino acids.[4][5] These impurities can not only reduce the desired biological effect but also introduce off-target activities or immunogenicity.[1]
A Deep Dive into Peptide Synthesis Strategies
The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches, named after the temporary protecting groups used for the α-amino group of the incoming amino acid: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), respectively.[5][][]
The Boc/Bzl Strategy: A Robust Classic
The Boc strategy, a foundational method in peptide synthesis, utilizes the acid-labile Boc group for Nα-protection.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[][8] Side-chain protecting groups are generally benzyl-based and are removed in the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
Advantages of the Boc Strategy:
-
Reduced Aggregation: The repeated acidic deprotection steps keep the growing peptide chain protonated, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation, a common problem in long or hydrophobic sequences.[9][10]
-
Higher Purity for Hydrophobic Peptides: For sequences prone to aggregation, the Boc strategy often yields a purer crude product.[][10]
-
Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF).[5][] Side-chain protecting groups are acid-labile (e.g., t-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[]
Advantages of the Fmoc Strategy:
-
Milder Conditions: The use of mild base for deprotection avoids the repeated exposure to strong acids, making it compatible with a wider range of sensitive modifications and linkers.[5][][11]
-
Orthogonality: The distinct deprotection chemistries for the Nα- and side-chain protecting groups provide excellent orthogonality, minimizing unintended side-chain deprotection during synthesis.[]
-
Safety: It avoids the use of the highly toxic and corrosive HF required in traditional Boc synthesis.[9]
The Role of Active Esters: Minimizing Racemization with this compound
A crucial step in peptide synthesis is the activation of the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. The method of activation has a significant impact on the reaction rate and, critically, on the potential for racemization.[4][12] Over-activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4][13]
This is where active esters, such as N-hydroxysuccinimide (OSu) esters, play a vital role.[12][14] These moderately reactive intermediates are stable enough to be isolated and purified, yet reactive enough to form peptide bonds under mild conditions, thereby suppressing racemization.[12][15]
The use of This compound , which incorporates the non-proteinogenic amino acid phenylglycine (Phg), offers several advantages for creating peptidomimetics with enhanced pharmacological properties.[16][17]
Key Benefits of Incorporating Phenylglycine:
-
Enhanced Proteolytic Stability: The unnatural structure of Phg can hinder recognition by proteases, leading to a longer in vivo half-life.[16]
-
Conformational Rigidity: The bulky phenyl side chain restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures and potentially increase binding affinity.[16]
-
Modulation of Biological Activity: Phenylglycine is a component of various natural products with significant biological activities.[16][17]
By utilizing Boc-Phg as an OSu ester, the risk of racemization at the phenylglycine residue during coupling is significantly minimized, ensuring the stereochemical integrity of the final peptide.[12]
Comparative Analysis of Peptide Synthesis Methods
The choice between Boc and Fmoc strategies, and the selection of coupling reagents, should be guided by the specific peptide sequence and the desired final application.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Use of Active Esters (e.g., this compound) |
| Nα-Deprotection | Strong Acid (TFA)[][8] | Mild Base (Piperidine)[5][] | N/A (Used within a synthesis strategy) |
| Final Cleavage | Strong Acid (HF, TFMSA)[8][9] | Moderate Acid (TFA)[] | Dependent on the overall strategy |
| Racemization Risk | Can be higher with certain coupling reagents[] | Generally lower with modern coupling reagents[] | Minimized due to moderate reactivity[12] |
| Compatibility | Good for hydrophobic sequences[][10] | Good for sensitive modifications[11] | Compatible with both Boc and Fmoc strategies |
| Purity of Crude Product | Often higher for difficult sequences[] | Can be lower for aggregating peptides[9] | Contributes to higher purity by reducing diastereomeric impurities |
| Biological Activity | Potentially compromised by harsh cleavage conditions[11] | Generally well-preserved due to mild conditions[11] | Promotes preservation of bioactivity by ensuring stereochemical integrity |
Experimental Protocols
To provide a practical understanding, we outline a general protocol for the incorporation of this compound in a Boc-based solid-phase peptide synthesis.
Protocol: Incorporation of this compound via Boc-SPPS
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 1 hour in a peptide synthesis vessel.[16]
2. First Amino Acid Attachment (if not pre-loaded):
-
Attach the first Boc-protected amino acid to the resin according to standard protocols.
3. Peptide Elongation Cycle (for each amino acid):
-
a. Boc Deprotection:
-
b. Neutralization:
-
c. Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature, or until a negative ninhydrin test is obtained.
-
-
d. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash and dry the peptide-resin.
-
Treat the resin with a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[8]
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.[16]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Visualizing the Workflow
Comparative Workflow of Boc vs. Fmoc SPPS
Caption: Comparative workflow of Boc/Bzl versus Fmoc/tBu solid-phase peptide synthesis.
Conclusion: A Strategic Approach to Peptide Synthesis for Optimal Bioactivity
The synthesis of biologically active peptides is a multifaceted challenge where the choice of methodology has profound consequences. While the Fmoc/tBu strategy is widely adopted for its mild conditions and safety, the Boc/Bzl approach remains a powerful tool, particularly for long and aggregation-prone sequences.
The incorporation of pre-activated amino acids, such as This compound , represents a strategic advantage within either framework. By utilizing an active ester, the risk of racemization during the critical coupling step is significantly reduced, ensuring the synthesis of a peptide with high stereochemical purity. This, in turn, is paramount for preserving the intended three-dimensional structure and, consequently, the full biological activity of the peptide. Ultimately, a thorough understanding of the principles and a careful selection of the synthesis strategy based on the specific peptide's characteristics will pave the way for successful research and development outcomes.
References
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Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
-
Synthetic vs. Recombinant Peptides: A Comparative Guide to Biological Activity and Performance. Benchchem.
- Mastering Peptide Synthesis with Octanoic Acid N-Hydroxysuccinimide Ester. [Source Not Available].
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A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Effect of active ester components on racemization in the synthesis of peptides by the dicyclohexylcarbodiimide method. Journal of the American Chemical Society.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- Comparing Synthetic vs. Natural Peptides in Research. [Source Not Available].
- Synthesis of peptide-protein conjugates using N-succinimidyl carbam
-
alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis. Google Patents.
-
The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. ChemicalBook.
-
Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society.
-
Basic Peptides synthesis introduction. LifeTein.
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences. Benchchem.
- Comparison of Peptide Synthesis Methods and Techniques. [Source Not Available].
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-
Peptide synthesis: a review of classical and emerging methods. ResearchGate.
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH.
-
Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. Benchchem.
- The Vital Role of Sustainable Peptide Synthesis in Advancing Drug Development. [Source Not Available].
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Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
-
Planning a Peptide Synthesis. AAPPTec.
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Peptide Synthesis - FAQ. AAPPTec.
-
Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. MDPI.
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-
Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers.
-
Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. PMC - NIH.
-
Peptide Synthesis with the Boc Protecting Group. YouTube.
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- Peptide Coupling Reagents, More than a Letter Soup. [Source Not Available].
- Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Source Not Available].
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Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
-
Biological activity of synthetic peptides. ResearchGate.
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Manufacturing of peptides exhibiting biological activity. PMC - PubMed Central - NIH.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Methods and protocols of modern solid phase peptide synthesis. [Source Not Available].
-
Introduction to Peptide Synthesis. PMC - NIH.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
-
Coupling Reagents. Aapptec Peptides.
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A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Phg-OSu
For researchers, scientists, and professionals in drug development, the path to synthesizing peptides on a large scale is paved with critical decisions that profoundly impact efficiency, purity, and cost. Among these, the choice of coupling strategy for incorporating amino acids, particularly non-canonical ones like L-phenylglycine (Phg), is paramount. This guide provides an in-depth cost-benefit analysis of utilizing pre-activated Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-Phg-OSu) against common alternative methods in large-scale peptide synthesis. Our analysis extends beyond mere reagent cost to encompass a holistic view of process efficiency, purity, and sustainability—critical considerations in modern pharmaceutical manufacturing.
The Strategic Value of Phenylglycine in Peptide Therapeutics
The incorporation of phenylglycine into peptide sequences is a well-established strategy to enhance pharmacological properties. Its rigid structure can induce specific secondary conformations, potentially increasing binding affinity and proteolytic stability, which is highly desirable in drug design. This guide focuses on the Boc (tert-butyloxycarbonyl) protection strategy, which, despite the emergence of Fmoc chemistry, remains highly relevant, particularly for the synthesis of hydrophobic peptides where it can mitigate aggregation issues.[1]
Core Coupling Strategies: A Comparative Overview
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. In the context of incorporating Boc-L-phenylglycine, several methods are prevalent in industrial settings.
1. Pre-activated N-hydroxysuccinimide (OSu) Esters (this compound): This approach involves using a pre-synthesized, stable active ester of Boc-L-phenylglycine. The OSu ester is sufficiently reactive to form a peptide bond upon reaction with the free N-terminal amine of the growing peptide chain. Historically, active esters were sometimes considered too slow for automated solid-phase peptide synthesis (SPPS), but advancements in highly reactive esters and catalysis have led to a revival of this principle.[2]
2. In Situ Activation with Carbodiimides: This is a widely used and cost-effective method where the carboxylic acid of Boc-L-phenylglycine is activated in the reaction vessel using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3] To enhance efficiency and suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) is typically included.[4]
3. In Situ Activation with Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient coupling agents that generate a highly reactive OBt or OAt ester in situ.[5][6] They are known for rapid reaction times and high coupling efficiencies, especially for sterically hindered amino acids.[6]
Performance and Cost-Benefit Analysis
The selection of a coupling strategy in a large-scale setting is a multi-faceted decision that balances raw material costs with process-related expenses such as reaction time, labor, purification, and waste disposal.
Quantitative Comparison of Key Performance Metrics
| Feature | This compound (Active Ester) | Boc-Phg-OH + DCC/HOBt | Boc-Phg-OH + HATU |
| Reagent Cost | Higher initial cost per mole of amino acid derivative. | Lower initial cost for individual components. | Highest initial reagent cost. |
| Reaction Time | Generally moderate; requires dissolution and reaction time. | Can be slower due to in situ activation step. | Very rapid coupling times.[5] |
| Byproducts | N-hydroxysuccinimide (water-soluble, easily removed). | Dicyclohexylurea (DCU) (insoluble, requires filtration) or Diisopropylurea (DIU) (soluble).[3] | Tetramethylurea (water-soluble). |
| Handling & Safety | Stable solid, relatively easy to handle. | DCC is a potent allergen and skin sensitizer. | Benzotriazole derivatives can have explosive properties at elevated temperatures.[7] |
| Crude Peptide Purity | Generally high due to fewer side reactions from coupling agents. | Can be lower due to potential side reactions and DCU contamination. | Generally very high, efficient for difficult couplings.[6] |
| Risk of Racemization | Low, as the chiral center is not directly involved in the activation step. | Low when HOBt is used as an additive. | Very low.[8] |
Cost Analysis
To provide a tangible comparison, the following table outlines the approximate costs of the required reagents for a single coupling step on a 1-mole scale. Prices are estimated based on currently available supplier information and are subject to change.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity ( g/mol ) | Price per gram (USD) | Cost per mole (USD) |
| This compound | 201152-47-8 | 348.36 | 348.36 | ~$98.80[9] | ~$34,420 |
| Boc-L-Phg-OH | 2900-27-8 | 251.28 | 251.28 | ~$0.91[10] | ~$229 |
| DCC | 538-75-0 | 206.33 | 206.33 | ~$0.26[11] | ~$54 |
| HOBt | 2592-95-2 | 135.13 | 135.13 | ~$0.60[4] | ~$81 |
| HATU | 148893-10-1 | 380.23 | 380.23 | ~$1.63[12] | ~$620 |
| Total (DCC/HOBt) | - | - | - | - | ~$364 |
| Total (HATU) | - | - | - | - | ~$849 |
Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, and purchase volume.
As the data indicates, the upfront cost of using the pre-activated this compound is substantially higher than in situ activation methods. However, a comprehensive cost-benefit analysis must factor in the downstream implications.
The Causality Behind Experimental Choices: A Deeper Dive
Why Choose this compound Despite the Higher Initial Cost?
-
Process Simplification and Robustness: In a large-scale manufacturing environment, process simplification is key to ensuring reproducibility and minimizing batch-to-batch variability. Using a pre-activated, well-characterized starting material like this compound eliminates the in situ activation step. This removes variables such as the quality and stoichiometry of the coupling reagents and additives, and the time required for complete activation. The result is a more streamlined and predictable process.
-
Byproduct Profile and Purification Efficiency: The primary byproduct of the this compound coupling is N-hydroxysuccinimide, which is highly soluble in water and easily removed during standard aqueous washes and purification steps. In contrast, the use of DCC generates dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can precipitate on the solid support, leading to contaminated crude product and more complex purification.[3] While DIC is an alternative that produces a more soluble urea byproduct, it can be less reactive than DCC.[3] The cleaner byproduct profile of the active ester method can significantly reduce the time and cost associated with downstream purification.
-
Safety and Handling in a GMP Environment: While all chemical handling requires care, DCC is a known potent sensitizer.[3] Minimizing the use of such hazardous materials is a significant advantage in a large-scale Good Manufacturing Practice (GMP) setting. This compound, as a stable solid, presents a more favorable handling profile.
The Case for In Situ Activation
-
Raw Material Cost: The most compelling argument for in situ activation is the dramatically lower cost of the raw materials, as illustrated in the cost analysis table. For large-scale campaigns, this can translate into substantial savings on the initial outlay.
-
Flexibility: In situ activation allows for greater flexibility in optimizing coupling conditions. The type and amount of carbodiimide and additive can be tailored to the specific needs of the peptide sequence.
Green Chemistry and Sustainability in Large-Scale Peptide Synthesis
Modern pharmaceutical manufacturing places a strong emphasis on sustainability. Green chemistry metrics, such as Process Mass Intensity (PMI), provide a quantitative measure of the environmental impact of a synthetic process. PMI is the ratio of the total mass of materials (raw materials, solvents, water) used to the mass of the final product.[13]
The average PMI for solid-phase peptide synthesis (SPPS) is notoriously high, often in the thousands.[14] This is largely due to the extensive use of solvents for washing steps.
-
This compound: The use of a pre-activated ester can contribute to a lower PMI by potentially reducing the number of reagents required and simplifying the workup, which may lead to less solvent consumption during purification.
-
In Situ Activation (DCC/HOBt): While the raw material input is lower, the potential for purification challenges due to DCU precipitation could lead to increased solvent usage in downstream processing, thereby increasing the PMI.
The choice of coupling strategy should, therefore, also be evaluated through the lens of its impact on the overall process mass intensity and waste generation.
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-L-phenylglycine in a large-scale solid-phase peptide synthesis (SPPS) context.
Protocol 1: Coupling with this compound
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a suitable peptide synthesis vessel.[5][15]
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin and agitate for 2 minutes.[15]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[15]
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.
-
-
Neutralization: Neutralize the resin-bound peptide TFA salt with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Wash thoroughly with DCM (5x).
-
Coupling:
-
Dissolve this compound (1.5-3.0 equivalents relative to resin loading) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the solution to the neutralized resin and agitate until the coupling is complete (monitor with a ninhydrin test). This may take 1-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.
Protocol 2: In Situ Coupling with Boc-L-Phg-OH and DCC/HOBt
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Phg-OH (1.5-3.0 equivalents) and HOBt (1.5-3.0 equivalents) in DMF.
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.5-3.0 equivalents) in DCM/DMF to the amino acid solution and stir for 10-15 minutes at 0°C for pre-activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-6 hours at room temperature, monitoring the reaction progress with a ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Visualizing the Workflow and Decision-Making Process
Synthesis Workflow Diagram
Caption: Logical relationship of factors in the cost-benefit analysis.
Conclusion and Recommendations
The choice between using the pre-activated this compound and in situ activation methods for large-scale peptide synthesis is not a one-size-fits-all decision. It is a strategic choice that must be aligned with the specific priorities of the project and the manufacturing capabilities of the organization.
-
Recommendation for this compound: This method is highly recommended for GMP manufacturing where process robustness, predictability, and a clean byproduct profile are paramount. The higher upfront cost can be justified by potential savings in downstream processing, reduced risk of batch failure, and improved safety and handling. It is particularly advantageous for complex peptides where maximizing crude purity is essential to achieving a viable overall yield.
-
Recommendation for In Situ Activation (DCC/HOBt): This remains a viable and attractive option when the primary driver is minimizing the initial raw material cost. It is well-suited for the synthesis of less complex peptides where the purification of the final product is straightforward and the organization has robust procedures for handling hazardous reagents and managing insoluble byproducts.
Ultimately, a thorough process hazard analysis and a detailed cost model that includes raw materials, labor, purification, and waste disposal should be conducted to make the most informed decision for your specific large-scale peptide synthesis campaign.
References
- Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Peptide Research, 1990. [URL not available]
-
N,N'-Dicyclohexylcarbodiimide (DCC). Carl ROTH. [Link]
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem. [URL not available]
-
1-hydroxybenzotriazole hydrate (hobt). Sdfine. [Link]
-
Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 1989. [Link]
-
Peptide makers' new threat. C&EN Global Enterprise, 2017. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 2024. [Link]
- HOBt Hydrate – benzotriazole derivative to improve the efficiency of peptide synthesis. iris-biotech.de. [URL not available]
-
Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online, 2023. [Link]
-
1-Hydroxy Benzotriazole Anhydrous (HOBT). macsenlab.com. [Link]
-
How Much Does a Peptide Synthesizer Cost?. Excedr. [Link]
-
Custom Peptide Synthesis Pricing. lifetein.com. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 2019. [Link]
-
Boc-Phg-OH. Aapptec Peptides. [Link]
-
What type of chemistry (Fmoc vs Boc) should I use for my peptide?. AAPPTEC. [Link]
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 2024. [Link]
-
Process mass intensity (PMI) and recovery in GSPPS. ResearchGate. [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 2023. [Link]
-
Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. [Link]
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ResearchGate. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 2021. [Link]
-
Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. JPT. [Link]
- Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem. [URL not available]
-
Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Boc-Phg-OH. Aapptec Peptides. [Link]
-
Peptide Syntheses Via Amino Acid Active Esters. Journal of the American Chemical Society, 1963. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. revistavirtualdequimica.org. [URL not available]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
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- 2. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HATU Peptide Coupling Reagent | High Purity | 99% | CAS: 148893-10-1 | eBay [ebay.ie]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
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- 9. This compound | 201152-47-8 [sigmaaldrich.com]
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- 11. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. HATU 97 148893-10-1 [sigmaaldrich.com]
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- 14. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BOC-L-alpha-phenylglycine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-phg-osu
This document provides a detailed, safety-first protocol for the proper disposal of Boc-phg-osu (tert-butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-phenylethylcarbamate). As a reactive N-hydroxysuccinimide (NHS) ester, its handling and disposal require a thorough understanding of its chemical properties to ensure laboratory safety and environmental compliance. This guide moves beyond a simple checklist, offering the scientific rationale behind each step to empower researchers, scientists, and drug development professionals to manage their waste streams responsibly and effectively.
The Core Principle: Chemical Inactivation via Hydrolysis
This compound is an activated ester, designed for efficient reaction with primary amines to form stable amide bonds.[1] This inherent reactivity is its primary hazard. The cornerstone of its safe disposal is chemical inactivation. We intentionally exploit the compound's main vulnerability: its susceptibility to hydrolysis in aqueous environments.[1][2]
In the presence of water, and accelerated under alkaline conditions, the ester linkage is cleaved. This reaction, known as hydrolysis, converts the reactive NHS ester into two significantly less reactive components: Boc-L-α-phenylglycine (Boc-Phg-OH) and N-hydroxysuccinimide (NHS).[1][3] By intentionally inducing this reaction, we neutralize the compound's primary reactivity hazard before it enters the official waste stream.
Caption: Hydrolysis of this compound into its less reactive components.
Material Properties for Safe Handling
A clear understanding of the material's properties and its hydrolysis byproducts is essential for safe handling and disposal.
| Property | This compound | Boc-Phg-OH (Product) | N-Hydroxysuccinimide (Product) |
| Molecular Formula | C₁₇H₂₀N₂O₆ | C₁₃H₁₇NO₄[4] | C₄H₅NO₃[5] |
| Molecular Weight | 348.36 g/mol | 251.28 g/mol | 115.09 g/mol |
| Appearance | White powder or solid | White powder[6] | White crystalline powder |
| Primary Hazard | Reactive, potential irritant | Generally not classified as hazardous[7][8] | Skin and eye irritant[5] |
| Storage Temperature | Refrigerated | Room Temperature | Room Temperature |
Essential Safety Precautions & Personal Protective Equipment (PPE)
Due to the reactive nature of the compound and the use of strong acids and bases, all steps of this protocol must be performed within a certified chemical fume hood. Adherence to the following PPE standards is mandatory:[3][9]
-
Safety Goggles: To protect against splashes of chemical reagents.
-
Chemical-Resistant Gloves: Nitrile gloves are required to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Dust Mask (Type N95): Recommended when handling the solid, powdered this compound to prevent inhalation.[3]
Step-by-Step Disposal Protocol
This procedure is designed for the safe and complete inactivation of this compound.
Part 1: Chemical Inactivation by Hydrolysis
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M solution of NaOH in deionized water. This will serve as the hydrolysis agent.
-
Dissolve the this compound Waste:
-
For every 1 gram of solid this compound waste, measure at least 10 mL of a suitable organic solvent in which the ester is soluble. Common choices include Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]
-
For liquid waste solutions of this compound already in an organic solvent, proceed to the next step.
-
-
Initiate Hydrolysis: While stirring the dissolved ester solution, slowly add the 1 M NaOH solution. To ensure complete reaction, a 2:1 molar excess of NaOH to the ester is recommended.[3]
-
Ensure Complete Reaction: Cover the container and allow the mixture to stir at room temperature for a minimum of 4-5 hours.[3] This duration is critical to ensure the hydrolysis reaction proceeds to completion, fully deactivating the NHS ester.
Part 2: Neutralization
-
Monitor pH: After the hydrolysis period, use pH paper to check the pH of the solution. It will be strongly alkaline.
-
Neutralize the Solution: Slowly add a 1 M Hydrochloric Acid (HCl) solution dropwise while stirring. Continue adding acid until the pH of the solution is between 6.0 and 8.0.[3] This step is crucial to prevent the disposal of corrosive waste.
Part 3: Waste Collection and Final Disposal
-
Containerize Liquid Waste: Transfer the neutralized solution into a clearly labeled hazardous waste container.[3][9] The label must include:
-
"Hazardous Waste"
-
Full chemical names of the contents (e.g., "Waste solution containing Boc-Phg-OH, N-hydroxysuccinimide, NaCl, and residual DMSO")
-
The date of accumulation.
-
-
Manage Solid Waste: Any unused, solid this compound should be kept in its original, sealed container and disposed of as solid chemical waste.[3] Do not mix it with other waste streams.
-
Decontaminate: Thoroughly wipe down the fume hood sash, work surface, and any contaminated equipment with soap and water. Dispose of all contaminated wipes and disposable PPE in the designated solid chemical waste container.[3]
-
Consult Your EHS Office: The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) office.[10][11] They will provide specific instructions for the pickup and final disposal of the containerized waste in accordance with local and national regulations.[12][13]
Caption: The complete workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Minor Spills (Solid): If a small amount of solid is spilled, avoid generating dust.[9] Gently sweep the material into a sealable container. Clean the area with soap and water.
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed, labeled container for disposal.[14]
-
Major Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS office immediately.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
- Proper Disposal of Palmitic Acid N-hydroxysuccinimide Ester: A Step-by-Step Guide. Benchchem.
- Proper Disposal Procedures for Cy3 NHS Ester. Benchchem.
- Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Benchchem.
- This compound | 201152-47-8. Sigma-Aldrich.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
- Acetic acid N-hydroxysuccinimide ester Safety Data Sheet. Apollo Scientific.
- N-Hydroxysuccinimide active ester.
- SAFETY DATA SHEET - Methacrylic acid N-hydroxysuccinimide ester. Sigma-Aldrich.
- Boc-Phg-OH. Advanced ChemTech.
- BOC-D-PHG-OH - Safety Data Sheet. ChemicalBook.
- Ester Disposal. Chemtalk.
- SAFETY DATA SHEET - N-Hydroxysuccinimide. Fisher Scientific.
- Boc-Phg-OH | 2900-27-8. Sigma-Aldrich.
- SAFETY DATA SHEET - N-Boc-DL-phenylglycine. Fisher Scientific.
- Boc-Gly-Gly-OSu | C13H19N3O7 | CID 11244365. PubChem - NIH.
- boc-l-phenylglycine cas no 2900-27-8 - Safety Data Sheet.
- Treatment and disposal of chemical wastes in daily laboratory work.
- How does your lab dispose of harmful reagents used in cultures? Reddit.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. Aapptec Peptides.
- Boc-Phg-OH | 2900-27-8. Sigma-Aldrich.
Sources
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- 5. fishersci.com [fishersci.com]
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Operational Safety Guide: Personal Protective Equipment for Handling Boc-phg-osu
This guide provides a comprehensive framework for the safe handling of N-(tert-Butoxycarbonyl)-L-phenylglycine N-hydroxysuccinimide ester (Boc-phg-osu). As drug development professionals, our commitment to safety is as critical as our scientific objectives. This document moves beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment (PPE) selection and use, ensuring both personal safety and data integrity.
Foundational Principle: Risk Assessment Before Action
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this status does not equate to "zero risk".[1] Prudent laboratory practice dictates that all chemicals be handled with a level of caution that minimizes exposure.[2][3] The primary risks associated with this compound stem from its physical form and its reactive N-hydroxysuccinimide (NHS) ester group.
-
Physical Hazard: As a fine powder, this compound presents a potential inhalation hazard. Fine powders can become easily aerosolized, leading to respiratory tract irritation and unintentional ingestion.
-
Chemical Hazard: The NHS ester is moisture-sensitive and designed to react with primary amines.[4] This inherent reactivity can cause skin and eye irritation upon direct contact.[4][5] When dissolved in organic solvents for reaction, the hazards of the solvent become a primary consideration for PPE selection.
A thorough risk assessment is the mandatory first step before any procedure.[6][7] This involves evaluating the quantity of material being used, the potential for aerosolization or splashing, and the specific hazards of any solvents or other reagents involved.
Caption: Risk assessment workflow for selecting appropriate PPE.
The Core PPE Ensemble: A Multi-Barrier System
For any work involving this compound, a minimum set of PPE is required.[8] This ensemble serves as your primary barrier against accidental exposure.
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields, compliant with ANSI Z87.1 or equivalent standards (e.g., EN166), are mandatory at all times.[5][8] They protect against incidental contact and minor splashes.
-
Upgrade When: Handling larger volumes (>50 mL) of this compound solutions or when there is a significant splash hazard. In these cases, chemical splash goggles are required. For maximum protection, a face shield should be worn in addition to goggles.[4][8]
-
-
Hand Protection:
-
Standard Choice: Nitrile gloves are the standard choice for handling solid this compound and many common organic solvents.[4][5] They provide good chemical resistance and dexterity.
-
Causality: The selection of gloves must be validated against the specific solvent being used.[9] Permeation and degradation are key factors; a glove that appears intact may still allow chemicals to pass through to the skin.[10] Always consult a manufacturer's chemical resistance chart.[11][12][13]
-
Protocol: Always inspect gloves for tears or pinholes before use.[14] When working with highly hazardous materials or for prolonged periods, consider double-gloving.[8] Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.[5][15]
-
-
Body Protection:
-
Respiratory Protection:
-
When to Consider: Standard practice for weighing and handling powders is to do so within a chemical fume hood or other ventilated enclosure, which serves as the primary engineering control to prevent inhalation.[4][14]
-
If Engineering Controls are Insufficient: If a procedure has a high potential for generating dust (e.g., large-scale transfers outside of a hood), a respirator may be necessary. For nuisance dust, a NIOSH-approved N95 respirator is appropriate. If working with volatile organic solvents, a respirator with organic vapor cartridges may be required.[17] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.[7]
-
Procedural Protocols for Safe Handling
Adherence to established procedures is critical for safety. The following protocols outline key operational steps.
Protocol 3.1: Weighing and Handling Solid this compound
-
Preparation: Confirm that the chemical fume hood has a current certification and is functioning correctly. Lay down a disposable bench cover to contain any potential spills.
-
PPE: Don the core PPE ensemble: safety glasses, lab coat, and nitrile gloves.
-
Handling: Perform all powder manipulations at least 6 inches inside the hood sash.[3] Use a spatula to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.
-
Cleanup: Once weighing is complete, carefully close the reagent container. Decontaminate the spatula and any surfaces with a damp wipe (using a solvent in which the compound is soluble, like ethanol or isopropanol, followed by water) to prevent residual powder from becoming airborne.
-
Disposal: Dispose of the bench cover and contaminated wipes in the designated solid chemical waste container.
Protocol 3.2: Working with this compound in Solution
-
Solvent Check: Before starting, verify that your chosen gloves are compatible with the solvent you are using by consulting a chemical resistance chart.[9][11]
-
PPE: Don the appropriate PPE. If there is a splash hazard, upgrade from safety glasses to chemical goggles and a face shield.
-
Procedure: Conduct all liquid transfers within a chemical fume hood to minimize inhalation of solvent vapors.[16]
-
Waste: Dispose of all liquid waste containing this compound and/or organic solvents into a properly labeled hazardous liquid waste container.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accident.
-
Spill Management:
-
Solid Spill: If a small spill occurs inside a fume hood, gently cover the powder with a damp paper towel to prevent it from becoming airborne, then wipe it up and place it in the solid waste container.
-
Liquid Spill: For small liquid spills, absorb the material with a spill pad or other absorbent material and place it in the solid waste container.
-
Large Spill: For any large spill, evacuate the immediate area, alert colleagues and your supervisor, and follow your institution's emergency response procedures.[16]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][18]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]
-
-
Waste Disposal:
-
Chemical Waste: Although this compound itself is not classified as hazardous waste, it is often mixed with other hazardous chemicals or solvents. As a best practice, and to adhere to the "mixture rule," all waste containing this compound should be disposed of as chemical waste.[19] Place solids (contaminated gloves, wipes, pipette tips) in a labeled solid waste container.[4] Place liquids in a compatible, labeled liquid hazardous waste container.
-
Non-Hazardous Disposal: In the rare case that this compound is the sole component of the waste and institutional policy allows, it may be permissible to dispose of it as non-hazardous solid waste.[20][21] However, this must be confirmed with your institution's Environmental Health & Safety (EHS) department.[22][23] Never dispose of chemicals in the regular trash or down the drain without explicit EHS approval.[20][21]
-
Summary of PPE Recommendations
| Task / Condition | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid (<1g in Hood) | Safety Glasses | Nitrile Gloves | Not required (handled in hood) |
| Handling Solutions (<50mL) | Safety Glasses | Solvent-rated Nitrile Gloves | Not required (handled in hood) |
| Handling Solutions (>50mL) | Chemical Goggles & Face Shield | Solvent-rated Nitrile Gloves | Not required (handled in hood) |
| Large-Scale Powder Transfer | Chemical Goggles | Nitrile Gloves | N95 Respirator (if dust is likely) |
References
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. Link
-
BenchChem. Personal protective equipment for handling Mal-PEG36-NHS ester. Link
-
Excedr. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Link
-
Cornell University Environmental Health and Safety. Disposal of Nonhazardous Laboratory Waste Chemicals. Link
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Link
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Link
-
University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Link
-
Cole-Parmer. Safety Glove Chemical Compatibility Database. Link
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
